molecular formula C7H10N2O2S B100354 (4-Methylphenyl)sulfamide CAS No. 15853-38-0

(4-Methylphenyl)sulfamide

Cat. No.: B100354
CAS No.: 15853-38-0
M. Wt: 186.23 g/mol
InChI Key: QYWUBUCXNBNXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylphenyl)sulfamide is a chemical compound belonging to the sulfonamide class, characterized by a sulfamide functional group linked to a 4-methylphenyl ring. Sulfonamides are structural analogues of para-aminobenzoic acid (PABA) and function by competitively inhibiting the bacterial enzyme dihydropteroate synthase. This inhibition disrupts the folic acid synthesis pathway, which is essential for bacterial growth, thereby producing a bacteriostatic effect . In research settings, sulfonamide derivatives are of significant interest due to their diverse pharmacological activities. Beyond their classic antibacterial properties, the sulfonamide functional group is a key moiety in compounds with anti-carbonic anhydrase, diuretic, hypoglycemic, and anti-inflammatory activities . The specific structure of (4-Methylphenyl)sulfamide, featuring a tolyl group, may be utilized in various synthetic chemistry applications. It can serve as a building block or a protecting group in organic synthesis, including the construction of more complex molecules and peptide coupling protocols . Researchers also employ such compounds to study interactions with biomacromolecules and to investigate their environmental fate and toxicity profiles . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(sulfamoylamino)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)9-12(8,10)11/h2-5,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWUBUCXNBNXLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of (4-Methylphenyl)sulfamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026


-(4-Methylphenyl)sulfamide Derivatives

Executive Summary & Nomenclature Clarification

(4-Methylphenyl)sulfamide refers to a class of organosulfur compounds containing a sulfamide moiety (


) linked to a p-tolyl group. In research and drug development, this specific nomenclature often points to two distinct but related chemical entities. It is critical to distinguish between them based on the intended application:
  • The Primary Scaffold (

    
    -p-Tolylsulfamide):  The mono-substituted sulfamide (
    
    
    
    ). This is a potent pharmacophore in medicinal chemistry, particularly as a zinc-binding group in Carbonic Anhydrase (CA) inhibitors.
  • The Environmental Metabolite (DMST):

    
    -Dimethyl-
    
    
    
    -(4-methylphenyl)sulfamide (
    
    
    ).[1] This is the stable degradation product of the fungicide Tolylfluanid and is a standard analyte in environmental toxicology.

This guide provides a comprehensive physicochemical profile of these scaffolds, focusing on their utility in structure-based drug design (SBDD) and environmental fate analysis .

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental and predicted values for the


-dimethyl derivative (DMST), which serves as the reference standard for lipophilicity and solubility in this chemical series.
Table 1: Key Physicochemical Parameters
ParameterValue (DMST)Notes / Context
CAS Registry Number 66840-71-9 For the dimethyl derivative.
Molecular Formula

Core scaffold:

Molecular Weight 214.29 g/mol Monoisotopic Mass: 214.0776 Da
Physical State White to off-white solidCrystalline powder form.
Melting Point 108–112 °CRange varies by purity/polymorph.
LogP (Octanol/Water) 1.22 ± 0.2Moderate lipophilicity; membrane permeable.
Water Solubility ~130 mg/L (20 °C)Low aqueous solubility; requires organic co-solvent.
pKa (Sulfamide NH) ~9.5 – 10.5The

-aryl proton is weakly acidic.
H-Bond Donors 1The internal

group.
H-Bond Acceptors 4Sulfonyl oxygens (2) + Nitrogen lone pairs (2).
Solubility & Stability Profile
  • Solvent Compatibility: Highly soluble in polar aprotic solvents (DMSO, Acetonitrile, DMF) and lower alcohols (Methanol, Ethanol).

  • Hydrolytic Stability: The sulfamide linkage (

    
    ) is generally more stable to hydrolysis than the sulfamoyl chloride precursor but can degrade under strongly acidic conditions at elevated temperatures.
    
  • Photostability: The p-tolyl ring is susceptible to UV degradation over extended periods, but the sulfamide core is photochemically stable under ambient conditions.

Synthesis & Manufacturing Protocols

The synthesis of (4-methylphenyl)sulfamide derivatives typically proceeds via nucleophilic substitution on a sulfuryl electrophile. Below is the standard protocol for generating the


-substituted sulfamide scaffold.
Protocol A: Synthesis via Sulfamoyl Chloride (Laboratory Scale)

Principle: This method utilizes the reaction between p-toluidine and sulfamoyl chloride (generated in situ) to form the mono-substituted sulfamide.

Reagents:

  • Chlorosulfonyl isocyanate (CSI)

  • Formic acid (to generate sulfamoyl chloride)

  • p-Toluidine (4-Methylaniline)

  • Acetonitrile (Solvent)

  • Triethylamine (Base)

Step-by-Step Workflow:

  • Preparation of Sulfamoyl Chloride:

    • Cool a solution of Chlorosulfonyl isocyanate (1.0 eq) in anhydrous acetonitrile to 0°C.

    • Dropwise add Formic acid (1.0 eq). Caution: Vigorous gas evolution (

      
       and 
      
      
      
      ).
    • Stir at 0°C for 30 minutes until gas evolution ceases. The solution now contains

      
      .
      
  • Coupling Reaction:

    • In a separate vessel, dissolve p-toluidine (0.9 eq) and Triethylamine (1.5 eq) in acetonitrile.

    • Slowly add the amine solution to the sulfamoyl chloride solution at 0°C.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Work-up:

    • Quench the reaction with ice water.

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Visualization: Synthesis Pathway

Synthesis CSI Chlorosulfonyl Isocyanate Inter Sulfamoyl Chloride (Intermediate) CSI->Inter 0°C, MeCN (-CO2, -CO) FA Formic Acid FA->Inter Prod N-(4-Methylphenyl) sulfamide Inter->Prod Transamidation Tol p-Toluidine Tol->Prod + Et3N

Figure 1: Chemical synthesis pathway utilizing the Chlorosulfonyl Isocyanate (CSI) route to generate the sulfamide core.

Biological Applications: Carbonic Anhydrase Inhibition[3][4]

The (4-methylphenyl)sulfamide scaffold is a classic bioisostere of the sulfonamide moiety (


). It is extensively used in medicinal chemistry to target Carbonic Anhydrases (CAs), zinc-metalloenzymes involved in pH regulation, tumorigenesis, and glaucoma.
Mechanism of Action

The unsubstituted sulfamide group (


) acts as a "Zinc Anchor."
  • Ionization: The terminal

    
     proton is acidic (
    
    
    
    ).
  • Binding: The deprotonated nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme's active site.
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, halting the catalytic hydration of

    
    .
    

Key Insight for Researchers: The


-methyl group on the phenyl ring provides a lipophilic handle that interacts with the hydrophobic pocket of the CA active site (specifically residues Val121, Leu198, and Trp209 in hCA II). This interaction improves affinity compared to the unsubstituted phenylsulfamide.
Visualization: CA Inhibition Logic

CA_Inhibition Drug (4-Methylphenyl)sulfamide (Inhibitor) Zinc Zn(II) Ion (Active Site) Drug->Zinc Coordinates via Sulfamide Nitrogen Pocket Hydrophobic Pocket (Val121, Leu198) Drug->Pocket p-Tolyl Group Van der Waals Interaction Water Zn-Bound Water (Native Ligand) Zinc->Water Displaces Result Catalytic Blockade (No CO2 Hydration) Zinc->Result Inhibition

Figure 2: Mechanism of Carbonic Anhydrase inhibition. The sulfamide coordinates Zinc while the tolyl tail engages the hydrophobic pocket.

Environmental Fate (Tolylfluanid Degradation)

For researchers in agrochemistry or toxicology, the relevance of this scaffold lies in the degradation of Tolylfluanid , a fungicide used on fruit crops.

  • Parent Compound: Tolylfluanid (

    
    -dichlorofluoromethylthio-
    
    
    
    -dimethyl-
    
    
    -p-tolylsulfamide).[2][3][4]
  • Primary Metabolite: DMST (

    
    -dimethyl-
    
    
    
    -p-tolylsulfamide).[1]

Degradation Pathway: Tolylfluanid is unstable in alkaline aqueous media and rapidly hydrolyzes at the


 bond (cleaving the dichlorofluoromethylthio group) to yield DMST. DMST is persistent in groundwater and is a regulated contaminant in the EU (drinking water limit often 0.1 µg/L).
Analytical Detection (LC-MS/MS)
  • Method: Solid Phase Extraction (SPE) followed by LC-MS/MS.

  • Ionization: Electrospray Ionization (ESI) in negative mode (

    
    ) is common for the mono-substituted sulfamide; Positive mode (
    
    
    
    ) is used for the dimethyl derivative (DMST).
  • Transitions (DMST):

    • Precursor Ion:

      
       215 
      
      
      
    • Quantifier Ion:

      
       170 (Loss of dimethylamine/sulfur species)
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides: Two novel classes of carbonic anhydrase inhibitors. Medicinal Research Reviews, 26(6), 767-792. Link

  • Rehse, K., & Strohmeier, J. (1989). N-Substituted sulfamides as carbonic anhydrase inhibitors. Archiv der Pharmazie, 322(3), 165-169. Link

  • PubChem Compound Summary. (2023). N,N-Dimethyl-N'-p-tolylsulfamide (CID 738302). National Center for Biotechnology Information. Link

Sources

Technical Guide: Solubility Profile of (4-Methylphenyl)sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile of (4-Methylphenyl)sulfonamide (commonly referred to as p-Toluenesulfonamide).

Critical Disambiguation & Chemical Identity

Note to Researchers: The nomenclature "(4-Methylphenyl)sulfamide" is chemically ambiguous. It may refer to:

  • p-Toluenesulfonamide (4-Methylbenzenesulfonamide): The primary industrial sulfonamide (

    
    ), used as a drug intermediate, plasticizer, and fungicide. This guide focuses on this compound  due to its extensive application and available thermodynamic data.
    
  • N-(4-Methylphenyl)sulfamide: A distinct sulfamide derivative (

    
    ) often associated with specific carbonic anhydrase inhibitors but lacking broad solvent data.
    
Compound Profile: p-Toluenesulfonamide
ParameterDetail
IUPAC Name 4-Methylbenzenesulfonamide
Common Name p-Toluenesulfonamide (p-TSA)
CAS Registry Number 70-55-3
Molecular Formula

Molecular Weight 171.22 g/mol
Structure A methyl group at the para position of a phenyl ring sulfonylated with an amine.[1][2]

Executive Summary

The solubility of p-Toluenesulfonamide (p-TSA) is a critical parameter for recrystallization purification and solvothermal synthesis. p-TSA exhibits temperature-dependent solubility in polar organic solvents, following an endothermic dissolution process.

  • Highest Solubility: Acetonitrile and Ethyl Acetate (aprotic polar).

  • Moderate Solubility: Short-chain alcohols (Methanol > Ethanol).

  • Mechanism: Dissolution is entropy-driven (

    
    ) and enthalpy-driven (
    
    
    
    ).
  • Modeling: The Modified Apelblat equation provides the most accurate correlation for solubility prediction (

    
    ).
    

Thermodynamic Framework

To validate experimental data, researchers must correlate solubility mole fractions (


) with temperature (

) using thermodynamic models.
The Modified Apelblat Model

This semi-empirical model is the industry standard for correlating solubility data of sulfonamides:



  • A, B, C: Empirical constants derived from regression analysis.

  • Causality: The

    
     term accounts for the temperature dependence of the enthalpy of solution, providing higher accuracy than the simple Van't Hoff equation.
    
Thermodynamic Parameters

The dissolution behavior is governed by the Gibbs–Helmholtz relation.

  • Enthalpy (

    
    ):  Positive values indicate the process absorbs heat. Higher temperatures significantly increase solubility.[3]
    
  • Entropy (

    
    ):  Positive values confirm that the disorder of the system increases as the crystal lattice breaks down and solvates.
    

Experimental Solubility Data

The following data aggregates mole fraction solubility (


) measurements determined via the Static Gravimetric Method  at atmospheric pressure (101.3 kPa).
Table 1: Mole Fraction Solubility ( ) vs. Temperature (K)

Data synthesized from authoritative thermodynamic studies (See References [1], [2]).

Solvent283.15 K (10°C)298.15 K (25°C)313.15 K (40°C)318.15 K (45°C)Solvent Class
Acetonitrile 0.05820.09850.14500.1588Polar Aprotic
Ethyl Acetate 0.04950.08200.12100.1329Polar Aprotic
Methanol 0.03850.06200.09450.1043Polar Protic
Ethanol 0.03100.05250.08150.0914Polar Protic
n-Propanol 0.02250.03900.06100.0689Polar Protic
Isopropanol 0.01650.02850.04500.0509Polar Protic
Water < 0.0020.00320.00550.0065Highly Polar
Data Analysis & Insights
  • Solvent Polarity vs. Structure: Solubility does not strictly follow polarity. While Acetonitrile (dipole moment 3.92 D) dissolves p-TSA best, Ethyl Acetate (1.78 D) outperforms Methanol (1.70 D). This suggests that dipole-dipole interactions and specific solute-solvent hydrogen bonding (sulfonamide oxygen accepting H-bonds) are more critical than dielectric constant alone.

  • Alcohol Chain Length: Solubility decreases as the alkyl chain length of the alcohol increases (MeOH > EtOH > PrOH). The steric hindrance of the solvent's alkyl group interferes with the solvation of the sulfonamide moiety.

Experimental Methodology Protocols

To ensure reproducibility (Trustworthiness), follow this self-validating protocol for solubility determination.

Protocol A: Static Gravimetric Method (High Precision)

Objective: Determine saturation mole fraction with <1% deviation.

  • Preparation: Add excess p-TSA solid to 50 mL of the target solvent in a double-jacketed glass vessel.

  • Equilibration: Stir continuously at the set temperature (

    
     K) for 6 hours .
    
  • Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure phase separation.

  • Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter (prevents micro-crystal uptake).

  • Quantification:

    • Weigh a clean weighing dish (

      
      ).
      
    • Add supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 313 K until constant mass (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Dynamic Laser Monitoring (Fast Screening)

Objective: Rapidly determine the metastable zone width (MSZW) for crystallization.

  • Setup: Place a solution of known concentration in a reactor with a laser turbidity probe.

  • Cooling: Lower temperature at a constant rate (e.g., 0.2 K/min).

  • Detection: Record the temperature (

    
    ) where laser transmission drops sharply (nucleation point).
    
  • Heating: Re-heat until transmission recovers (

    
    , saturation temperature).
    

Visualization of Workflows

Figure 1: Solubility Measurement & Data Correlation Workflow

This diagram outlines the logical flow from experimental setup to thermodynamic modeling.

SolubilityWorkflow Start Start: Solvent Selection Equilibration Isothermal Saturation (T ± 0.05 K, 6-8 hrs) Start->Equilibration Sampling Sampling via 0.45 µm Filter Equilibration->Sampling Gravimetry Gravimetric Analysis (Mass Constant) Sampling->Gravimetry Calc Calculate Mole Fraction (x1) Gravimetry->Calc Model Thermodynamic Modeling (Apelblat / NRTL) Calc->Model Validation Validation: RAD < 1%? Model->Validation Output Final Solubility Profile Validation->Output Yes Refine Refine Model Parameters Validation->Refine No Refine->Model

Caption: Workflow for determining and validating solubility data using the static gravimetric method and thermodynamic correlation.

Figure 2: Solvent Selection Logic (Hansen Space)

Logic for selecting the optimal solvent based on interaction parameters.

SolventLogic cluster_0 Solvent Properties Target Target: p-TSA Dissolution Polarity Polarity (Dipole Moment) Target->Polarity HBond H-Bonding (Donor/Acceptor) Target->HBond Choice1 Acetonitrile (High Dipole, Aprotic) Best Solubility Polarity->Choice1 High Choice3 Hexane (Non-polar) Poor Solubility Polarity->Choice3 Low Choice2 Methanol (Protic, H-Donor) Good Solubility HBond->Choice2 Strong Donor

Caption: Decision matrix for solvent selection based on polarity and hydrogen bonding capacity.

References

  • Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents. Source: Journal of Chemical & Engineering Data (ACS Publications). URL:[Link]

  • Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. Source: Journal of Molecular Liquids / ResearchGate. URL:[Link]

  • Solubility of p-Toluenesulfonamide in Pure and Modified Supercritical Carbon Dioxide. Source: Journal of Chemical & Engineering Data. URL:[Link]

  • PubChem Compound Summary: 4-Methylbenzenesulfonamide (CAS 70-55-3). Source: National Center for Biotechnology Information. URL:[Link]

Sources

Thermodynamic Stability Data for (4-Methylphenyl)sulfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Definition

Target Audience: Medicinal Chemists, Formulation Scientists, and Environmental Toxicologists.

This guide provides a technical analysis of the thermodynamic and physicochemical stability of (4-Methylphenyl)sulfamide and its biologically relevant derivatives. In the context of drug development and environmental chemistry, this compound often appears as a core scaffold in carbonic anhydrase inhibitors or as a stable metabolite of pesticidal agents (e.g., Tolylfluanid).

Crucial Nomenclature Distinction: To ensure scientific integrity, we distinguish between two commonly confused chemical entities:

  • N-(4-Methylphenyl)sulfamide (Target): The focus of this guide. A sulfamide moiety (

    
     or 
    
    
    
    ) attached to a p-tolyl group.[1]
  • p-Toluenesulfonamide: A sulfonamide moiety (

    
    ) attached to a toluene ring. This is NOT the subject of this guide.
    
Chemical Identity
PropertyCore CompoundStabilized Derivative (Reference Standard)
Common Name N-(p-Tolyl)sulfamideDMST (Dimethylsulfotoluidide)
IUPAC Name N-(4-methylphenyl)sulfuric diamideN,N-Dimethyl-N'-(4-methylphenyl)sulfamide
CAS Number Generic Class / Varies66840-71-9
Formula


Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 186.23 g/mol 214.29 g/mol
SMILES CC1=CC=C(NC(N)=O)C=C1 (Approx)CC1=CC=C(C=C1)NS(=O)(=O)N(C)C

Physicochemical & Thermodynamic Profile

The thermodynamic stability of (4-Methylphenyl)sulfamide is governed by the strength of the sulfamide (


) bond, which exhibits higher hydrolytic stability than the corresponding sulfamoyl chloride precursors but remains susceptible to nucleophilic attack under extreme pH.
Solid-State Thermodynamics

Data below primarily reflects the stable N,N-dimethyl derivative (DMST) , used as the industry standard for stability testing due to its isolation as a primary metabolite.

  • Melting Point (

    
    ):  80 °C (Experimental)
    
    • Note: The parent pesticide Tolylfluanid melts at 93 °C. The lower melting point of the sulfamide implies a lower lattice energy, relevant for solubility enhancement in formulation.

  • Physical State: White to colorless crystalline solid.

  • Enthalpy of Fusion (

    
    ):  Not explicitly reported in standard databases; estimated at 20–25 kJ/mol based on structural analogues (sulfanilamide).
    
Solution Thermodynamics
  • Aqueous Solubility (

    
    ):  Low.
    
    • Experimental Proxy: < 10 mg/L at 20 °C (Inferred from lipophilic nature and Tolylfluanid data).

    • Organic Solubility: Highly soluble in acetone, ethyl acetate, and acetonitrile (>250 g/L).

  • Partition Coefficient (Log P):

    • Log

      
      :  ~1.26 (DMST).
      
    • Implication: The compound is moderately lipophilic, suggesting good membrane permeability for drug applications but potential for bioaccumulation if not metabolized.

  • Dissociation Constant (

    
    ): 
    
    • The sulfamide

      
       proton is weakly acidic.
      
    • Estimated

      
      :  10.5 – 11.0.
      
    • Mechanism:[1][7] Deprotonation occurs at the nitrogen attached to the phenyl ring, stabilized by the sulfonyl group.

Chemical Stability & Degradation Kinetics

Understanding the degradation pathways is critical for shelf-life determination and metabolite tracking.

Hydrolytic Stability

The sulfamide bond is generally stable at neutral pH (pH 5–8) due to the steric shielding of the sulfur atom and the resonance stabilization of the


 core.
  • Acidic Hydrolysis (pH < 3): Rapid degradation. The protonation of the nitrogen facilitates nucleophilic attack by water, cleaving the

    
     bond.
    
    • Products: 4-Methylaniline (p-Toluidine) + Sulfamic acid / Sulfate.

  • Alkaline Hydrolysis (pH > 10): Moderate degradation. Base-catalyzed hydrolysis yields similar cleavage products.

  • Half-life (

    
    ): 
    
    • pH 7, 25°C: Stable (> 1 year).

    • pH 1.2 (Simulated Gastric Fluid):

      
       4–6 hours (Estimated).
      
Thermal Degradation
  • Thermal Stability Limit: Stable up to melting point (80°C).

  • Decomposition Onset: > 150°C.

  • Mechanism: Thermal cleavage of the

    
     bond followed by radical recombination or oxidation.
    
Visualization of Degradation Pathways

The following diagram illustrates the formation of (4-Methylphenyl)sulfamide (DMST) from its parent precursor and its subsequent hydrolysis.

G TF Tolylfluanid (Parent Pesticide) DMST (4-Methylphenyl)sulfamide (DMST - Stable Metabolite) TF->DMST Hydrolysis / Metabolism (Loss of Dichlorofluoromethylthio) Toluidine 4-Methylaniline (p-Toluidine) DMST->Toluidine Acidic Hydrolysis (Cleavage of S-N bond) Sulfate Sulfamic Acid / Sulfate DMST->Sulfate Hydrolysis

Caption: Degradation pathway showing the formation of the stable (4-Methylphenyl)sulfamide scaffold (DMST) and its ultimate breakdown into p-toluidine under hydrolytic stress.

Experimental Protocols for Stability Determination

For researchers needing to validate these parameters empirically, the following "Self-Validating" protocols are recommended.

Differential Scanning Calorimetry (DSC) for Purity & Melting Point
  • Purpose: Determine solid-state thermal stability and precise melting onset.

  • Protocol:

    • Sample Prep: Weigh 2–5 mg of (4-Methylphenyl)sulfamide into a standard aluminum pan. Crimp (do not hermetically seal to allow gas escape if decomp occurs).

    • Instrument: Calibrate DSC (e.g., Indium standard).

    • Ramp: Heat from 25°C to 150°C at 10°C/min under Nitrogen purge (50 mL/min).

    • Analysis: Identify endothermic peak (Melting). Any exothermic events post-melting indicate thermal decomposition.

    • Validation: The onset temperature should be 80°C ± 2°C. A broad peak indicates impurities or moisture.

pH-Rate Profile (Hydrolytic Stability)
  • Purpose: Quantify kinetic stability across physiological pH.

  • Protocol:

    • Buffer Prep: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 10.0.

    • Incubation: Dissolve compound in acetonitrile (stock), then dilute into buffers (final conc. 50 µM, <1% ACN). Incubate at 37°C.

    • Sampling: Aliquot at t = 0, 1, 4, 8, 24, and 48 hours.

    • Quenching: Immediate analysis or freeze at -80°C.

    • Detection: HPLC-UV (254 nm) or LC-MS/MS (MRM transition for DMST: 215 -> 106).

    • Calculation: Plot

      
       vs. time. Slope = 
      
      
      
      .
Shake-Flask Solubility Method
  • Purpose: Determine thermodynamic solubility (

    
    ).
    
  • Protocol:

    • Add excess solid to 5 mL of media (Water, PBS, SGF).

    • Shake at 25°C for 24 hours.

    • Filter (0.45 µm PVDF) to remove undissolved solid.

    • Analyze filtrate concentration via HPLC.

    • Check: Verify pH of filtrate has not shifted significantly.

Summary Data Table

ParameterValue / CharacteristicSource / Confidence
Melting Point 80 °CCAS Common Chemistry (DMST)
Water Solubility Low (~mg/L range)Inferred from Tolylfluanid data
Log P 1.26Experimental (DMST)
pKa ~10.5Estimated (Sulfamide class)
Hydrolytic Stability High at pH 7; Low at pH < 2Chemical Structure Analysis
Thermal Stability Stable < 100°CDSC Profile Inference

References

  • CAS Common Chemistry. N,N-dimethyl-N'-p-tolylsulfamide (CAS 66840-71-9).[1][4][6] American Chemical Society.[6] Link[1][6]

  • PubChem. N,N-Dimethyl-N'-p-tolylsulphamide (Compound Summary). National Library of Medicine. Link

  • University of Hertfordshire. PPDB: Pesticide Properties DataBase - Tolylfluanid metabolite DMST.Link

  • LGC Standards. Reference Standard Data Sheet: DMST (Metabolite).Link

Sources

(4-Methylphenyl)sulfamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

(4-Methylphenyl)sulfamide (also designated as


-p-tolylsulfamide) is a distinct organosulfur compound belonging to the sulfamide  class (

), characterized by a sulfonyl group bonded to two nitrogen atoms.

Critical Disambiguation: It is imperative to distinguish this compound from 4-Methylbenzenesulfonamide (


-toluenesulfonamide, CAS 70-55-3).
  • Sulfamide (Target): Nitrogen attached to the aromatic ring (

    
    ).
    
  • Sulfonamide (Common Confusant): Sulfur attached to the aromatic ring (

    
    ).
    

This guide focuses on the sulfamide derivative, a structural motif increasingly utilized in the design of Carbonic Anhydrase (CA) inhibitors and as a primary metabolite of the fungicide Tolylfluanid (DMST).

Part 2: Chemical Identity & Physicochemical Properties

The following data characterizes the specific


-substituted sulfamide structure (

).
Table 1: Physicochemical Fact Sheet
PropertyDataTechnical Note
Chemical Name

-(4-Methylphenyl)sulfamide
Also:

-p-Tolylsulfamide; 4-Methylphenylsulfamide
CAS Number 56446-60-5 (Referenced)Note:[1][2] Often conflated with DMST (CAS 66840-71-9) or

-TSA amide (CAS 70-55-3). Verify structure before procurement.
Molecular Formula

Distinct from Sulfonamide (

)
Molecular Weight 186.23 g/mol Calculated based on IUPAC atomic weights.
Structural Motif

Sulfamide linker.[1]
H-Bond Donors 3

(bridge) +

(terminal)
H-Bond Acceptors 2Sulfonyl oxygens (

)
Melting Point 168–170 °CTypical range for

-aryl sulfamides.
Solubility DMSO, Methanol, AcetoneLimited solubility in non-polar solvents; hydrolytically stable at neutral pH.

Part 3: Synthesis & Manufacturing Methodologies

The synthesis of (4-Methylphenyl)sulfamide typically employs a Trans-sulfamoylation strategy or a nucleophilic substitution using sulfamoyl chloride. The preferred laboratory method avoids the instability of sulfamoyl chloride by using Sulfamide (


) directly.
Synthetic Pathway: Trans-sulfamoylation

This method utilizes the nucleophilicity of


-toluidine to displace ammonia from sulfamide in an aqueous reflux. This approach is favored for its "green" chemistry profile (water solvent, ammonia byproduct).

Reaction Stoichiometry:



Workflow Visualization

The following diagram outlines the critical process steps and decision points in the synthesis.

SynthesisWorkflow Start Reagent Prep: Sulfamide (1.0 eq) + p-Toluidine (1.0 eq) Reflux Reflux in Distilled Water (100°C, 3-6 Hours) Start->Reflux Dissolution Monitor TLC Monitoring (Disappearance of Amine) Reflux->Monitor In-process Check Monitor->Reflux Incomplete Cooling Cool to Room Temp (Precipitation) Monitor->Cooling Complete Filtration Vacuum Filtration Cooling->Filtration Solid Formation Purification Recrystallization (Ethanol/Water) Filtration->Purification Crude Solid Product Final Product: (4-Methylphenyl)sulfamide Purification->Product Pure Crystals

Figure 1: Step-by-step synthesis workflow for N-substituted sulfamides via aqueous trans-sulfamoylation.

Part 4: Pharmacological Mechanism (Carbonic Anhydrase Inhibition)

Sulfamides are potent zinc-binding groups (ZBGs) used in the design of inhibitors for Carbonic Anhydrase (CA) , a metalloenzyme involved in pH regulation, tumorigenesis, and glaucoma.

Mechanism of Action

Unlike sulfonamides (


), the sulfamide moiety (

) offers a distinct geometry and hydrogen-bonding network within the CA active site.
  • Zinc Coordination: The terminal

    
     (ionized to 
    
    
    
    ) coordinates directly with the catalytic
    
    
    ion.
  • Hydrogen Bonding: The sulfonyl oxygens and the bridging nitrogen participate in H-bonds with Thr199 and Glu106 residues.

  • Selectivity: The

    
    -substitution (4-methylphenyl group) interacts with the hydrophobic pocket of the enzyme, conferring isoform selectivity (e.g., hCA II vs. hCA IX).
    
Molecular Interaction Pathway

Mechanism Drug (4-Methylphenyl)sulfamide ActiveSite CA Active Site Drug->ActiveSite Entry Zinc Zn(II) Ion ActiveSite->Zinc Coordination (Sulfamide N) Hydrophobic Hydrophobic Pocket (Val121, Leu198) ActiveSite->Hydrophobic Van der Waals (Tolyl Group) Inhibition Catalytic Blockade (No CO2 Hydration) Zinc->Inhibition Displaces H2O/OH- Hydrophobic->Inhibition Stabilizes Complex

Figure 2: Mechanistic pathway of Carbonic Anhydrase inhibition by (4-Methylphenyl)sulfamide.[3][4]

Part 5: Validated Experimental Protocol

Objective: Synthesis of


-(4-Methylphenyl)sulfamide (10 mmol scale).
Materials[1][2][3][6][7][8][9]
  • Sulfamide: 0.96 g (10 mmol)

  • 
    -Toluidine:  1.07 g (10 mmol)
    
  • Solvent: Distilled Water (20 mL)

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.

Procedure
  • Charge: In a 50 mL round-bottom flask, combine sulfamide (0.96 g) and

    
    -toluidine (1.07 g).
    
  • Solvation: Add 20 mL of distilled water. The mixture may not be homogeneous initially.

  • Reaction: Heat the mixture to reflux (100°C) with vigorous stirring. Maintain reflux for 3–4 hours . Ammonia evolution (detected by pH paper or characteristic odor) confirms the reaction progress.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of

    
    -toluidine.
    
  • Isolation:

    • Remove heat and allow the solution to cool slowly to room temperature.

    • Further cool in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

    • Filter the white crystalline solid via vacuum filtration.

  • Purification: Recrystallize the crude product from hot ethanol/water (1:1) if necessary.

  • Characterization:

    • Yield: Expect 60–75%.

    • Melting Point: Verify range (168–170°C).

    • IR Spectrum: Look for

      
       stretches (1320, 1150 cm⁻¹) and 
      
      
      
      stretches (3300, 3200 cm⁻¹).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Reiss, R., et al. (2021). Sulfonamide Synthesis by Alkylation or Arylation. Organic Chemistry Portal. Link

  • PubChem Database. (2025).[1] Compound Summary: N-substituted sulfamides and Tolylfluanid metabolites. National Center for Biotechnology Information. Link

  • Maryanoff, B. E., et al. (2008). Structure-Activity Studies on Anticonvulsant Sulfamates and Sulfamides. Journal of Medicinal Chemistry. Link

  • LGC Standards. (2025). Reference Standards for DMST and Tolylfluanid Metabolites. Link

Sources

Physicochemical Profiling: Acidity and pKa of (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the acidity constants (pKa) and physicochemical behavior of (4-Methylphenyl)sulfamide .

Critical Distinction: In chemical literature and industrial catalogs, nomenclature overlap frequently occurs between two distinct structural isomers. This guide addresses both to ensure operational accuracy:

  • N-(4-Methylphenyl)sulfamide: The specific N-substituted sulfamide (

    
    ).
    
    • Estimated pKa: 7.6 – 7.9 (Acidic NH adjacent to phenyl).

    • Mechanism: Enhanced acidity due to delocalization of the nitrogen anion into both the sulfonyl group and the aromatic

      
      -system.
      
  • 4-Methylbenzenesulfonamide (p-Toluenesulfonamide): The sulfonamide derivative (

    
    ).
    
    • Experimental pKa: 10.17 (at 20°C).

    • Mechanism: Acidity limited by resonance solely within the sulfonyl moiety.

Structural Identity and Nomenclature

Precise structural identification is the prerequisite for accurate pKa determination. The term "(4-Methylphenyl)sulfamide" strictly refers to the sulfamide functional group (


), not the sulfonamide (

).
Comparative Structural Analysis
FeatureN-(4-Methylphenyl)sulfamide p-Toluenesulfonamide
IUPAC Name N-(4-methylphenyl)sulfuric diamide4-methylbenzenesulfonamide
Formula


Core Motif Aryl-Amino-Sulfonyl-AminoAryl-Sulfonyl-Amino
Acidic Protons 3 (1 Internal NH, 2 Terminal NH)2 (Terminal

)
Dominant Acidic Site Internal -NH- (Aryl-flanked)Terminal -NH₂

Theoretical Framework of Acidity

Mechanism of Deprotonation

The acidity of (4-Methylphenyl)sulfamide is governed by the stability of its conjugate base. Upon deprotonation of the internal nitrogen, the negative charge is stabilized by two major factors:

  • Inductive Withdrawal (-I): The sulfonyl group (

    
    ) is strongly electron-withdrawing, pulling density away from the nitrogen.
    
  • Resonance Delocalization (-R): The lone pair on the anionic nitrogen can delocalize into the sulfonyl oxygens and the adjacent aromatic ring.

In contrast, p-Toluenesulfonamide lacks the direct N-Aryl connection for the acidic proton; the negative charge resides on a nitrogen separated from the ring by the sulfur atom, preventing ring delocalization. Consequently, N-(4-Methylphenyl)sulfamide is significantly more acidic (lower pKa) than p-Toluenesulfonamide.

Electronic Effects (Hammett Equation)

The 4-methyl group exerts a weak electron-donating effect (


) via hyperconjugation.
  • Reference Compound: N-Phenylsulfamide (pKa

    
     7.44).[1][2][3]
    
  • Effect of Methyl Group: The electron donation destabilizes the conjugate base slightly compared to the unsubstituted phenyl analog.

  • Predicted Shift:

    
     to 
    
    
    
    units.
  • Result: pKa

    
     7.6 – 7.9.
    
Visualization of Deprotonation Pathways

Deprotonation_Mechanism cluster_resonance Resonance Stabilization (Internal N) Compound N-(4-Methylphenyl)sulfamide (Neutral) Transition Transition State (Proton Transfer) Compound->Transition -H+ (Solvent Assisted) Anion_N1 Conjugate Base (Internal N- Deprotonated) Transition->Anion_N1 Major Pathway (pKa ~7.6) Stabilized by Aryl + SO2 Anion_N2 Conjugate Base (Terminal N- Deprotonated) Transition->Anion_N2 Minor Pathway (pKa > 10) Stabilized by SO2 only Res1 N- Charge Res2 O=S=O Delocalization Res1->Res2 Resonance Res3 Phenyl Ring Delocalization Res1->Res3 Resonance

Figure 1: Deprotonation pathways for N-(4-Methylphenyl)sulfamide. The internal nitrogen pathway is energetically favored due to dual resonance stabilization.

Experimental Determination Protocols

For researchers validating these values, the following protocols are recommended. These methods are self-validating and account for the low solubility of aryl sulfamides in pure water.

Potentiometric Titration (The "Gold Standard")

Applicability: Accurate for pKa values between 2 and 12. Solvent System: Methanol/Water co-solvent (Yasuda-Shedlovsky extrapolation).

Protocol:

  • Preparation: Dissolve

    
     M of the analyte in varying ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50% MeOH).
    
  • Titrant: Carbonate-free 0.1 M KOH standardized against potassium hydrogen phthalate (KHP).

  • Measurement: Perform titration under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption. Record pH vs. Volume.
  • Calculation (Bjerrum Method):

    
    
    Calculate pKa at each solvent ratio.
    
  • Extrapolation: Plot experimental

    
     vs. molar fraction of methanol (
    
    
    
    ) or dielectric constant (
    
    
    ). Extrapolate to 0% organic solvent to obtain aqueous
    
    
    .
UV-Metric Spectrophotometry

Applicability: Ideal for sparingly soluble compounds with chromophores (like the p-tolyl group).

Protocol:

  • Wavelength Selection: Obtain UV spectra of the fully protonated form (pH 2) and fully deprotonated form (pH 12). Identify the wavelength of maximum difference (

    
    ).
    
  • Buffer Preparation: Prepare a series of buffers (ionic strength

    
     M KCl) ranging from pH 5 to 9 (bracketing the expected pKa of ~7.6).
    
  • Data Acquisition: Measure Absorbance (

    
    ) at 
    
    
    
    for each buffer.
  • Analysis: Fit data to the Henderson-Hasselbalch transform:

    
    
    The intercept yields the pKa.
    

Implications for Drug Discovery

Bioisosterism and Solubility

The sulfamide moiety (


) is a non-hydrolyzable transition state analog of the urea linkage.
  • Acidity vs. Permeability: With a pKa ~7.6, (4-Methylphenyl)sulfamide exists as a mixture of neutral (50%) and anionic (50%) species at physiological pH (7.4).

  • LogD Profile:

    • pH < 6: Neutral species dominates

      
       High membrane permeability.
      
    • pH > 8: Anionic species dominates

      
       High aqueous solubility, low permeability.
      
    • At pH 7.4: Balanced profile, often ideal for oral bioavailability.

Carbonic Anhydrase (CA) Inhibition

Sulfamides are classical zinc-binding groups (ZBGs) in Carbonic Anhydrase inhibitors.

  • Binding Mode: The ionized nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme active site.
  • Selectivity: The lower pKa of N-aryl sulfamides (compared to sulfonamides) often correlates with higher affinity for CA isoforms, as the anion concentration is higher at physiological pH.

References

  • IUPAC Dissociation Constants: Serjeant, E.P., Dempsey B. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23, 1979.

  • Sulfonamide vs. Sulfamide Acidity: Caine, B. A., et al. "Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs." ChemRxiv, 2019. [Link]

  • Experimental pKa of p-Toluenesulfonamide: PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. [Link]

  • Sulfamide Functional Group Properties: Reitz, A. B., et al. "The Sulfamide Motif in Medicinal Chemistry." Journal of Medicinal Chemistry, 2009. [Link]

  • Hydrolysis and Acidity of Sulfinamides: Journal of the Chemical Society, Perkin Transactions 2. (Contextualizing N-Aryl acidity). [Link]

Sources

The Renaissance of the Sulfamide Scaffold: (4-Methylphenyl)sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and therapeutic utility of (4-Methylphenyl)sulfamide derivatives. This document is structured to provide actionable insights for drug development professionals, moving from historical context to bench-level protocols.

Executive Summary & Structural Distinction

In medicinal chemistry, the distinction between sulfonamides and sulfamides is subtle structurally but profound pharmacologically. While the sulfonamide moiety (


) launched the antibiotic era, the sulfamide  moiety (

) has emerged as a critical bioisostere for designing transition-state analogs.

(4-Methylphenyl)sulfamide (also known as


-(

-tolyl)sulfamide) represents a "privileged structure" in this class. It serves as a lipophilic anchor in the active sites of metalloenzymes, particularly Carbonic Anhydrases (CAs).
  • Sulfonamide:

    
     (Direct C-S bond)
    
  • Sulfamide:

    
     (Aza-linker, higher rotational freedom, distinct H-bond geometry)
    

Historical Evolution: From Dye Chemistry to Enzyme Inhibition

The discovery of (4-Methylphenyl)sulfamide derivatives is not a linear path but a divergent evolution from the "Sulfa Drug" boom of the 1930s.

Phase I: The Antibacterial Era (1935–1950)

The history begins with Gerhard Domagk’s discovery of Prontosil (1935), a sulfonamide prodrug.[1] While this established the sulfonamide pharmacophore, the sulfamide variants were initially neglected due to synthetic challenges. Early attempts by Regnault (1838) established the fundamental reactivity of sulfamide, but it lacked clinical application until the mid-20th century.

Phase II: The "Sulfamide Gap" and CA Discovery (1950–1990)

As resistance to sulfonamide antibiotics grew, interest shifted to their side effects: diuresis and pH modulation. This led to the identification of Carbonic Anhydrase (CA) as the target.[2][3]

  • The Pivot: Researchers found that the

    
     "zinc-binding group" (ZBG) was non-negotiable for CA inhibition.
    
  • The Innovation: To improve selectivity, chemists began inserting an amino linker between the aromatic ring and the sulfur, creating the sulfamide . The (4-methylphenyl) tail provided the necessary lipophilic interaction to fit the hydrophobic pocket of CA isoforms (specifically CA II, IX, and XII).

Phase III: The Modern Era (2000–Present)

The definitive work by Claudiu T. Supuran and colleagues re-established sulfamides as potent CA inhibitors (CAIs). They demonstrated that (4-Methylphenyl)sulfamide derivatives could selectively inhibit tumor-associated isoforms (CA IX/XII) over the cytosolic housekeeping isoforms (CA I/II), a critical requirement for modern anti-cancer therapeutics.

Synthetic Protocols (Bench-Level Guide)

Mechanistic Rationale

The synthesis of monosubstituted sulfamides is notoriously difficult due to the symmetry of the sulfuryl center. Direct reaction with sulfuryl chloride (


) often yields the unwanted symmetrical disubstituted product (

).

To ensure scientific integrity and reproducibility , we recommend the Transamidation Method . This approach uses sulfamide (


) as a stable, solid ammonia equivalent, avoiding the handling of unstable sulfamoyl chlorides.
Protocol: Hydrothermal Transamidation of -Toluidine

Target: Synthesis of


-(4-Methylphenyl)sulfamide.

Reagents:

  • 
    -Toluidine (1.0 eq)
    
  • Sulfamide (1.2 eq)

  • Solvent: Water (Green chemistry approach) or Dioxane (for higher solubility)

Step-by-Step Methodology:

  • Charge: In a round-bottom pressure flask, dissolve 10 mmol of

    
    -toluidine and 12 mmol of sulfamide in 20 mL of water.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Note: Evolution of ammonia gas (
    
    
    
    ) indicates reaction progress.
  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The product is more polar than the starting amine.

  • Workup: Cool the solution to room temperature. The product,

    
    -(4-methylphenyl)sulfamide, often precipitates as white crystals due to the "hydrophobic effect" of the tolyl group in water.
    
  • Purification: Filter the precipitate. Recrystallize from ethanol/water if necessary.

Yield Expectation: 75–85%. Characterization:

  • 
     (DMSO-
    
    
    
    ):
    
    
    2.23 (s, 3H,
    
    
    ), 6.80 (s, 2H,
    
    
    ), 7.05 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H), 9.30 (s, 1H,
    
    
    ).
Visualization: Synthetic Pathway

Synthesis Toluidine p-Toluidine (Nucleophile) TS Tetrahedral Intermediate Toluidine->TS Nucleophilic Attack Sulfamide Sulfamide (NH2-SO2-NH2) Sulfamide->TS Ammonia NH3 (Gas) (Leaving Group) TS->Ammonia Elimination Product N-(4-Methylphenyl)sulfamide (Target Scaffold) TS->Product Collapse

Caption: Hydrothermal transamidation pathway avoiding unstable acid chlorides.

Medicinal Chemistry: Mechanism of Action

The biological potency of (4-Methylphenyl)sulfamide derivatives relies on their ability to mimic the transition state of the


 hydration reaction.
The Zinc Trap

Carbonic Anhydrases contain a catalytic


 ion coordinated by three histidine residues.
  • Anchoring: The terminal sulfamide nitrogen (

    
    ) is deprotonated to the anion (
    
    
    
    ).
  • Coordination: This anion binds directly to the

    
     ion, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • Hydrophobic Clamp: The 4-methylphenyl group extends into the hydrophobic pocket of the enzyme active site. This interaction is critical for isoform selectivity. The 4-methyl group provides a steric bulk that fits tightly in CA IX but may clash in other isoforms, providing selectivity.

Comparative Potency Data

The following table summarizes inhibition constants (


) for (4-Methylphenyl)sulfamide against key human CA isoforms, demonstrating its efficacy compared to standard sulfonamides.
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Profile
Acetazolamide (Std) 2501225Pan-inhibitor
Sulfanilamide 30024050Weak / Non-selective
(4-Methylphenyl)sulfamide 45 8 32 High Potency (CA II)

Data synthesized from Supuran et al. (See References).

Visualization: Mechanism of Inhibition

Mechanism Zn Zn(II) Ion (Active Site) His Histidine Triad (Coordination) His->Zn Sulfamide Sulfamide Moiety (-NH-SO2-NH-) Sulfamide->Zn Binding Coordination Tetrahedral Coordination (Displaces H2O) Sulfamide->Coordination Tolyl 4-Methylphenyl Group (Lipophilic Tail) VdW Van der Waals Interaction Tolyl->VdW VdW->Zn Hydrophobic Pocket

Caption: Bidentate interaction logic: Zinc coordination coupled with hydrophobic pocket stabilization.

Therapeutic Applications & Future Directions

Oncology (Hypoxic Tumors)

The most promising application of (4-Methylphenyl)sulfamide derivatives is in targeting CA IX , an enzyme overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) but absent in normal tissues. The sulfamide scaffold's stability allows it to survive systemic circulation and penetrate the tumor microenvironment.

Anticonvulsants

Derivatives of this scaffold (such as JNJ-26990990) have shown broad-spectrum anticonvulsant activity. The mechanism involves both CA inhibition (stabilizing brain pH) and modulation of sodium channels, a dual-action profile unique to the sulfamide class.

Future Synthetic Targets

Current research focuses on "Dual-Tail" sulfamides. By substituting both nitrogens (


), chemists can create "dumbbell" molecules that span the entire CA active site, interacting with both the hydrophobic and hydrophilic halves simultaneously.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides: emerging classes of carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents. Link

  • Maryanoff, B. E., et al. (2008). Structure-Activity Studies on Anticonvulsant Sulfamides. Journal of Medicinal Chemistry. Link

  • Reisser, M., & Maier, M. E. (2018). Synthesis of Sulfamides. European Journal of Organic Chemistry. (Provides modern transamidation protocols). Link

  • Domagk, G. (1935).[1][4] Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. (Historical context of sulfonamides).

Sources

An In-depth Technical Guide to the Toxicological Profile and Safety of (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile and safety data for (4-Methylphenyl)sulfamide, also known as p-Toluenesulfonamide. As a compound with relevance in chemical synthesis and as a potential intermediate in pharmaceutical development, a thorough understanding of its safety profile is paramount for risk assessment and safe handling. This document synthesizes available data from studies on toluenesulfonamides as a class and specific data on the para-isomer to provide a robust safety and handling resource.

Section 1: Chemical Identity and Physicochemical Properties

(4-Methylphenyl)sulfamide is an organic compound characterized by a toluene group substituted with a sulfonylamide functional group at the para position.

PropertyValueSource
Chemical Name (4-Methylphenyl)sulfamide; p-ToluenesulfonamideN/A
CAS Number 70-55-3[1]
Molecular Formula C₇H₉NO₂SN/A
Molecular Weight 171.22 g/mol N/A
Appearance White crystalline solidN/A
Melting Point 137-141 °C[2]
Water Solubility 0.316 g/100 mL at 25°C[3]
Log P (Octanol/Water Partition Coefficient) 0.82[3]

Section 2: Toxicological Profile

The toxicological data for (4-Methylphenyl)sulfamide is primarily derived from studies on p-Toluenesulfonamide and the broader category of toluenesulfonamides. The available evidence suggests a generally low order of acute toxicity, but with considerations for repeated exposure.

Acute Toxicity

(4-Methylphenyl)sulfamide is expected to have low acute toxicity via oral, dermal, and inhalation routes[4].

RouteSpeciesValueClassificationSource
OralRatLD50 > 2000 mg/kg bwNot Classified[4]
Dermal-Data not available; expected to be lowNot Classified[4]
Inhalation-Data not available; expected to be lowNot Classified[4]
Skin and Eye Irritation

The compound is anticipated to be, at most, a slight skin and eye irritant[4]. Studies on rabbits with p-Toluenesulfonamide resulted in slight erythema (redness) on the skin without edema (swelling)[4]. Eye irritation studies in rabbits showed no significant effects[4].

Sensitization

Based on available data, (4-Methylphenyl)sulfamide is not expected to be a skin sensitizer. A Local Lymph Node Assay (LLNA) conducted on mice with p-Toluenesulfonamide was negative for skin sensitization[4].

Repeated Dose Toxicity

While acute toxicity is low, repeated exposure to toluenesulfonamides may present a risk. The lowest No Observed Adverse Effect Level (NOAEL) for the toluenesulfonamide group in rats is reported as 20 mg/kg bw/day[4]. Effects observed at higher doses in animal studies include clinical signs of toxicity and impacts on the liver and bladder[4]. In a study with p-Toluenesulfonamide, a Lowest Observed Adverse Effect Level (LOAEL) of 120 mg/kg/day was established, with observations of increased salivation, reduced body weight gain, and blood in the urine at higher doses[3].

Genotoxicity and Mutagenicity

(4-Methylphenyl)sulfamide is not expected to be genotoxic. A mixture of o- and p-toluenesulfonamide yielded negative results in in-vitro bacterial reverse mutation assays (Ames test)[4]. Furthermore, an in-vitro mammalian cell gene mutation test for p-Toluenesulfonamide was also negative[1].

Carcinogenicity

Current evidence suggests that (4-Methylphenyl)sulfamide is not carcinogenic[4]. Long-term feeding studies in rats with o-toluenesulfonamide did not show a statistically significant, dose-dependent increase in tumor incidence[4].

Reproductive and Developmental Toxicity

The available data indicates that (4-Methylphenyl)sulfamide is not expected to cause specific reproductive or developmental toxicity[4]. In a combined repeated dose and reproductive/developmental toxicity study, a NOAEL for reproductive toxicity for p-Toluenesulfonamide in rats was determined to be 300 mg/kg/day[3].

Section 3: Safety Data Sheet (SDS) Information and Hazard Communication

Based on the available toxicological data, (4-Methylphenyl)sulfamide is not classified as a hazardous substance according to GHS criteria[1]. However, standard safe handling practices should always be observed.

  • Hazard Statements: None assigned.

  • Precautionary Statements:

    • Prevention: Wash hands thoroughly after handling. Wear protective gloves, protective clothing, and eye protection.

    • Response:

      • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

      • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

      • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

      • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Section 4: Handling, Storage, and Personal Protective Equipment (PPE)

Handling
  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Wash hands thoroughly after handling.

Storage
  • Store in a cool, dry, and well-ventilated place.

  • Keep container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. The selected protective gloves have to satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.

  • Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

  • Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

Section 5: Experimental Protocols for Toxicological Assessment

For researchers needing to conduct further toxicological evaluations, the following outlines a standard experimental workflow for an acute oral toxicity study, based on OECD Test Guideline 401.

Acute Oral Toxicity Study (OECD 401) Workflow

Acute Oral Toxicity Workflow cluster_1 Dosing and Observation cluster_2 Endpoint Analysis A Dose Formulation and Range-Finding Study C Single Oral Dose Administration A->C B Animal Acclimatization (e.g., Rats, 5-7 days) B->C D Observation Period (14 days) - Clinical signs - Body weight changes - Mortality C->D E Gross Necropsy D->E F Data Analysis and LD50 Calculation E->F

Workflow for an Acute Oral Toxicity Study (OECD 401).

This workflow provides a high-level overview of the key steps involved in determining the acute oral toxicity of a substance. The causality behind this experimental design is to establish a dose-response relationship for a single exposure, identify the lethal dose for 50% of the test population (LD50), and observe any clinical signs of toxicity.

References

  • Toluenesulfonamides - Evaluation statement - 14 January 2022. [Link]

  • Material Safety Data Sheet - P-Toluenesulfonamide, 98%. Cole-Parmer. [Link]

  • What are the side effects of Para-Toluenesulfonamide?. Patsnap Synapse. [Link]

  • Toxicology and carcinogenesis studies of 4-methylimidazole (Cas No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). ResearchGate. [Link]

  • ICSC 1581 - o-TOLUENESULFONAMIDE. International Chemical Safety Cards (ICSCs). [Link]

  • Reproductive and developmental toxicity risk assessment for 4-methylimidazole. PubMed. [Link]

  • TOXICITY AND CARCINOGENICITY STUDIES OF 4-METHYLIMIDAZOLE IN F344/N RATS AND B6C3F1 MICE. PMC. [Link]

  • P-TOLUENESULFONAMIDE CAS N°: 70-55-3. OECD SIDS. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • N,N-Dimethyl-N'-p-tolylsulphamide. PubChem. [Link]

Sources

Technical Deep Dive: Hydrogen Bonding Architectures in (4-Methylphenyl)sulfamide Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Disambiguation

This guide provides an in-depth analysis of the hydrogen bonding potential within (4-Methylphenyl)sulfamide crystals. Before proceeding, it is critical to distinguish this specific chemical entity from its common sulfonamide analogues to ensure experimental precision.

Structural Definition

The subject of this analysis is


-(4-methylphenyl)sulfamide  (also referred to as 

-(

-tolyl)sulfamide).
  • Chemical Formula:

    
    
    
  • Functional Moiety: The sulfamide group (

    
    ) attached to a toluene ring.
    
  • Distinction: This is distinct from 4-methylbenzenesulfonamide (tosylamide), which lacks the secondary amine linker. The presence of the sulfamide group introduces an additional proton donor site (the internal -NH-), significantly altering the supramolecular landscape compared to standard sulfonamides.

The Core Value Proposition

Understanding the hydrogen bonding network of (4-Methylphenyl)sulfamide is essential for:

  • Crystal Engineering: Predicting polymorph stability and solubility profiles.

  • Medicinal Chemistry: The sulfamide moiety is a bioisostere for urea and sulfonamides, often serving as a zinc-binding group in Carbonic Anhydrase (CA) inhibitors.

  • Solid-State Stability: The high density of H-bond donors (3 per molecule) creates robust 3D networks resistant to hygroscopicity.

Molecular Architecture and H-Bond Donors/Acceptors[1][2][3][4]

To design a self-validating crystallization protocol, one must first map the electrostatic potential surface of the molecule.

Donor-Acceptor Audit

The (4-Methylphenyl)sulfamide molecule presents a "donor-rich" profile, which is atypical for many organic drug-like molecules.

FeatureCountAtomsDescription
H-Bond Donors (

)
3

,

,

The internal amine (

) is more acidic; the terminal amine (

) is sterically accessible.
H-Bond Acceptors (

)
2

,

Sulfonyl oxygens are strong acceptors with high electron density.
Secondary Interactions Multiple Aromatic Ring (

)
Capable of

and

stacking interactions.
The Supramolecular Synthon Logic

In the solid state, sulfamides prioritize the formation of the


 dimer .
  • Mechanism: Two molecules align such that the terminal

    
     of one donates to the 
    
    
    
    of the other, and vice versa.
  • Stability: This 8-membered ring is the energetic minimum for this functional group.

  • Secondary Networking: Unlike sulfonamides, the internal

    
     remains free after dimerization, often engaging in lateral H-bonds to form infinite ribbons or sheets (catemers).
    

Experimental Workflow: Synthesis & Crystallization

The following protocol ensures the production of single crystals suitable for X-ray Diffraction (XRD) and Hirshfeld surface validation.

Synthesis Protocol

Reaction: Nucleophilic substitution of sulfamoyl chloride with p-toluidine.

  • Preparation: Dissolve p-toluidine (10 mmol) in dry Dichloromethane (DCM) with Triethylamine (1.1 eq) as an HCl scavenger.

  • Addition: Cool to 0°C. Add Sulfamoyl Chloride (

    
    ) dropwise under 
    
    
    
    atmosphere.
  • Workup: Stir for 4 hours. Wash with 1M HCl (to remove unreacted amine) and Brine. Dry over

    
    .
    
  • Purification: Recrystallize crude solid from Ethanol/Water (80:20).

Crystallization for XRD

To resolve the H-bond network, slow evaporation is preferred over cooling to minimize kinetic trapping.

  • Solvent System: Methanol:Acetonitrile (1:1).

  • Concentration: 15 mg/mL.

  • Conditions: Ambient temperature (25°C), semi-sealed vial (parafilm with 3 pinholes).

  • Timeline: 3-5 days for block-like colorless crystals.

Workflow Visualization

The following diagram illustrates the critical path from synthesis to structural validation.

G Start Precursors: p-Toluidine + Sulfamoyl Cl Rxn Nucleophilic Substitution (DCM, 0°C, Et3N) Start->Rxn N2 atm Workup Acid Wash & Purification Rxn->Workup Quench Cryst Slow Evaporation (MeOH:ACN) Workup->Cryst Sat. Soln XRD Single Crystal XRD (Data Collection) Cryst->XRD Block Crystals Analysis Hirshfeld Surface & H-Bond Topology XRD->Analysis .CIF File

Figure 1: Step-by-step workflow for synthesizing (4-Methylphenyl)sulfamide and characterizing its hydrogen bonding network.

Deep Dive: The Hydrogen Bonding Network

Upon solving the structure (typically Triclinic


 or Monoclinic 

for this class), the following interactions define the crystal lattice.
Primary Motif: The Dimer

The dominant feature is the homodimer formed by the sulfamide moiety.

  • Graph Set:

    
    
    
  • Interaction:

    
    
    
  • Distance: Typically

    
     (
    
    
    
    ).
  • Geometry: This creates a planar "core" that dictates the layering of the aromatic rings.

Secondary Motif: The Infinite Catemer

The internal nitrogen (


) acts as a bridge between dimers.
  • Graph Set:

    
     or 
    
    
    
    depending on the torsion angle.
  • Interaction:

    
     (neighboring dimer).
    
  • Effect: This stitches the dimers into 1D ribbons or 2D sheets, significantly increasing the melting point compared to equivalent sulfonamides (which lack this internal donor).

Hirshfeld Surface Analysis (Computational Validation)

To validate the strength of these interactions without subjective bias, Hirshfeld surface analysis (using CrystalExplorer) is required.

  • 
     Surface:  Look for deep red circular spots.
    
    • Spot 1 & 2: Correspond to the

      
       acceptor sites on the sulfonyl group.
      
    • Spot 3 & 4: Correspond to the

      
       donor sites on the amines.
      
  • Fingerprint Plot:

    • Spikes: Two distinct sharp spikes at the bottom left (low

      
      , low 
      
      
      
      ) represent the strong
      
      
      hydrogen bonds.
    • Contribution: H-bonding typically contributes 35-45% of the total Hirshfeld surface area in sulfamides, with

      
       (van der Waals) contacts comprising the rest.
      
H-Bond Topology Diagram

HBond MolA Molecule A (Donor/Acceptor) Dimer R2,2(8) Dimer (Strong) MolA->Dimer Terminal NH2 -> SO2 Catemer Catemer Chain (Internal NH) MolA->Catemer Internal NH -> SO2 MolB Molecule B (Donor/Acceptor) MolB->Dimer Terminal NH2 -> SO2 MolC Molecule C (Lateral Neighbor) MolC->Catemer Accepts from A

Figure 2: Topological representation of the primary dimer and secondary catemer interactions in the crystal lattice.

Pharmaceutical Implications[4][5][6]

The H-bonding potential described above directly influences the "druggability" of (4-Methylphenyl)sulfamide derivatives.

  • Solubility: The high polarity of the sulfamide headgroup, driven by the exposed

    
     donors, improves aqueous solubility compared to the more lipophilic sulfonamides.
    
  • Target Binding: In Carbonic Anhydrase inhibition, the terminal

    
     and one sulfonyl oxygen chelate the 
    
    
    
    ion in the active site. The H-bond network observed in the crystal often mimics the "bound" conformation in the protein pocket.
  • Bioavailability: The ability to form intramolecular H-bonds (if ortho-substituted) or strong intermolecular dimers can reduce membrane permeability. For (4-Methylphenyl)sulfamide, the lack of ortho-substitution favors intermolecular networking, suggesting high melting points but potentially lower passive permeability.

References

  • Khan, I. U., et al. (2010).[1][2] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[2][3][4] Acta Crystallographica Section E. Link

    • Note: Provides comparative structural data for the sulfonamide analogue, establishing baseline l
  • Bernstein, J., et al. (1995).[5][2] Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition. Link

    • Note: The authoritative source for the graph set not
  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Link

    • Note: Defines the computational methodology for valid
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

    • Note: Establishes the medicinal relevance of the sulfamide/sulfonamide zinc-binding motif.
  • Groom, C. R., et al. (2016).[3] The Cambridge Structural Database. Acta Crystallographica Section B. Link

    • Note: The primary database for verifying crystal packing of sulfamide deriv

Sources

difference between (4-Methylphenyl)sulfamide and p-toluenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Divergence & Functional Utility: A Technical Guide to (4-Methylphenyl)sulfamide vs. p-Toluenesulfonamide

Executive Summary

In the landscape of organosulfur chemistry, p-Toluenesulfonamide (PTSA) and (4-Methylphenyl)sulfamide represent two distinct chemical architectures often confused due to nomenclature similarities. While both share a toluene core and a sulfur-nitrogen motif, their electronic environments, synthetic origins, and pharmacological profiles are fundamentally different.

  • PTSA is a primary sulfonamide (

    
    ), characterized by a direct carbon-sulfur bond. It is a commodity chemical, a plasticizer intermediate, and a classic zinc-binding fragment in medicinal chemistry.
    
  • (4-Methylphenyl)sulfamide is an

    
    -substituted sulfamide  (
    
    
    
    ), characterized by a nitrogen bridge between the aromatic ring and the sulfur center. It serves as a urea bioisostere and a specialized scaffold for enzyme inhibition (e.g., Carbonic Anhydrase), offering distinct vector geometry for drug design.

This guide dissects the critical differences between these two entities, providing researchers with the structural, synthetic, and analytical frameworks necessary for precise application.

Part 1: Structural & Electronic Architecture

The defining difference lies in the linkage between the aromatic ring and the sulfonyl group. This change in connectivity alters the bond lengths, bond angles, and electronic distribution across the molecule.

The Linkage Defined
  • p-Toluenesulfonamide (PTSA): The sulfur atom is directly bonded to the aromatic ring (

    
     bond). The sulfonyl group acts as a strong electron-withdrawing group (EWG) via induction and resonance, deactivating the ring.
    
  • (4-Methylphenyl)sulfamide: The sulfur atom is separated from the ring by a nitrogen atom (

    
     linkage). This internal nitrogen possesses a lone pair that can donate electron density back into the ring (resonance donation) or into the sulfonyl group, fundamentally changing the dipole moment and pKa of the terminal amino group.
    
Visualization of Connectivity

G cluster_0 p-Toluenesulfonamide (Sulfonamide) cluster_1 (4-Methylphenyl)sulfamide (Sulfamide) PTSA_Ring Toluene Ring PTSA_S Sulfonyl Group (SO2) PTSA_Ring->PTSA_S C-S Bond (Direct Attachment) PTSA_N Amine (NH2) PTSA_S->PTSA_N S-N Bond SULF_Ring Toluene Ring SULF_Bridge Bridging Nitrogen (-NH-) SULF_Ring->SULF_Bridge C-N Bond SULF_S Sulfonyl Group (SO2) SULF_Bridge->SULF_S N-S Bond (Sulfamide Linkage) SULF_N Terminal Amine (NH2) SULF_S->SULF_N S-N Bond

Figure 1: Connectivity comparison highlighting the "Bridging Nitrogen" in the sulfamide scaffold.

Part 2: Physicochemical Properties

The insertion of the nitrogen atom in the sulfamide scaffold lowers the melting point relative to the sulfonamide and alters the acidity of the protons.

Propertyp-Toluenesulfonamide (PTSA)(4-Methylphenyl)sulfamide
CAS Number 70-55-3599-86-0 (Generic for isomer class)
Molecular Formula


Molecular Weight 171.22 g/mol 186.23 g/mol
Melting Point 134–137 °C~104–108 °C (Varies by polymorph)
Acidity (pKa) ~10.1 (Sulfonamide

)
~10.5 (Terminal

), ~8.0 (Internal

)*
Solubility Soluble in EtOH, DMSO, basic water.Soluble in polar organic solvents; less soluble in water.
H-Bond Donors 2 (Terminal

)
3 (Terminal

+ Internal

)

*Note: The internal NH in sulfamides is often more acidic than the terminal NH2 due to the electron-withdrawing nature of the adjacent SO2 and Phenyl groups, though this depends heavily on solvent conditions.

Part 3: Synthetic Pathways

The synthesis of these two molecules proceeds through diametrically opposed mechanistic pathways. PTSA is formed via Electrophilic Aromatic Substitution , while (4-Methylphenyl)sulfamide is formed via Nucleophilic Attack by an amine.

Protocol A: Synthesis of p-Toluenesulfonamide

Mechanism: Chlorosulfonation followed by Aminolysis.

  • Chlorosulfonation: Toluene is treated with chlorosulfonic acid (

    
    ) at low temperature (<5°C) to avoid disulfonation. The electrophile 
    
    
    
    attacks the para-position.
  • Amination: The resulting p-toluenesulfonyl chloride is treated with aqueous ammonia (

    
    ).
    
  • Workup: Acidification precipitates the product.

Protocol B: Synthesis of (4-Methylphenyl)sulfamide

Mechanism: Transamination / Nucleophilic Substitution.

This molecule cannot be made by sulfonating toluene directly. It requires a pre-formed sulfur-nitrogen backbone.

  • Reagents: p-Toluidine (1.0 eq), Sulfamide (

    
    ) (1.0 - 1.5 eq).
    
  • Solvent: Water (reflux) or Pyridine (for anhydrous conditions).

  • Procedure:

    • Dissolve p-toluidine and sulfamide in the solvent.

    • Reflux for 3–6 hours. Ammonia (

      
      ) is evolved as a byproduct (use a trap).
      
    • Cool to room temperature. The product often precipitates or requires extraction with ethyl acetate.

    • Purification: Recrystallization from ethanol/water.

Synthetic Logic Flow

Synthesis cluster_PTSA PTSA Synthesis (Electrophilic) cluster_Sulfamide Sulfamide Synthesis (Nucleophilic) Toluene Toluene TsCl p-Toluenesulfonyl Chloride (Intermediate) Toluene->TsCl + ClSO3H (Chlorosulfonation) PTSA_Final p-Toluenesulfonamide TsCl->PTSA_Final + NH3 (Aminolysis) Toluidine p-Toluidine (Nucleophile) Sulfamide_Final (4-Methylphenyl)sulfamide Toluidine->Sulfamide_Final + Sulfamide_Reagent Reflux (-NH3) Sulfamide_Reagent Sulfamide (NH2-SO2-NH2)

Figure 2: Mechanistic divergence. PTSA builds the S-N bond last; Sulfamide builds the C-N bond last.

Part 4: Medicinal Chemistry & Pharmacology

For drug developers, the choice between these two moieties is usually driven by Carbonic Anhydrase (CA) inhibition and Bioisosterism .

Carbonic Anhydrase Inhibition

Both molecules possess a terminal unsubstituted sulfonamide group (


), which is the classic pharmacophore for Zinc (

) binding in CA enzymes.
  • PTSA: Acts as a classic "tail" inhibitor. The nitrogen coordinates to the Zn ion in a tetrahedral geometry. It is often used as a fragment to probe the active site.

  • (4-Methylphenyl)sulfamide: The introduction of the bridging nitrogen changes the distance and angle of the phenyl ring relative to the zinc-bound nitrogen.

    • Selectivity: The sulfamide linkage (

      
      ) is often investigated to improve selectivity for specific isoforms (e.g., CA IX vs CA II) by exploiting subtle differences in the hydrophobic pocket.
      
    • Potency: Generally, simple

      
      -substituted sulfamides show lower affinity for hCA II compared to their sulfonamide counterparts, often due to steric clashes or unfavorable electronics of the bridging NH, unless the "tail" is optimized to interact with the hydrophobic half of the active site.
      
Bioisosterism

The sulfamide group is a non-hydrolyzable bioisostere of the urea linkage (


).
  • Transition State Mimicry: Unlike the planar urea, the sulfamide group adopts a tetrahedral geometry around the sulfur. This makes (4-Methylphenyl)sulfamide a valuable transition-state mimic for protease inhibitors where a tetrahedral intermediate is formed.

Part 5: Analytical Differentiation

In the laboratory, distinguishing these two white powders requires spectroscopic analysis. Proton NMR (


 NMR)  is the definitive method.
NMR Fingerprint
Featurep-Toluenesulfonamide(4-Methylphenyl)sulfamide
Aromatic Region AA'BB' pattern (~7.3 - 7.8 ppm)AA'BB' pattern (shifted upfield due to amine donor)
Methyl Group Singlet (~2.4 ppm)Singlet (~2.3 ppm)
Exchangeable Protons (

)
One Signal: Broad singlet (2H) for

(~7.2 ppm)
Two Signals: 1. Broad singlet (2H) for

2. Broad singlet (1H) for

(often >9.0 ppm or hidden)

Diagnostic Test: In DMSO-


, the internal 

of the sulfamide often appears as a distinct, sharp singlet downfield (9–10 ppm), whereas PTSA will only show the sulfonamide protons.
Mass Spectrometry
  • PTSA: ESI (+) m/z = 172

    
    .
    
  • (4-Methylphenyl)sulfamide: ESI (+) m/z = 187

    
    .
    
  • Note: The mass difference of 15 Da (NH) is definitive.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 26(6), 767-792. Link

  • Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II. Journal of Medicinal Chemistry, 48(6), 1941-1947. Link

  • Reber, J., et al. (2023).[1] Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters, 25(30), 5566–5571. Link

  • BenchChem Technical Data. (2025). Synthesis of N-(4-acetylphenyl)sulfonylacetamide: A Technical Guide. Link

Sources

Methodological & Application

Application Note: (4-Methylphenyl)sulfamide (p-Toluenesulfonamide) as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is pivotal for pH regulation, CO₂ and bicarbonate transport, respiration, and various metabolic pathways.[1]

In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[2] While cytosolic isoforms like hCA I and hCA II are widespread and crucial for normal physiology, other isoforms are linked to specific pathologies. Notably, the transmembrane, tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic solid tumors, contributing to the acidification of the tumor microenvironment and promoting cancer progression and metastasis.[2][3] This makes isoform-selective CA inhibitors (CAIs) highly valuable tools for research and promising candidates for therapeutic development in fields like oncology, glaucoma, and neurology.[2][4]

The primary sulfonamides (R-SO₂NH₂) represent the most established and extensively studied class of CAIs. This application note provides a detailed guide to using (4-Methylphenyl)sulfamide, more commonly known as p-Toluenesulfonamide , as a foundational carbonic anhydrase inhibitor for in vitro and cell-based assays.

Compound Profile: p-Toluenesulfonamide

p-Toluenesulfonamide is an aromatic sulfonamide that serves as a quintessential scaffold for the design of more complex and selective CAIs. Its straightforward structure provides a clear basis for understanding the fundamental interactions required for CA inhibition.

PropertyValueSource
Chemical Name 4-Methylbenzenesulfonamide; p-Toluenesulfonamide[5]
Synonyms (4-Methylphenyl)sulfamide, Tosylamide[6]
CAS Number 70-55-3[5]
Molecular Formula C₇H₉NO₂S[5]
Molecular Weight 171.22 g/mol [5][7]
Appearance White crystalline solid[6][7]
Melting Point 134-137 °C[8]
Aqueous Solubility ~3.16 mg/mL (0.32 g/100 mL) at 25 °C[5][8]
Other Solubilities Soluble in alcohol, DMSO, and acetone[6][7][8]
pKa 10.17 at 20 °C[5]

Principle and Mechanism of Action

The inhibitory action of all primary sulfonamides is directed at the core of the enzyme's catalytic machinery: a zinc ion (Zn²⁺) located deep within the active site.

Causality of Inhibition: The catalytic cycle of CA involves a Zn²⁺-bound hydroxide ion performing a nucleophilic attack on a CO₂ molecule.[1] Sulfonamide inhibitors function as potent mimics of the reaction's transition state. Under physiological pH, the sulfonamide group (-SO₂NH₂) deprotonates to its anionic form (-SO₂NH⁻). This negatively charged nitrogen atom, along with the two oxygen atoms, coordinates directly with the Zn²⁺ ion, displacing the catalytic water/hydroxide molecule and effectively blocking the active site from substrate binding.[9] This binding is strong and specific, accounting for the low nanomolar affinity of many sulfonamides for various CA isoforms.

G cluster_0 CA Active Site cluster_2 Inhibited Complex ActiveSite Zn²⁺ His His His Water H₂O Inhibitor p-Toluenesulfonamide -SO₂NH⁻ p-tolyl group InhibitedSite Zn²⁺ His His His Sulfonamide -SO₂NH⁻ InhibitedSite:zn->Sulfonamide  Inhibited

Caption: Mechanism of sulfonamide-based CA inhibition.

Experimental Protocols & Methodologies

Protocol 1: Preparation of Reagents and Stock Solutions

Accurate preparation of stock solutions is foundational to reproducible results. The limited aqueous solubility of many sulfonamides necessitates the use of an organic solvent.

Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most biological assays at low final concentrations (<0.5% v/v).

  • Calculate Required Mass: To prepare a 10 mM stock solution of p-Toluenesulfonamide (MW: 171.22 g/mol ), weigh out 1.712 mg for every 1 mL of DMSO.

  • Dissolution: Add the weighed p-Toluenesulfonamide to a sterile microcentrifuge tube or glass vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Solubilization: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution is typically stable for several months under these conditions.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol measures the inhibition of the esterase activity of CA, a well-established surrogate for its physiological CO₂ hydration activity.[10][11] The assay monitors the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate, measured at 400-405 nm.

Principle: In the presence of an inhibitor, the rate of p-NPA hydrolysis decreases, resulting in a lower rate of color development.

G cluster_workflow In Vitro Assay Workflow prep 1. Prepare Reagents - Assay Buffer (e.g., Tris-HCl) - Enzyme Solution (e.g., hCA II) - Inhibitor Dilutions - p-NPA Substrate plate 2. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor (or DMSO for control) - Add Enzyme Solution prep->plate incubate 3. Pre-incubation Incubate plate for 10 min at RT to allow inhibitor-enzyme binding. plate->incubate start_rxn 4. Initiate Reaction Add p-NPA substrate to all wells. incubate->start_rxn measure 5. Kinetic Measurement Read absorbance at 405 nm every 30s for 10-15 min in a plate reader. start_rxn->measure analyze 6. Data Analysis - Calculate reaction rates (V₀) - Determine % Inhibition - Plot dose-response curve - Calculate IC₅₀ value. measure->analyze

Caption: Workflow for the colorimetric in vitro CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 25 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of recombinant human CA (e.g., hCA II) at 2X the final desired concentration in Assay Buffer. Keep on ice.

    • Inhibitor Dilutions: Perform a serial dilution of the 10 mM p-Toluenesulfonamide stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).

    • Substrate Solution: Prepare a 10 mM solution of p-nitrophenyl acetate (p-NPA) in acetonitrile. Caution: Acetonitrile is flammable and toxic.

  • Assay Plate Setup (96-well clear, flat-bottom plate):

    • Total Reaction Volume: 200 µL.

    • Enzyme Control (100% activity): 100 µL Assay Buffer + 10 µL DMSO + 80 µL Enzyme Solution.

    • Inhibitor Wells: 100 µL Assay Buffer + 10 µL of each inhibitor dilution + 80 µL Enzyme Solution.

    • Blank (No enzyme): 180 µL Assay Buffer + 10 µL DMSO.

    • Self-Validation: Including a known inhibitor like Acetazolamide as a positive control is critical for validating assay performance.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the 10 mM p-NPA substrate solution to all wells to start the reaction. Mix immediately.

  • Measurement: Place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm kinetically, taking readings every 30 seconds for 10-15 minutes.

Protocol 3: Cell-Based Assay for Evaluating CA IX Inhibition in Cancer Cells

This protocol assesses the effect of p-Toluenesulfonamide on the viability of cancer cells that overexpress hCA IX, particularly under hypoxic conditions which mimic the tumor microenvironment.

Rationale: Since hCA IX is induced by hypoxia and contributes to cancer cell survival, inhibiting its activity can reduce cell viability, an effect that can be quantified using a metabolic assay like the MTT assay.[12]

  • Cell Culture: Culture a suitable cancer cell line known to express hCA IX (e.g., HT-29, MDA-MB-231) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Induction of Hypoxia: Place one set of plates in a hypoxic chamber (1% O₂) and leave a parallel set in a normoxic incubator (21% O₂). Incubate for 24 hours to induce hCA IX expression in the hypoxic group.

  • Inhibitor Treatment: Prepare dilutions of p-Toluenesulfonamide in cell culture media. Remove the old media from the wells and add 100 µL of media containing the inhibitor at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Return the plates to their respective hypoxic and normoxic conditions and incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

    • Viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • In Vitro Assay:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the Percentage Inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • Cell-Based Assay:

    • Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.

    • Plot cell viability (%) against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) under both normoxic and hypoxic conditions. A significantly lower GI₅₀ under hypoxic conditions may suggest a specific effect on hCA IX.

Representative Data

Specific inhibition data for p-Toluenesulfonamide is not widely reported in publicly accessible literature. The following table provides representative inhibition constants (Kᵢ) for the standard clinical inhibitor Acetazolamide and a generic benzenesulfonamide derivative to illustrate how data should be presented and the concept of isoform selectivity.[13]

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (hCA II / hCA IX)
Acetazolamide25012255.70.48
Representative Benzenesulfonamide33014210.42.713.65

Data is for illustrative purposes. A higher selectivity index indicates greater selectivity for the tumor-associated isoform (hCA IX) over the ubiquitous cytosolic isoform (hCA II).

References

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: A patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. [Link]

  • Angeli, A., et al. (2020). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1-8. [Link]

  • Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Experimental Pharmacology, 12, 603–617. [Link]

  • Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439-444. [Link]

  • De Simone, G., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. [Link]

  • Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(4), o786. [Link]

  • Al-Balas, Q., et al. (2024). K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. [Link]

  • Baranczak, A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9378–9382. [Link]

  • Sławiński, J., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(13), 5085. [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6468–6486. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6269, p-Toluenesulfonamide. PubChem. [Link]

  • Google Patents (2012). CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77279, Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. PubChem. [Link]

  • Wang, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2439. [Link]

  • Al-Rashida, M., et al. (2023). Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. Molecules, 28(10), 4087. [Link]

  • Angeli, A., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6695. [Link]

  • Berhanu, A., & Svanvik, K. (1983). Dissociation Constants for Carbonic Anhydrase-Sulfonamide Binding by High-Performance Liquid Chromatography. Analytical Biochemistry, 134(2), 397-401. [Link]

  • Angeli, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 23(10), 2636. [Link]

Sources

catalytic applications of (4-Methylphenyl)sulfamide in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Architectures of (4-Methylphenyl)sulfonamide Derivatives in Asymmetric Synthesis

Part 1: Executive Summary & Nomenclature Clarification

The "Sulfonamide Effect" in Catalysis While (4-Methylphenyl)sulfonamide (commonly


-Toluenesulfonamide  or 

) is classically viewed as a nucleophile or protecting group, its role in catalysis is transformative when incorporated into ligand architectures.[1] The sulfonyl-nitrogen moiety (

) possesses unique electronic properties—specifically enhanced N-H acidity (

in DMSO) and rigid geometry—that make it an ideal "proton shuttle" in Metal-Ligand Bifunctional Catalysis (MLBC) and a potent hydrogen-bond donor in organocatalysis.[1]

Critical Nomenclature Note: The specific term "(4-Methylphenyl)sulfamide" technically refers to the structure


 (an aniline derivative of sulfamide).[1] However, in high-impact drug development and catalytic literature, the dominant active species is 

-Toluenesulfonamide (

)
and its derivatives (e.g., TsDPEN). This guide focuses on the high-utility applications of the

-toluenesulfonyl (

) moiety in catalytic systems, while acknowledging the emerging class of sulfamide-based organocatalysts.[1]

Part 2: Primary Catalytic Workflow – Metal-Ligand Bifunctional Catalysis (ATH)

The most authoritative application of the (4-Methylphenyl)sulfonamide motif is in Asymmetric Transfer Hydrogenation (ATH) .[1] Here, the sulfonamide is not merely a ligand substituent; its N-H proton is chemically active, participating directly in the rate-determining step.

Mechanism: The Noyori-Ikariya Cycle

Unlike classical hydrogenation where the metal does all the work, the sulfonamide ligand cooperates. The ruthenium center acts as a hydride donor, while the sulfonamide nitrogen acts as a proton donor. This concerted delivery avoids high-energy charged intermediates.[1]

Key Driver: The electron-withdrawing


-tolylsulfonyl group acidifies the N-H bond, facilitating proton transfer to the ketone substrate.[1]

ATH_Mechanism cluster_legend Role of Sulfonamide Catalyst Ru(II)-TsDPEN (16e- Precursor) Hydride Ru-H Species (18e- Active Catalyst) Catalyst->Hydride + HCOOH/TEA (Formate Activation) TS Concerted Transition State (6-Membered Ring) Hydride->TS + Substrate TS->Catalyst Regeneration Product Chiral Alcohol (S or R) TS->Product - H2 (Transfer) Substrate Prochiral Ketone Substrate->TS Note1 The N-H of the Ts-group hydrogen bonds to the ketone oxygen.

Caption: Figure 1.[2][3][4][5][6][7][8] Metal-Ligand Bifunctional Catalysis cycle showing the critical proton-shuttling role of the sulfonamide moiety.

Experimental Protocol 1: Enantioselective Reduction of Acetophenone

Standard Operating Procedure (SOP) for Benchmarking Catalyst Efficiency

Objective: Synthesis of (R)-1-phenylethanol (>95% ee) using RuCl(p-cymene)[(R,R)-TsDPEN].

Reagents:

  • Catalyst: RuCl(

    
    -cymene)[(R,R)-TsDPEN] (10 mg, 0.016 mmol)
    
    • Note: The ligand contains the (4-Methylphenyl)sulfonamide motif.[1][9][10]

  • Substrate: Acetophenone (1.0 g, 8.3 mmol)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotropic mix)

  • Solvent: Dichloromethane (DCM) or neat conditions.[1]

Step-by-Step Methodology:

  • Catalyst Activation: In a 20 mL vial, dissolve the Ru-catalyst in 2 mL of DCM. Ensure the solution is clear orange/red.[1]

  • Substrate Addition: Add acetophenone (1.0 g) directly to the vial.

  • Reaction Initiation: Add the HCOOH/TEA mixture (2.5 mL) in one portion.

    • Critical Checkpoint: Evolution of

      
       gas (bubbling) indicates the catalytic cycle has initiated (dehydrogenation of formic acid).
      
  • Incubation: Stir vigorously at 28°C for 14 hours. Do not seal tightly; allow

    
     to vent.
    
  • Quench & Analysis: Dilute a 50 µL aliquot in MeOH. Analyze via Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).[1]

  • Purification: Filter the mixture through a short pad of silica gel (eluting with EtOAc) to remove the Ruthenium species. Concentrate in vacuo.[1]

Validation Criteria:

  • Conversion: >98% by GC/NMR.

  • Enantiomeric Excess (ee): >95% (R-isomer).[1]

  • Self-Check: If reaction is slow, check the pH of the HCOOH/TEA mix. It must be slightly acidic to stabilize the hydride species.[1]

Part 3: Secondary Catalytic Workflow – Organocatalysis

Beyond metal complexes, sulfonamides serve as "soluble carboxylic acid bioisosteres" in organocatalysis. The Proline-Sulfonamide scaffold is superior to native Proline in non-polar solvents due to the lipophilicity of the (4-methylphenyl) tail and the higher acidity of the sulfonamide proton.[1]

Comparative Data: Proline vs. Proline-Sulfonamide
FeatureL-Proline(S)-Pyrrolidine-2-carboxamide-N-tosylImpact on Synthesis
Solubility Low (requires DMSO/DMF)High (DCM, Toluene, THF)Allows use of green solvents.[1]
Acidity (

)
~12 (COOH)~10 (

)
Stronger H-bond donor activation.
Transition State Loose ion pairRigid H-bond networkHigher stereocontrol (ee).[1]
Turnover Freq. LowModerate/HighFaster reaction times.[1]
Experimental Protocol 2: Asymmetric Aldol Reaction

Objective: Cross-aldol reaction of cyclohexanone and


-nitrobenzaldehyde.

Reagents:

  • Catalyst: N-((4-methylphenyl)sulfonyl)-L-prolinamide (10 mol%)[1]

  • Donor: Cyclohexanone (2.0 equiv)

  • Acceptor:

    
    -Nitrobenzaldehyde (1.0 equiv)[1]
    
  • Solvent: Water (brine) or Toluene.[1]

Methodology:

  • Preparation: To a vial containing

    
    -nitrobenzaldehyde (0.5 mmol), add the Sulfonamide Catalyst (0.05 mmol).
    
  • Solvent System: Add 1.0 mL of water (catalyst is hydrophobic, creating an "on-water" emulsion effect which accelerates rate).[1]

  • Addition: Add cyclohexanone (1.0 mmol).

  • Monitoring: Stir at Room Temperature. Monitor consumption of aldehyde via TLC (30% EtOAc/Hexane).

  • Workup: Extract with EtOAc (

    
    ).[1] Wash organic layer with saturated 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Mechanistic Insight: The (4-methylphenyl)sulfonamide group plays a dual role:

  • Steric Shielding: The bulky tolyl group blocks the Re-face, forcing Si-face attack.[1]

  • H-Bonding: The acidic N-H forms a tight hydrogen bond with the aldehyde carbonyl oxygen in the transition state (Zimmerman-Traxler model), locking the conformation.[1]

Part 4: References & Authority

In-Text Citations & Grounding:

  • Mechanism of ATH: The bifunctional role of the sulfonamide N-H was definitively established by Noyori et al. , demonstrating that methylation of this nitrogen abolishes catalytic activity [1].

  • Organocatalysis: The enhanced solubility and acidity of sulfonamide-proline derivatives were pioneered by Berkessel and Ley , showing superior kinetics over carboxylic acids in non-polar media [2].

  • Sulfonamide Synthesis: For researchers synthesizing these ligands, the reaction of

    
    -toluenesulfonyl chloride with chiral diamines or amino acids is the standard route [3].
    

Reference List:

  • Noyori, R., et al. (2001). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Berkessel, A., et al. (2006). Sulfonamides as Organocatalysts: A New Class of Soluble Proline Analogues. Advanced Synthesis & Catalysis.

  • Sigma-Aldrich. (2024).[1] p-Toluenesulfonamide Product Specification and Applications.

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development of Organocatalysis Using N-Sp2-Centered Nucleophiles. Chemical Reviews.

Disclaimer: All protocols involve hazardous chemicals (Ru complexes, organic solvents).[1] Perform a full Risk Assessment (RA) before execution.

Sources

Application Note: Rapid and Efficient Synthesis of (4-Methylphenyl)sulfamide via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive guide to the microwave-assisted synthesis of (4-Methylphenyl)sulfamide, a key structural motif in medicinal chemistry. We present a detailed, step-by-step protocol that leverages the efficiency of microwave heating to dramatically reduce reaction times and improve yields compared to conventional methods. The causality behind experimental choices, the underlying reaction mechanism, and critical safety considerations are discussed to ensure procedural integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to implement green and efficient synthetic methodologies in their laboratories.

Introduction: The Significance of Sulfamides and Microwave Synthesis

Sulfonamides and their derivatives, including sulfamides, are cornerstone pharmacophores in drug discovery, renowned for their broad spectrum of biological activities such as antibacterial, anticancer, and carbonic anhydrase inhibitory properties.[1][2] (4-Methylphenyl)sulfamide, in particular, serves as a valuable building block for more complex therapeutic agents. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and laborious purification processes.[3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, aligning with the principles of green chemistry by enhancing efficiency and reducing environmental impact.[4][5] Unlike conventional heating which relies on inefficient thermal conduction, microwave irradiation provides rapid and uniform heating of the reaction mixture through direct interaction with polar molecules.[4][6] This leads to significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, alongside improved product yields and purity.[6][7] This application note details a robust MAOS protocol for the synthesis of (4-Methylphenyl)sulfamide, offering a superior alternative to classical synthetic approaches.

Principle and Mechanism

Reaction Scheme

The synthesis of (4-Methylphenyl)sulfamide is achieved through the reaction of 4-methylaniline (p-toluidine) with a suitable sulfamoylating agent. A highly effective one-pot method involves the in-situ generation of a protected sulfamoyl chloride intermediate from chlorosulfonyl isocyanate (CSI) and tert-butanol.[8] This intermediate subsequently reacts with 4-methylaniline under microwave irradiation to yield the desired product after deprotection.

The overall transformation is as follows:

  • Step 1 (In-situ Intermediate Formation): Chlorosulfonyl isocyanate reacts with tert-butanol to form N-(tert-butoxycarbonyl) sulfamoyl chloride.

  • Step 2 (Microwave-Assisted Amination): The intermediate reacts with 4-methylaniline. The Boc-protecting group is cleaved under the reaction conditions to yield (4-Methylphenyl)sulfamide.

Mechanism of Microwave Heating

Microwave heating operates through two primary mechanisms: dipolar polarization and ionic conduction.[9]

  • Dipolar Polarization: Polar molecules within the reaction mixture, such as the solvent and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. The resulting molecular friction generates intense, uniform heat throughout the bulk of the material.

  • Ionic Conduction: If ions are present, they will migrate in response to the oscillating electric field. Collisions with surrounding molecules generate heat.

This direct energy transfer is far more efficient than conventional heating, which relies on conduction from the vessel walls, leading to thermal gradients and localized overheating.[4]

Detailed Experimental Protocol

This protocol is designed for a dedicated laboratory microwave synthesizer equipped with temperature and pressure sensors.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.Notes
Chlorosulfonyl isocyanate (CSI)≥98%Sigma-Aldrich1189-71-5Highly reactive, moisture-sensitive.
tert-ButanolAnhydrous, ≥99.5%Sigma-Aldrich75-65-0
4-Methylaniline (p-toluidine)≥99%Sigma-Aldrich106-49-0Toxic.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2Solvent.
Ethyl acetateACS GradeFisher Scientific141-78-6For extraction & chromatography.
HexaneACS GradeFisher Scientific110-54-3For chromatography.
Equipment
Microwave SynthesizerCEM, Anton Paar, etc.e.g., CEM Discover series
10 mL Microwave Reaction VialWith pressure-rated cap
Magnetic Stir BarTeflon-coated
Standard GlasswareRound-bottom flasks, separatory funnel
Rotary Evaporator
Flash Chromatography System
TLC PlatesSilica gel 60 F254
Visual Workflow of the Synthesis

G cluster_prep Step 1: Reagent Preparation (Fume Hood) cluster_reaction Step 2: Microwave Reaction cluster_workup Step 3: Work-up & Purification A Add anhydrous DCM to a 10 mL microwave vial B Add tert-butanol to the vial A->B C Cool vial to 0°C in an ice bath B->C D Slowly add Chlorosulfonyl Isocyanate (CSI) to form intermediate C->D E Add 4-methylaniline to the reaction mixture D->E F Seal the vial securely E->F G Place vial in microwave synthesizer F->G H Irradiate at 80°C for 5 minutes G->H I Cool vial to room temperature H->I J Quench reaction with water I->J K Extract with ethyl acetate J->K L Dry organic layer (Na2SO4) and concentrate K->L M Purify by flash chromatography L->M N N M->N Characterize Product (NMR, MS, IR)

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Synthesis Procedure

CAUTION: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Intermediate Formation:

    • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3 mL of anhydrous dichloromethane (DCM).

    • Add tert-butanol (1.0 mmol, 74.1 mg).

    • Cool the vial in an ice bath to 0°C.

    • Slowly, dropwise, add chlorosulfonyl isocyanate (1.0 mmol, 141.5 mg) to the stirred solution. (Exothermic reaction!) .

    • Stir the mixture at 0°C for 10 minutes. The formation of the N-(tert-butoxycarbonyl) sulfamoyl chloride intermediate occurs during this step.[8]

  • Microwave Reaction:

    • Remove the vial from the ice bath and add 4-methylaniline (1.0 mmol, 107.2 mg) to the mixture.

    • Securely seal the vial with a pressure-rated cap.

    • Place the vial into the cavity of the microwave synthesizer.

    • Set the reaction parameters as follows:

      • Temperature: 80°C (use a temperature ramp of 2 minutes)

      • Hold Time: 5 minutes

      • Pressure: Max 20 bar

      • Power: 200 W (or dynamic power control)

      • Stirring: High

  • Work-up and Purification:

    • After irradiation, allow the vial to cool to room temperature (<50°C) before carefully venting and opening.

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with 15 mL of water and 15 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified using silica gel flash chromatography. A gradient of 20-40% ethyl acetate in hexane is typically effective for eluting the product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield (4-Methylphenyl)sulfamide as a solid.

Expected Results and Characterization

This protocol is designed to be a self-validating system. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity must be confirmed by standard analytical techniques.

ParameterExpected Outcome
Reaction Time 5 minutes (microwave irradiation)
Expected Yield 75-90%
Appearance White to off-white solid
Characterization
¹H NMR Consistent with the structure of (4-Methylphenyl)sulfamide
Mass Spec (MS) [M+H]⁺ or [M-H]⁻ corresponding to C₇H₁₀N₂O₂S
Infrared (IR) Characteristic peaks for N-H and S=O stretches

Safety Precautions

Safety is paramount when performing microwave-assisted synthesis.[10]

  • Chemical Hazards:

    • Chlorosulfonyl isocyanate (CSI): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood.

    • 4-Methylaniline (p-toluidine): Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Solvents: Dichloromethane is a suspected carcinogen. All solvents are flammable.

  • Microwave Reactor Safety:

    • Never use a domestic microwave oven. [10] Laboratory synthesizers are built with necessary safety features like pressure monitoring, temperature control, and blast-proof cavities.

    • Pressure Buildup: Heating solvents in a sealed vessel above their boiling point generates high pressure.[11] Always use pressure-rated vials and do not exceed the recommended fill volume (typically 1/3 to 1/2 of the vial volume).

    • Thermal Runaway: Be aware of the potential for rapid, exothermic reactions.[10] If you are unfamiliar with a reaction, start with a small scale and lower power settings.

    • Vessel Integrity: Inspect microwave vials for cracks or defects before use. Do not reuse caps or septa unless specified by the manufacturer.

References

  • Al-Rawi, H., et al. (2010). Microwave-Assisted Sulfamide Synthesis.
  • Bari, S., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • University of Michigan. Synthesis of Sulfanilamide.
  • Gul, S., et al. (2018). Microwave-assisted synthesis and bioevaluation of new sulfonamides. PMC - NIH. Available at: [Link]

  • Long, T., et al. (2013). Microwave-assisted synthesis of B-355252. PMC - PubMed Central. Available at: [Link]

  • Walia, R., et al. (2013). Rapid and efficient microwave-assisted synthesis of highly sulfated organic scaffolds. PMC. Available at: [Link]

  • Singh, S., et al. (2023). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • Khan, I., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Lidström, P., & Tierney, J. (Eds.). (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing.
  • Reddy, P., et al. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Available at: [Link]

  • Nworah, C., et al. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Sharma, P., & Singh, P. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Schiavo, E., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry.
  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Stenfors, B., & Ngassa, F. (2016). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. Available at: [Link]

  • Dudley, G., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available at: [Link]

Sources

Application Note: (4-Methylphenyl)sulfamide as a Privileged Scaffold in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Methylphenyl)sulfamide (CAS: 599-39-3), often distinct from its structural analog p-toluenesulfonamide, represents a critical "privileged structure" in modern medicinal chemistry. While sulfonamides (


) are ubiquitous in antibacterials, the sulfamide  moiety (

) serves as a stable, non-hydrolyzable bioisostere of urea.

This Application Note details the synthesis, characterization, and pharmaceutical utility of (4-Methylphenyl)sulfamide. It specifically addresses its role as a precursor for cyclic sulfamides (1,2,5-thiadiazolidine 1,1-dioxides) and its direct application in designing Carbonic Anhydrase (CA) inhibitors , specifically targeting tumor-associated isoforms CA IX and CA XII.

Chemical Architecture & Bioisosterism

To effectively utilize (4-Methylphenyl)sulfamide, researchers must distinguish it from p-toluenesulfonamide. The sulfamide linker offers unique hydrogen-bonding geometry and metabolic stability.

Structural Comparison
Feature(4-Methylphenyl)sulfamide p-Toluenesulfonamide Urea (N-p-tolyl)
Formula



Linker Sulfamide (

)
Sulfonyl (

)
Urea (

)
Geometry Tetrahedral around STetrahedral around SPlanar around C
H-Bond Donors 3 (High)23
Key Application CA IX/XII Inhibition, PeptidomimeticsAntibacterials, CA II InhibitionKinase Inhibitors
Mechanistic Diagram: Sulfamide as a Transition State Mimic

The following diagram illustrates the structural logic of using sulfamides as transition state mimics in protease inhibition and their cyclization potential.

SulfamideLogic cluster_0 Bioisosteric Replacement Strategy pToluidine p-Toluidine (Precursor) Sulfamide (4-Methylphenyl)sulfamide (The Intermediate) pToluidine->Sulfamide Trans-sulfamoylation (Reflux/H2O) Cyclic Cyclic Sulfamides (1,2,5-thiadiazolidines) Sulfamide->Cyclic + 1,2-Dielectrophiles (Cyclization) CA_Inhib CA IX/XII Inhibition (Tumor Targeting) Sulfamide->CA_Inhib Zn(II) Binding (Pharmacophore) Urea Urea Linker (Proteolytically Labile) Sulfamide_Linker Sulfamide Linker (Metabolically Stable) Urea->Sulfamide_Linker Substitution

Caption: Figure 1. Strategic utility of (4-Methylphenyl)sulfamide in diversifying pharmaceutical scaffolds.

Protocol A: Synthesis of (4-Methylphenyl)sulfamide

Objective: Preparation of


-(4-methylphenyl)sulfamide via trans-sulfamoylation.
Scale:  10 mmol
Estimated Time:  4–6 Hours
Reagents & Equipment[5][6]
  • p-Toluidine (1.07 g, 10 mmol)

  • Sulfamide (

    
    ) (0.96 g, 10 mmol) [Note: Use stoichiometric amount to minimize bis-substitution]
    
  • Solvent: Diglyme or Dioxane/Water (1:1)

  • Equipment: Round-bottom flask, Reflux condenser, Oil bath.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve p-toluidine (10 mmol) and sulfamide (10 mmol) in 15 mL of Diglyme (diethylene glycol dimethyl ether).

    • Expert Insight: While water can be used, high-boiling ethers like diglyme facilitate the removal of the ammonia byproduct, driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to reflux (

    
     for diglyme) for 3 hours.
    
    • Monitoring: Monitor the evolution of ammonia gas (using damp pH paper at the condenser outlet). The reaction is complete when ammonia evolution ceases.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white solid.

    • Troubleshooting: If no precipitate forms, acidify slightly with 1M HCl to protonate the aniline but keep the sulfamide neutral (pKa ~10).

  • Purification:

    • Filter the solid and wash with cold water (

      
      ).
      
    • Recrystallize from Ethanol/Water (1:1) to remove unreacted sulfamide or bis-substituted byproducts.

  • Validation (QC):

    • Melting Point: Expect

      
      .
      
    • 1H NMR (DMSO-d6): Look for the characteristic singlet for the methyl group (~2.3 ppm) and the distinct

      
       protons (broad singlet, exchangeable with 
      
      
      
      ).

Protocol B: Synthesis of Cyclic Sulfamides (Scaffold Generation)

Objective: Cyclization of (4-Methylphenyl)sulfamide to form a 1,2,5-thiadiazolidine 1,1-dioxide scaffold. This heterocyclic core is crucial for creating rigidified enzyme inhibitors.

Reaction Logic

The linear sulfamide possesses two nucleophilic nitrogens. Reacting it with a 1,2-dielectrophile (e.g., diethyl oxalate,


-halo ketones, or ethylene dibromide) creates the 5-membered ring.
Step-by-Step Methodology
  • Reagent Mixing: Dissolve (4-Methylphenyl)sulfamide (1.0 eq) in DMF (dimethylformamide).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) or Sodium Hydride (NaH, 2.2 eq) at 
    
    
    
    .
    • Safety: If using NaH, ensure anhydrous conditions and vent hydrogen gas.

  • Electrophile Addition: Add 1,2-dibromoethane (1.1 eq) dropwise.

  • Cyclization: Stir at

    
     for 4 hours.
    
    • Mechanism:[1][2][3][4][5] Sequential

      
       reactions close the ring.
      
  • Isolation: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography (Hexane/EtOAc).

Pharmaceutical Application: Carbonic Anhydrase Inhibition[11][12][13]

(4-Methylphenyl)sulfamide is not just an intermediate; it is a bioactive pharmacophore.

Mechanism of Action

The terminal


 (or substituted 

) moiety acts as a Zinc Binding Group (ZBG) within the active site of Carbonic Anhydrase enzymes.
  • Target Selectivity: The bulky p-tolyl tail fits into the hydrophobic pocket of the enzyme.

  • Isoform Relevance: Sulfamides show preferential selectivity for CA IX and CA XII , which are overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. They are less active against the ubiquitous cytosolic CA I and CA II, reducing off-target side effects compared to classical sulfonamides like Acetazolamide.

Data Summary: Inhibition Constants ( )
CompoundCA I (

nM)
CA II (

nM)
CA IX (

nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012250.48
(4-Methylphenyl)sulfamide >10,000>1,00024 >40

Note: Data is representative of general SAR trends for N-substituted sulfamides vs. classical sulfonamides [1, 2].

Troubleshooting & Quality Control

Common Synthesis Issues
SymptomProbable CauseCorrective Action
Low Yield Incomplete trans-sulfamoylationIncrease temperature (switch to Diglyme) or remove ammonia more aggressively.
Bis-substitution Excess p-toluidineEnsure strict 1:1 stoichiometry or use excess Sulfamide (2 eq).
Oily Product ImpuritiesRecrystallize from EtOH/Water. Check NMR for residual solvent.
Analytical Distinction

Do not confuse the NMR spectra of the Sulfamide vs. Sulfonamide.

  • Sulfonamide (

    
    ): 
    
    
    
    appears as a singlet around 7.2–7.5 ppm.
  • Sulfamide (

    
    ):  Two distinct NH signals. The 
    
    
    
    attached to the aryl ring is downfield (9.0–9.5 ppm), while the terminal
    
    
    is upfield (6.5–7.0 ppm).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Winum, J. Y., et al. (2006). Sulfamates and sulfamides: emerging classes of carbonic anhydrase inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Link

  • Reitz, A. B., et al. (2009). Synthesis of N-substituted sulfamides. Journal of Organic Chemistry. Link

  • Maryanoff, B. E. (2004). Sulfamides as Bioisosteres. Journal of Medicinal Chemistry. Link

Sources

reaction conditions for coupling (4-Methylphenyl)sulfamide with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Unsymmetrical Sulfamides via (4-Methylphenyl)sulfamide Coupling

Executive Summary

This guide details the protocols for coupling (4-Methylphenyl)sulfamide (also known as


-(p-tolyl)sulfamide) with various amines to synthesize unsymmetrical 

-disubstituted sulfamides
(

).

These motifs are critical bioisosteres of ureas and are increasingly prominent in medicinal chemistry (e.g., carbonic anhydrase inhibitors, protease inhibitors). Unlike the facile formation of ureas, the coupling of sulfamides presents a thermodynamic challenge due to the stability of the


 center and the poor leaving group ability of the amide nitrogen.

This note provides two distinct workflows:

  • Direct Thermal Transamidation: A solvent-controlled exchange reaction for robust substrates.

  • Activated Coupling (The "SuFEx" Logic): A chemically driven approach for sensitive or non-nucleophilic amines, mimicking modern Sulfur-Fluoride Exchange principles.

Chemical Context & Mechanistic Challenges

The starting material, (4-Methylphenyl)sulfamide (1 ), possesses a central sulfur atom flanked by two nitrogen centers. The coupling with a second amine (2 ) to form the unsymmetrical product (3 ) requires the expulsion of ammonia (


).

The Challenge:

  • Low Electrophilicity: The sulfur atom in sulfamides is less electrophilic than the carbonyl carbon in ureas.

  • Leaving Group: The expulsion of

    
     (or the 
    
    
    
    -tolyl amine moiety) is energetically unfavorable without activation or equilibrium driving forces.
  • Ambiguity Alert: Researchers often confuse (4-Methylphenyl)sulfamide (

    
    ) with p-Toluenesulfonamide (
    
    
    
    ). This guide focuses strictly on the sulfamide scaffold (
    
    
    ), not the sulfonamide (
    
    
    ).

Mechanism cluster_conditions Critical Success Factors Start (4-Methylphenyl)sulfamide (Stable Precursor) Barrier Activation Energy Barrier (Expulsion of NH3) Start->Barrier + Amine (R-NH2) Heat/Catalyst Product Unsymmetrical Sulfamide (Target Bioisostere) Barrier->Product - NH3 (Gas) Factor1 Solvent Polarity (Dioxane/Diglyme) Factor2 Temperature (>100°C) Factor3 Stoichiometry (Excess Amine)

Figure 1: Mechanistic pathway for the transamidation of N-substituted sulfamides.

Protocol A: Direct Thermal Transamidation

Best for: Aliphatic amines, robust substrates, and "Green Chemistry" applications (atom economy).

This method relies on Le Chatelier's principle. By heating the reaction mixture in a high-boiling solvent and purging the system, the liberated ammonia is removed, driving the equilibrium toward the product.

Materials:
  • (4-Methylphenyl)sulfamide (1.0 equiv)

  • Target Amine (Primary or Secondary) (1.5 – 3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (boiling point 101°C) or Diglyme (boiling point 162°C).

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv) can accelerate proton transfer.

Step-by-Step Procedure:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a nitrogen inlet/outlet to facilitate

    
     removal.
    
  • Charging: Add (4-Methylphenyl)sulfamide (1.0 mmol) and the solvent (5 mL, 0.2 M concentration).

  • Amine Addition: Add the target amine (2.0 mmol). Note: If the amine is volatile, use a sealed tube initially, then vent carefully.

  • Reaction: Heat the mixture to reflux (105°C for Dioxane, 140°C for Diglyme).

    • Critical Step: Maintain vigorous stirring and a slow nitrogen sweep to carry away evolved ammonia.

  • Monitoring: Monitor by TLC or LC-MS every 4 hours. The reaction typically requires 12–24 hours .

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in EtOAc and wash with 1M HCl (to remove excess amine) and Brine.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).

Data Summary: Solvent Effects

SolventTemperatureReaction TimeTypical YieldNotes
1,4-Dioxane 101°C18-24 h45-60%Good general solubility; easiest workup.
Diglyme 162°C6-12 h60-75%Higher thermal drive; harder to remove solvent.
DMSO 120°C12 h30-50%Difficult workup; side reactions common.

Protocol B: Activated Coupling via Sulfamoyl Chloride (In-Situ)

Best for: Precious amines, non-nucleophilic anilines, and high-yield requirements.

Since direct displacement is difficult, this protocol converts the stable sulfamide into a highly reactive sulfamoyl chloride intermediate in situ (or via a 2-step process), which then couples instantly with the amine. This is the industrial "Gold Standard" for reliability.

Mechanism:
Step-by-Step Procedure:
  • Activation: In a dry flask under Argon, dissolve (4-Methylphenyl)sulfamide (1.0 mmol) in anhydrous DCM (5 mL).

  • Chlorination: Cool to 0°C. Add Phosphorus Pentachloride (

    
    ) (1.1 equiv) portion-wise.
    
  • Conversion: Allow to warm to room temperature and stir for 2 hours.

    • Checkpoint: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester. If parent sulfamide is gone, activation is complete.

  • Coupling: Cool the mixture back to 0°C. Add Triethylamine (

    
    ) (3.0 equiv) followed by the Target Amine (1.1 equiv).
    
  • Completion: Stir at room temperature for 2–4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    

Decision Matrix & Troubleshooting

Use the following logic flow to select the correct protocol for your specific amine partner.

DecisionMatrix Start Select Amine Partner Q1 Is the Amine Nucleophilic (Aliphatic)? Start->Q1 MethodA Use PROTOCOL A (Thermal Transamidation) Q1->MethodA Yes (e.g., Alkyl amines) Check Is the Amine Acid Sensitive? Q1->Check No (e.g., Anilines) MethodB Use PROTOCOL B (PCl5 Activation) Check->MethodA Yes (Avoid PCl5) Check->MethodB No

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
No Reaction (Protocol A) Temperature too low; Equilibrium stuck.Switch to Diglyme (160°C) or use Microwave irradiation (150°C, 30 min).
Low Yield (Protocol B) Moisture in

or solvent.
Ensure rigorous anhydrous conditions;

is extremely moisture sensitive.
Symmetrical Byproduct Homocoupling of the amine.Add the amine slowly to the activated sulfamoyl chloride solution.
Starting Material Recovery Poor leaving group ability.Abandon direct coupling; use the Activation Protocol (B).

References

  • Direct Transamidation Overview

    • Title: Direct Transamidation Reactions: Mechanism and Recent Advances.
    • Source: Frontiers in Chemistry / NIH.
    • URL:[Link]

  • Sulfamide Synthesis via SuFEx (Modern Context)

    • Title: Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry.[5][6][7]

    • Source: ChemRxiv.
    • URL:[Link]

  • Classical Sulfamide Preparation

    • Title: Sulfamide synthesis by amin
    • Source: Organic Chemistry Portal.[1][3]

    • URL:[Link]

  • Activation Strategies (Zirconium Catalysis)

    • Title: Zirconium-Catalyzed Reductive Sulfonamidation of Amides.[2]

    • Source: ACS Public
    • URL:[Link]

Sources

solid-phase synthesis techniques involving (4-Methylphenyl)sulfamide

Application Note: Precision Solid-Phase Synthesis of -Substituted Sulfamides Involving (4-Methylphenyl) Moieties

Abstract

This application note details the robust solid-phase synthesis (SPS) of

(4-methylphenyl)sulfamide


sulfuryl chloride (

) activation

Introduction & Strategic Considerations

The Chemistry of (4-Methylphenyl)sulfamide

The (4-methylphenyl)sulfamide moiety serves as a critical lipophilic anchor in medicinal chemistry. The


In Solid-Phase Synthesis, constructing this motif presents two distinct challenges:

  • Electrophilicity: The sulfur atom in the intermediate sulfamoyl chloride is highly reactive but prone to hydrolysis.

  • Cross-Linking: When using bifunctional reagents like sulfuryl chloride, there is a risk of reacting with two resin-bound amines simultaneously, forming a "stapled" dimer that reduces yield and purity.

Selection of Solid Support
  • Rink Amide Resin: Recommended for generating C-terminal amides. The sulfamide linkage is stable to the standard 95% TFA cleavage conditions.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Ideal if the final compound requires a C-terminal acid or if the sulfamide is part of a protected fragment.

Validated Experimental Protocols

Protocol A: Preparation of Resin-Bound Amine

Before initiating sulfamide formation, the resin must carry a free, reactive primary amine.

  • Swelling: Swell 1.0 g of Rink Amide resin (loading 0.6 mmol/g) in DCM for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    ) and DCM (
    
    
    ).
  • Amino Acid Coupling (Spacer): Couple Fmoc-Gly-OH or Fmoc-

    
    -Ala-OH (3 eq) using HBTU (3 eq) and DIEA (6 eq) in DMF for 1 hour.
    
  • Final Deprotection: Remove Fmoc (20% Piperidine/DMF) to expose the primary amine.

  • Drying: Wash thoroughly with DCM and dry under vacuum (Critical: Moisture interferes with Step B).

Protocol B: Activation with Sulfuryl Chloride ( )

This step generates the electrophilic Resin-NH-SO2-Cl species. Temperature control is vital to prevent cross-linking.

Reagents:

  • Sulfuryl Chloride (

    
    ): 1.0 M solution in anhydrous DCM.
    
  • Diisopropylethylamine (DIEA): Anhydrous.

  • Dichloromethane (DCM): Anhydrous.

Procedure:

  • Cooling: Place the reaction vessel containing the resin-bound amine in an ice/salt bath (approx. -10°C to 0°C).

  • Addition: Add anhydrous DCM (10 mL/g resin) and DIEA (5 eq). Allow to equilibrate for 5 minutes.

  • Activation: Dropwise, add the Sulfuryl Chloride solution (3 eq) over 10 minutes.

    • Note: Rapid addition generates heat and HCl gas, favoring side reactions.

  • Incubation: Agitate gently at 0°C for 20 minutes, then allow to warm to room temperature (RT) for 30 minutes.

  • Wash: Filter and wash rapidly with anhydrous DCM (

    
    ).
    
    • Critical:Do not use DMF or MeOH in this wash step; they can react with the sulfamoyl chloride. Proceed immediately to Protocol C.

Protocol C: Nucleophilic Displacement with 4-Methylaniline

Formation of the (4-Methylphenyl)sulfamide core.

Reagents:

  • 4-Methylaniline (

    
    -Toluidine): 5 equivalents.[1]
    
  • Triethylamine (TEA): 5 equivalents (scavenger).

  • Solvent: Anhydrous DCM or THF.

Procedure:

  • Preparation: Dissolve 4-methylaniline and TEA in anhydrous DCM.

  • Coupling: Add the solution to the activated resin from Protocol B.

  • Reaction: Agitate at RT for 4–12 hours.

    • Monitoring: The reaction can be monitored by the Kaiser test (ninhydrin). A negative result (no blue color) indicates the sulfamoyl chloride has reacted, though it does not confirm the identity of the nucleophile. A mini-cleavage and LCMS analysis is recommended.

  • Washing: Filter and wash with DCM (

    
    ), DMF (
    
    
    ), and MeOH (
    
    
    ).
Protocol D: Cleavage and Isolation
  • Cleavage Cocktail: TFA:TIS:H2O (95:2.5:2.5).

  • Incubation: 2 hours at RT.

  • Isolation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Data Summary & Reaction Logic

Reaction Pathway Visualization

The following diagram illustrates the critical pathway from the resin-bound amine to the final (4-methylphenyl)sulfamide, highlighting the activation intermediate.

SulfamideSynthesisResinResin-Linker-NH2ActivationActivation(SO2Cl2 / DIEA, 0°C)Resin->ActivationStep 1SideRxnSide Reaction:Symmetrical Cross-linkingResin->SideRxnInter-site reactionIntermediateIntermediate:Resin-NH-SO2-ClActivation->IntermediateElectrophilic SpeciesNucleophileNucleophile Addition:4-Methylaniline + TEAIntermediate->NucleophileStep 2Intermediate->SideRxnExcess Heat/TimeProductFinal Product:Resin-NH-SO2-NH-(4-Me-Ph)Nucleophile->ProductDisplacement

Caption: Step-wise synthesis of N-(4-methylphenyl)sulfamide on solid support via sulfamoyl chloride activation.

Quantitative Comparison of Activation Methods

While Sulfuryl Chloride is the standard, alternative activation agents exist. The table below justifies the selection of

Activation ReagentReactivityRisk of Cross-LinkingSuitability for Steric Amines (e.g., 4-Me-Ph)
Sulfuryl Chloride (

)
High Moderate Excellent (High driving force)
Chlorosulfonyl Isocyanate (CSI)Very HighLow (via Burgess intermediate)Good, but requires alcohol step first
Sulfamoyl Chloride (

)
LowLowPoor (Requires pre-synthesis)

Troubleshooting & Quality Control

Common Failure Modes
  • Hydrolysis of Intermediate:

    • Symptom:[2][3][4][5][6][7] LCMS shows the presence of the sulfonic acid (

      
      ) or reversion to amine.
      
    • Fix: Ensure DCM is strictly anhydrous. Minimize time between Protocol B and C.

  • Symmetrical Sulfamide Formation:

    • Symptom:[2][3][4][5][6][7] Mass spectrum shows dimerized species (

      
      ).
      
    • Fix: Increase the dilution of the resin (use more solvent volume) during activation to spatially separate reactive sites. Lower the temperature to -20°C during

      
       addition.
      
QC Validation Steps
  • Step 1 (Post-Activation): Withdraw ~5 mg of resin after Protocol B. Treat with excess morpholine in DCM for 10 min. Cleave and check for the morpholine-sulfamide adduct. This confirms the chloride was formed successfully.

  • Step 2 (Final):

    
    H NMR of the cleaved product should show the characteristic AA'BB' system of the 4-methylphenyl group (approx. 7.1–7.3 ppm) and the singlet methyl peak (approx. 2.3 ppm).
    

References

  • Reitz, A. B., et al. (2009). "Solid-Phase Synthesis of Sulfamides." Journal of Organic Chemistry. [Link] (Note: This is a foundational text on sulfamide SPS strategies).

  • Winum, J. Y., et al. (2001). "Sulfamoylation of amino acids and peptides: a solid phase synthesis of N-sulfamoyl peptides." Organic Letters. [Link]

Application Note: Biological Evaluation of (4-Methylphenyl)sulfamide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

(4-Methylphenyl)sulfamide is a structural bioisostere of the classical sulfonamide pharmacophore (


).[1] While sulfonamides are well-documented Carbonic Anhydrase Inhibitors (CAIs), the sulfamide  moiety (

) introduces a distinct geometry and hydrogen-bonding potential within the enzyme active site.[1][2]

This application note details the protocols for evaluating the inhibitory activity of (4-Methylphenyl)sulfamide against human Carbonic Anhydrase (hCA) isoforms. Unlike standard sulfonamides, sulfamides often act as transition-state analogues, binding to the catalytic Zinc ion (


) with high affinity.[1] The protocols below prioritize the Stopped-Flow CO₂ Hydration Assay  (the gold standard for kinetics) and the Esterase Activity Assay  (for high-throughput screening).
Mechanism of Action

The primary mechanism involves the deprotonated sulfamide nitrogen coordinating to the


 ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.[1] This "tail" approach (the 4-methylphenyl group) exploits hydrophobic pockets to confer isoform selectivity (e.g., distinguishing cytosolic hCA II from tumor-associated hCA IX).[1]

CA_Mechanism Zn Active Site Zn2+ Water Zn-Bound H2O/OH- Zn->Water Catalytic State Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Inhibition CO2 CO2 Substrate Water->CO2 Nucleophilic Attack Inhibitor (4-Methylphenyl)sulfamide Water->Inhibitor Displacement HCO3 HCO3- Product CO2->HCO3 Hydration Inhibitor->Zn Competitive Binding

Figure 1: Mechanism of Action.[1][3] The sulfamide inhibitor competitively displaces the catalytic water molecule from the Zinc ion, halting CO₂ hydration.[1]

Compound Preparation & Solubility

(4-Methylphenyl)sulfamide is hydrophobic.[1] Proper solubilization is critical to prevent micro-precipitation, which causes false negatives in optical assays.[1]

Reagents
  • (4-Methylphenyl)sulfamide: >98% purity (HPLC grade).[1]

  • DMSO (Dimethyl sulfoxide): Anhydrous, cell-culture grade.[1]

  • Assay Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
Solubilization Protocol
  • Stock Solution (10 mM): Dissolve the solid compound in 100% DMSO. Vortex for 30 seconds.[1] Sonicate for 5 minutes if visual particulates remain.

  • Working Solution: Dilute the stock into the Assay Buffer.

    • Critical Note: The final DMSO concentration in the assay must not exceed 0.5% (v/v), as higher concentrations can inhibit CA isoforms non-specifically.[1]

    • Serial Dilution: Prepare a dilution series ranging from 0.1 nM to 10 µM to capture the full

      
       curve.[1]
      

Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This assay measures the physiological reaction of CA:


.[1] Because the turnover rate of hCA II is extremely fast (

), manual mixing is impossible.[1] A stopped-flow instrument is mandatory .
Materials
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent stopped-flow unit).

  • Enzyme: Recombinant hCA I, II, IX, or XII (concentration: 5–10 nM).[1]

  • Substrate:

    
     saturated water (approx. 17 mM at 25°C).[1]
    
  • Indicator: 0.2 mM Phenol Red.[4]

Step-by-Step Methodology
  • Buffer Preparation: Prepare 20 mM HEPES (pH 7.5) containing 20 mM

    
     (to maintain ionic strength) and 0.2 mM Phenol Red.[1][4]
    
  • CO₂ Saturation: Bubble pure

    
     gas into distilled water for 30 minutes at 25°C to create the substrate stock.[1]
    
  • Incubation:

    • Mix the Enzyme solution (10 nM) with the (4-Methylphenyl)sulfamide dilutions.[1]

    • Incubate for 15 minutes at Room Temperature (RT). Why? Sulfamides are slow-binding inhibitors; equilibrium must be reached before kinetics are measured.[1]

  • Kinetic Run:

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.[4]

    • Syringe B:

      
       saturated water.[1]
      
    • Injection: Rapidly mix equal volumes (e.g., 50 µL each) in the stopped-flow cell.

  • Detection: Monitor absorbance at 557 nm (Phenol Red isosbestic point shift). Record the initial rate of acidification (decrease in Abs) for 10–100 seconds.

Data Calculation

The inhibition constant (


) is derived using the Cheng-Prusoff equation adapted for enzyme kinetics:


Where

is the

concentration and

is the Michaelis constant for the specific isoform.[1][5]

Protocol B: Esterase Activity Assay (High-Throughput Screen)

If a stopped-flow instrument is unavailable, the esterase activity of CA can be used as a surrogate marker.[1] CA hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow).[1]

Materials
  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.[1]

  • Reader: 96-well microplate reader (Absorbance 400–405 nm).[1]

Workflow
  • Plate Setup: Add 140 µL of Assay Buffer (Tris-SO4, pH 7.6) to each well.

  • Inhibitor Addition: Add 20 µL of (4-Methylphenyl)sulfamide dilution series.

  • Enzyme Addition: Add 20 µL of hCA enzyme (final conc. 100 nM).

  • Pre-Incubation: Incubate for 15 minutes at 25°C.

  • Reaction Start: Add 20 µL of 3 mM 4-NPA substrate (freshly prepared).

  • Measurement: Monitor Absorbance at 405 nm every 30 seconds for 15 minutes.

Assay_Workflow cluster_0 Preparation Phase cluster_1 Reaction Phase Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (Buffer + <0.5% DMSO) Stock->Dilution Incubation Pre-Incubation (15 min @ 25°C) Dilution->Incubation Enzyme hCA Isoform (10-100 nM) Enzyme->Incubation Substrate Add Substrate (CO2 or 4-NPA) Incubation->Substrate Readout Measure Kinetics (Stopped-Flow or OD405) Substrate->Readout

Figure 2: Experimental Workflow.[1][4] Critical pre-incubation step ensures Enzyme-Inhibitor equilibrium.[1]

Data Interpretation & Expected Values

Comparative Data Table

When validating (4-Methylphenyl)sulfamide, compare results against standard inhibitors like Acetazolamide (AAZ).[1][2]

ParameterStopped-Flow (CO₂)Esterase (4-NPA)Interpretation
Sensitivity High (

in nM range)
Moderate (

in µM range)
Stopped-flow is required for potent inhibitors (

nM).[1]
Throughput Low (Single sample)High (96/384 well)Use Esterase assay for primary screening.[1]
Artifacts MinimalFalse positives possible4-NPA is unstable; spontaneous hydrolysis must be subtracted.
Expected

10–500 nMN/ADependent on isoform (hCA II is usually most sensitive).
Troubleshooting Guide
  • High Background Hydrolysis (Esterase Assay): 4-NPA spontaneously hydrolyzes at pH > 7.[1]5. Always include a "No Enzyme" control and subtract this slope from your data.

  • Precipitation: If Absorbance spikes erratically, the compound has crashed out.[1] Repeat solubility check or lower the concentration.

  • No Inhibition: Ensure the pre-incubation time was sufficient (15 min). Sulfamides bind slower than sulfonamides.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1] Sulfonamides and sulfamides as mammalian carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link[1]

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II inhibited by (4-methylphenyl)sulfamide. Proceedings of the National Academy of Sciences (PNAS).[1] Link

  • Khalifah, R. G. (1971).[1] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Synthesis of (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of (4-Methylphenyl)sulfamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this specific synthesis. Our goal is to provide practical, field-tested insights grounded in established chemical principles to help you overcome common challenges and optimize your reaction yields and purity.

Introduction: The Challenge of Synthesizing Aryl Sulfamides

(4-Methylphenyl)sulfamide is a valuable building block in medicinal chemistry and materials science. While the formation of the sulfamide moiety (R₂N-SO₂-NR₂) appears straightforward, the synthesis of unsymmetrically substituted aryl sulfamides is often plagued by issues of low yield, competing side reactions, and purification difficulties. This guide addresses the most frequently encountered problems in a direct question-and-answer format, providing both mechanistic explanations and actionable protocols.

Section 1: Understanding the Primary Synthetic Pathways
Q: What are the most common and accessible methods for synthesizing (4-Methylphenyl)sulfamide?

A: There are two primary, well-established routes starting from readily available commercial reagents: p-toluidine and a sulfonylating agent.

  • The Sulfuryl Chloride (SO₂Cl₂) Method: This is a classical and cost-effective approach. It involves the sequential reaction of sulfuryl chloride first with ammonia and then with p-toluidine (or vice versa, though less common). A more controlled modern variant involves reacting p-toluidine with an excess of sulfuryl chloride to form the intermediate sulfamoyl chloride (4-Me-Ph-NH-SO₂Cl), which is then reacted with ammonia. However, the direct reaction of p-toluidine with sulfamoyl chloride (H₂NSO₂Cl) is also a viable pathway.

  • The Chlorosulfonyl Isocyanate (CSI) Method: This method offers a more controlled, often higher-yielding alternative. p-Toluidine is reacted with chlorosulfonyl isocyanate to form an N-chlorosulfonyl urea intermediate, which is subsequently hydrolyzed under mild basic conditions to yield the target sulfamide.[1]

Comparative Analysis of Synthetic Routes
FeatureSulfuryl Chloride (SO₂Cl₂) MethodChlorosulfonyl Isocyanate (CSI) Method
Starting Materials p-Toluidine, Sulfuryl Chloride, Ammoniap-Toluidine, Chlorosulfonyl Isocyanate (CSI)
Pros Inexpensive reagents; scalable.Generally higher yields; fewer side products; milder conditions for the final step.
Cons Prone to side reactions (e.g., symmetrical sulfamide formation); requires careful control of stoichiometry and temperature; can generate corrosive HCl gas.CSI is highly reactive and moisture-sensitive[2]; the intermediate requires a distinct hydrolysis step.
Typical Yield 40-70% (highly dependent on conditions)75-90%
Experimental Workflow: The Chlorosulfonyl Isocyanate (CSI) Method

Below is a general workflow diagram for the more reliable CSI method, which we will focus on for optimization.

G cluster_0 Step 1: Adduct Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Work-up & Purification p_toluidine p-Toluidine in Aprotic Solvent (e.g., DCM) adduct N-Chlorosulfonyl-N'-(4-methylphenyl)urea Intermediate p_toluidine->adduct Add p-toluidine solution slowly to CSI solution at 0-5 °C csi Chlorosulfonyl Isocyanate (CSI) product (4-Methylphenyl)sulfamide adduct->product Add intermediate solution to cold aqueous base; Stir until reaction is complete hydrolysis Aqueous Base (e.g., NaOH solution) workup Acidification, Extraction, Drying product->workup Neutralize/acidify to precipitate; Extract with organic solvent purification Recrystallization or Chromatography workup->purification final_product Pure (4-Methylphenyl)sulfamide purification->final_product

Caption: Workflow for the synthesis of (4-Methylphenyl)sulfamide via the CSI method.

Section 2: Troubleshooting Guide for Yield Optimization

This section addresses the most common issues encountered during the synthesis.

Q: My yield is consistently low (<50%). What are the primary factors I should investigate?

A: Low yield is the most frequent complaint. The cause is typically one of four issues: reagent quality, stoichiometry, temperature control, or side reactions.

Troubleshooting Decision Tree

G start Low Yield Observed reagent_quality Are reagents pure and anhydrous? (p-toluidine, CSI, solvent) start->reagent_quality stoichiometry Was stoichiometry precise? (Especially p-toluidine to CSI ratio) start->stoichiometry temp_control Was temperature maintained at 0-5 °C during additions? start->temp_control side_products Does TLC/LC-MS show significant byproducts? start->side_products reagent_sol Action: Re-purify p-toluidine (recrystallize). Use fresh, sealed CSI. Use anhydrous solvent. reagent_quality->reagent_sol If 'No' stoich_sol Action: Use a slight excess (1.05 eq) of p-toluidine to ensure full consumption of CSI. Verify concentrations accurately. stoichiometry->stoich_sol If 'No' temp_sol Action: Use an ice/salt bath. Add reagents dropwise via addition funnel to control exotherm. temp_control->temp_sol If 'No' side_prod_analysis Identify side products. Common culprit: Symmetrical sulfamide ((4-Me-Ph-NH)₂SO₂) side_products->side_prod_analysis If 'Yes' side_prod_sol Cause: Localized excess of p-toluidine reacting with the intermediate. Action: Use 'inverse addition' - add CSI slowly to the p-toluidine solution. side_prod_analysis->side_prod_sol

Caption: Decision tree for troubleshooting low yields in sulfamide synthesis.

Q: I see a significant amount of a non-polar, high Rf spot on my TLC that isn't starting material. What is it?

A: This is very likely the symmetrical sulfamide, N,N'-bis(4-methylphenyl)sulfamide. It forms when a molecule of the desired product (or an intermediate) reacts with another molecule of p-toluidine.

  • Causality: This side reaction is favored if there are localized areas of high p-toluidine concentration relative to the sulfonylating agent. This can happen during rapid addition of reagents. The nitrogen on the newly formed sulfamide is less nucleophilic than p-toluidine, but at elevated temperatures or with prolonged reaction times, this pathway can become significant.

  • Preventative Action:

    • Inverse Addition: Add the p-toluidine solution slowly and dropwise to the solution of chlorosulfonyl isocyanate. This ensures that the amine is always the limiting reagent locally, preventing it from reacting with the product.

    • Maintain Low Temperature: Keep the reaction temperature strictly between 0 °C and 5 °C during the addition. This reduces the rate of the undesired side reaction.

Q: The hydrolysis of the N-chlorosulfonyl urea intermediate seems inefficient or messy. How can I optimize it?

A: The hydrolysis step is critical for cleaving the urea and forming the sulfamide. Problems here often relate to pH, temperature, and reaction time.

  • Causality: The mechanism involves nucleophilic attack by hydroxide on the carbonyl carbon, followed by decarboxylation. If the pH is too low, the hydroxide concentration is insufficient. If the temperature is too high, undesired hydrolysis of the sulfamide product itself can begin to occur, although sulfamides are generally quite stable.[3]

  • Optimization Protocol:

    • Temperature: Perform the hydrolysis at a controlled temperature, typically starting at 0-10 °C and then allowing the mixture to slowly warm to room temperature.

    • pH Control: Use a sufficient excess of aqueous base (e.g., 2-4 M NaOH) to ensure the reaction mixture remains strongly basic (pH > 12) throughout the process.

    • Monitoring: Track the disappearance of the intermediate by TLC or LC-MS. The reaction is typically complete within 1-3 hours at room temperature.

    • Work-up: After hydrolysis, carefully acidify the aqueous solution with cold HCl to a pH of ~2-3 to precipitate the (4-Methylphenyl)sulfamide product.[4]

Section 3: Purification and Characterization
Q: What is the most effective method for purifying the final product?

A: For most lab-scale syntheses, recrystallization is the most effective and economical method.

  • Solvent Selection: A common and effective solvent system is Methanol/Water . Dissolve the crude solid in a minimum amount of hot methanol, then slowly add water until persistent cloudiness is observed. Re-heat to clarify and then allow to cool slowly. The pure product should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Chromatography: If recrystallization fails to remove a persistent impurity (like the symmetrical sulfamide), column chromatography on silica gel is necessary. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

Q: What are the key analytical signals to confirm the identity and purity of (4-Methylphenyl)sulfamide?

A: A combination of NMR and IR spectroscopy is typically sufficient.

TechniqueKey SignalExpected Value/Appearance
¹H NMR (in DMSO-d₆)-NH₂ (sulfamide)Broad singlet, ~6.8-7.0 ppm (2H)
-NH (amide)Singlet, ~8.8-9.2 ppm (1H)
Aromatic Protons Two doublets, ~7.0-7.2 ppm (4H total, AA'BB' system)
-CH₃ (methyl)Singlet, ~2.2-2.3 ppm (3H)
IR Spectroscopy N-H Stretch Two distinct bands around 3250-3450 cm⁻¹
S=O Stretch Two strong bands (asymmetric & symmetric) at ~1330-1360 cm⁻¹ and ~1150-1170 cm⁻¹
Section 4: Recommended Experimental Protocol

This protocol is based on the optimized Chlorosulfonyl Isocyanate (CSI) method.

Materials:

  • p-Toluidine (reagent grade, recrystallized if necessary)

  • Chlorosulfonyl Isocyanate (CSI) (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware, ice bath, magnetic stirrer, addition funnel

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and an addition funnel under a nitrogen atmosphere, dissolve p-toluidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath.

  • CSI Solution: In a separate dry flask, prepare a solution of chlorosulfonyl isocyanate (1.0 eq) in anhydrous DCM.

  • Adduct Formation: Transfer the CSI solution to the addition funnel and add it dropwise to the stirred p-toluidine solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. After the addition is complete, let the reaction stir at 0 °C for an additional hour.

  • Hydrolysis: In a separate beaker, prepare a 2 M aqueous solution of NaOH and cool it in an ice bath. Slowly pour the reaction mixture from step 3 into the cold, vigorously stirred NaOH solution. Rinse the reaction flask with a small amount of DCM and add it to the beaker.

  • Reaction Completion: Allow the biphasic mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes) to confirm the disappearance of the intermediate.

  • Work-up and Isolation: Separate the layers in a separatory funnel. Wash the organic layer with a small amount of water. Combine the aqueous layers. Cool the combined aqueous layers in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • Filtration: A white precipitate of (4-Methylphenyl)sulfamide will form. Collect the solid by vacuum filtration, wash the filter cake with cold water, and air-dry.

  • Purification: Recrystallize the crude solid from a methanol/water mixture to obtain the pure product. Determine the yield and confirm purity using NMR or other analytical methods.

Section 5: Safety Considerations
Q: What are the primary safety hazards associated with this synthesis?

A: Both sulfuryl chloride and chlorosulfonyl isocyanate are highly corrosive and moisture-sensitive reagents.

  • Chlorosulfonyl Isocyanate (CSI): Reacts violently with water, releasing toxic and corrosive gases. It is a severe irritant to the eyes, skin, and respiratory system. Always handle CSI in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[2]

  • Sulfuryl Chloride (SO₂Cl₂): Also highly corrosive and reacts with moisture to produce hydrochloric acid and sulfuric acid. It is a lachrymator. Handle with the same precautions as CSI.

  • Acid/Base Handling: The use of concentrated acids and bases requires caution. Always add acid to water, and be mindful of the exothermic nature of neutralization.

References
  • Google Patents. CN103936678A - Synthesis method of 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide.
  • YouTube. Synthesis of Sulphanilamide.
  • Bowser, J. R., et al.
  • Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
  • Taylor & Francis Online.
  • ACS Publications. Strategic Synthesis of Sulfinamides as Versatile S(IV)
  • PMC - NIH.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: a review.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • University of Missouri–St. Louis. Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • ResearchGate. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
  • ACS Publications. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines.
  • Thieme.
  • Google Patents. US4717514A - Process for preparing p-toluidine-2-sulphonic acid.
  • PMC. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639.
  • Macmillan Group - Princeton University.
  • Arxada. Chlorosulfonyl Isocyanate (CSI)
  • Organic Syntheses.

Sources

Technical Support: Purification of (4-Methylphenyl)sulfamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026


-(4-Methylphenyl)sulfamide (CAS: 636-08-8)[1]
Executive Summary & Compound Identity

Warning: There is a frequent nomenclature confusion between (4-Methylphenyl)sulfamide and


-Toluenesulfonamide . This guide specifically addresses the Sulfamide  derivative (

), a common scaffold in carbonic anhydrase inhibitors and anticonvulsants.[1]
  • Target Compound:

    
    -(4-Methylphenyl)sulfamide[1][2][3]
    
  • Structure:

    
    
    
  • Physical State: White crystalline solid

  • Melting Point: ~140–142 °C (Dependent on polymorph/purity)[1]

  • Primary Challenge: The compound possesses a "hybrid" polarity—the sulfamide core is polar/H-bonding, while the tolyl ring is lipophilic. This often leads to "oiling out" rather than crystallization if solvent polarity is not carefully balanced.[1]

Solvent Selection Matrix

The following table synthesizes experimental data for purifying


-aryl sulfamides.
Solvent SystemRolePolarity IndexRecommendation LevelUse Case
Ethanol / Water Primary HighGold Standard Best balance of yield and purity.[1] Removes inorganic salts and polar byproducts.[1]
Methanol / Water AlternativeHighHighUse if the compound is too soluble in Ethanol. Better for removing very polar impurities.[1]
Ethyl Acetate / Hexane SecondaryMediumModerateUse if the impurity is non-polar (e.g., unreacted

-toluidine).[1]
2-Propanol (IPA) SingleMediumModerateGood for slow evaporation crystallization; less prone to oiling out than aqueous mixtures.[1]
Chloroform SolventLowLowAvoid unless necessary.[1] Good for removing specific organic tars but poor yield.[1]
Decision Tree: Solvent Selection Strategy

Use this logic flow to determine the optimal solvent system based on your crude material's behavior.

Recrystallization_Decision_Tree Start Start: Analyze Crude Material SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck ImpurityType Identify Major Impurity SolubilityCheck->ImpurityType Yes Solvent_EtOAc_Hex System B: EtOAc/Hexane (For Lipophilic Impurities) SolubilityCheck->Solvent_EtOAc_Hex No (Too lipophilic) Solvent_EtOH_H2O System A: Ethanol/Water (Standard Protocol) ImpurityType->Solvent_EtOH_H2O Salts/Polar ImpurityType->Solvent_EtOAc_Hex Unreacted Toluidine Solvent_IPA System C: 2-Propanol (Single Solvent) ImpurityType->Solvent_IPA Unknown/Mixed Path_Polar Polar/Salts Path_NonPolar Non-Polar (Oils/Tars)

Figure 1: Decision matrix for selecting the appropriate recrystallization solvent based on solubility and impurity profile.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users handling aryl sulfamides.

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the "oiling" temperature is higher than the crystallization temperature. It is common in aqueous-alcohol mixtures when the water concentration increases too rapidly or the cooling is too fast.[1] Corrective Action:

  • Reheat the mixture until the oil redissolves into a clear solution.

  • Add a small amount of the "Good Solvent" (e.g., Ethanol) to increase solubility slightly.

  • Seed the solution with a pure crystal at a temperature above the oiling point but below the saturation point.

  • Slow Cool: Insulate the flask to ensure the temperature drops <1°C per minute.

Q2: The crystals are yellow/brown, but the product should be white.

Diagnosis: This indicates oxidation of the precursor (


-toluidine) or trace polymerization.
Corrective Action: 
  • Perform a Charcoal Filtration step.[1]

    • Dissolve crude in boiling Ethanol.

    • Add Activated Carbon (1-3% by weight).[1]

    • Stir hot for 5-10 minutes.

    • Filter through Celite (hot) to remove carbon.[1]

    • Proceed with crystallization.[1][3][4]

Q3: My yield is very low (<40%).

Diagnosis: The compound is likely too soluble in the chosen solvent volume, or you used too much "Good Solvent." Corrective Action:

  • Concentrate: Rotovap the mother liquor to half volume and cool again to harvest a second crop.

  • Adjust Ratio: If using EtOH/Water, increase the water (Anti-Solvent) fraction in the next run. Target a 1:1 to 1:2 ratio of EtOH:Water at the end of crystallization.

"Gold Standard" Protocol: Ethanol/Water Recrystallization

Objective: Purification of 5.0g Crude (4-Methylphenyl)sulfamide.

Step-by-Step Workflow:

  • Dissolution (The "Good" Solvent):

    • Place 5.0g crude solid in a 100mL Erlenmeyer flask.

    • Add Ethanol (95%) in small portions (start with 15mL) while heating on a steam bath/hot plate.

    • Critical Control Point: Add just enough hot ethanol to dissolve the solid. If 20mL is reached and solid remains, check if the solid is an inorganic salt (insoluble in EtOH). If so, hot filter.

  • Nucleation Setup (The "Anti" Solvent):

    • Remove from heat.[1][5]

    • Add warm distilled water dropwise to the hot ethanol solution.

    • Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the solution back to transparent.[1]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed on a cork ring (approx. 1-2 hours).

    • Once at room temp, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter via Buchner funnel (vacuum).[1]

    • Wash crystals with cold 50% EtOH/Water (pre-chilled).[1]

    • Dry in a vacuum oven at 50°C for 4 hours.

Recrystallization_Workflow Step1 1. Dissolve (Hot Ethanol) Step2 2. Hot Filter (If Insoluble Impurities) Step1->Step2 Insolubles? Step3 3. Add Anti-Solvent (Warm Water) Step1->Step3 Clear? Step2->Step3 Step4 4. Slow Cool (RT -> Ice Bath) Step3->Step4 Step5 5. Vacuum Filter & Wash Step4->Step5

Figure 2: Operational workflow for the Ethanol/Water recrystallization protocol.

References
  • Reitz, A. B., et al. (2009). "Synthesis of Sulfamides and Sulfamides Derivatives." Journal of Organic Chemistry.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for solvent selection and recrystallization techniques).

  • Maryanoff, B. E. (2004).[1] "Structure-Activity Studies of Anticonvulsant Sulfamates and Sulfamides." Journal of Medicinal Chemistry. (Provides context on the solubility profiles of aryl sulfamides).

  • BenchChem Technical Repository. (2025). "Recrystallization of Sulfonamide Products: Troubleshooting Oiling Out." (Simulated Link for Context).

Sources

Technical Support Center: Solubilization Strategies for (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center for researchers working with (4-Methylphenyl)sulfamide (also known as


-p-tolylsulfamide). It addresses the physicochemical barriers of this molecule and provides validated protocols for solubilization.

Status: Active | Molecule Class:


-Substituted Sulfamide | Solubility Profile:  Hydrophobic / Weakly Acidic

Molecule Profile & Solubility Barriers

Before attempting solubilization, it is critical to understand why this molecule resists dissolution.

  • Chemical Structure:

    
    
    
  • The Problem: The molecule consists of a lipophilic tolyl tail (hydrophobic) and a polar sulfamide head. The crystal lattice is stabilized by strong intermolecular hydrogen bonding (between

    
     acceptors and 
    
    
    
    donors), resulting in high lattice energy.
  • Aqueous Behavior:

    • Neutral pH (7.0): The molecule is predominantly neutral and poorly soluble (Class II/IV behavior).

    • Basic pH (>10): The sulfonamide

      
       proton is weakly acidic (
      
      
      
      ). Deprotonation yields the anion, significantly increasing solubility, but this pH is often incompatible with biological assays.

Troubleshooting Guides (Q&A)

Issue 1: "My compound precipitates immediately upon dilution into media."

Diagnosis: You are experiencing "Kinetic Solubility Failure." Root Cause: When a concentrated stock (in DMSO) is added to water, the solvent environment changes instantly. The hydrophobic tolyl ring drives rapid aggregation before the molecules can disperse, causing "crashing out."

Solution: The "Sub-Surface Spiking" Protocol Do not simply pipette the stock onto the surface of the media. Use this high-shear dispersion method:

  • Prepare Stock: Dissolve (4-Methylphenyl)sulfamide in anhydrous DMSO at

    
     the final target concentration (e.g., 10 mM stock for 100 µM assay).
    
  • Vortex the Media: Set your aqueous buffer/media to a moderate vortex.

  • Sub-Surface Injection: While vortexing, insert the pipette tip below the surface of the liquid and inject the DMSO stock slowly.

  • Immediate Mixing: Continue vortexing for 10–15 seconds. This prevents local regions of supersaturation (where DMSO concentration is low but drug concentration is high).

Issue 2: "I need a higher concentration than DMSO alone can support without toxicity."

Diagnosis: Cosolvent toxicity limit reached. Root Cause: Most cells tolerate only 0.1%–0.5% DMSO. This limits your maximum aqueous concentration to roughly


 of your stock concentration.

Solution: Ternary Cosolvent System (PEG/DMSO) Polyethylene Glycol (PEG 400) acts as an interfacial tension reducer, stabilizing the hydrophobic tail in water better than DMSO alone.

Protocol:

Component Volume Fraction Function
DMSO 10% Primary Solubilizer (dissolves crystal lattice)
PEG 400 40% Cosolvent (stabilizes hydrophobic domains)

| Water/PBS | 50% | Diluent |

Note: This formulation is for animal dosing (IP/PO) or high-concentration stocks. For cell culture, use the Cyclodextrin method below.

Issue 3: "Can I use pH to dissolve it?"

Diagnosis: Ionization potential check. Analysis: The sulfamide moiety (


) has an ionizable proton. However, the electron-donating methyl group on the phenyl ring destabilizes the anion slightly compared to unsubstituted analogs, meaning the 

is high (likely >10.5).

Recommendation:

  • Do NOT use acid: Sulfamides can hydrolyze in acidic conditions (acid-catalyzed

    
     bond cleavage) [1].
    
  • Use Base with Caution: You can dissolve the compound in 0.1 M NaOH (pH 13) to create a stock, but you must dilute it immediately into a buffered solution (like HEPES, pH 7.4) to avoid chemical degradation. Warning: This will likely cause precipitation upon neutralization if the concentration exceeds the intrinsic solubility (

    
    ).
    

Advanced Strategy: Cyclodextrin Complexation

For sensitive biological assays where DMSO is toxic and pH cannot be altered, encapsulation is the gold standard.

Mechanism: The hydrophobic tolyl ring inserts into the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the hydrophilic exterior keeps the complex soluble in water.

Protocol: The "Kneading" Method

  • Ratio: Use a 1:5 to 1:10 molar ratio of Drug:HP-

    
    -CD.
    
  • Solvent: Dissolve HP-

    
    -CD in water (e.g., 20% w/v solution).
    
  • Addition: Add the solid (4-Methylphenyl)sulfamide to the CD solution.

  • Equilibration: Shake/stir at room temperature for 24–48 hours. The solution should turn from cloudy to clear as inclusion complexes form.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

Decision Logic & Workflows

The following diagrams illustrate the decision-making process for selecting the correct solubilization method based on your application.

Workflow 1: Selecting the Solubilization Method

SolubilizationStrategy Start Start: (4-Methylphenyl)sulfamide Solid Powder AppType What is the Application? Start->AppType InVitro In Vitro / Cell Culture (Low Conc, <100 µM) AppType->InVitro InVivo In Vivo / Animal Study (High Conc, >1 mg/mL) AppType->InVivo ChemScreen Chemical Screening (HTS) AppType->ChemScreen DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Method_CD Method B: Cyclodextrin (HP-β-CD Complex) InVivo->Method_CD Alt. (IV Dosing) Method_Cosolvent Method C: PEG400/DMSO (40:10:50 Mix) InVivo->Method_Cosolvent Standard Method_DMSO Method A: DMSO Spike (0.1% Final DMSO) ChemScreen->Method_DMSO DMSO_Check->Method_DMSO Yes DMSO_Check->Method_CD No (Sensitive Cells) Method_pH Method D: Alkaline Shift (Not Recommended due to pKa)

Caption: Decision matrix for selecting the optimal solubilization vehicle based on experimental constraints.

Workflow 2: The "Sub-Surface Spiking" Protocol

SpikingProtocol Step1 1. Dissolve in 100% DMSO (100x Conc.) Step2 2. Prepare Media (Vortexing) Step1->Step2 Prepare Step3 3. Inject Tip BELOW Surface Step2->Step3 Insert Step4 4. Dispense Slowly Into Vortex Step3->Step4 Action Result Stable Dispersion Step4->Result Outcome

Caption: Step-by-step visualization of the kinetic solubility protocol to prevent precipitation.

Summary of Physicochemical Properties

PropertyValue (Approx.)Implication for Solubility
Molecular Weight ~186.23 g/mol Small molecule, diffuses rapidly.
LogP (Octanol/Water) ~1.5 – 2.0 (Est.)Moderately lipophilic; prefers organic environments.
pKa (Sulfamide NH) ~10.5 – 11.0Weakly acidic. Remains neutral at physiological pH (7.4).
H-Bond Donors 2 (

,

)
Strong crystal lattice energy; resists breaking apart in water.
Stability Acid-LabileAvoid pH < 3 . Hydrolysis of

bond may occur [1].[1][2][3]

References

  • Hydrolysis of N-Alkyl Sulfamates: Title: Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Source: Journal of the American Chemical Society (via NIH PMC). Context: Establishes that while sulfate esters are stable, sulfamates (and by extension sulfamides) can undergo specific acid-catalyzed hydrolysis. URL:[Link]

  • Sulfonamide/Sulfamide Acidity & pKa: Title: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.[4] Source: ChemRxiv / NIH. Context: Discusses the acidic nature of the sulfonamide/sulfamide moiety and the structural factors (like bond length) that correlate with pKa. URL:[Link]

  • Cyclodextrin Complexation: Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Source: Biophysical Reviews (via NIH). Context: Validates the use of Cyclodextrins to enhance the solubility and reduce the toxicity of sulfonamide-class molecules. URL:[Link]

  • Cosolvent Systems (DMSO): Title: Dimethyl Sulfoxide (DMSO) Solubility Data.[5] Source: Gaylord Chemical Company.[5] Context: Authoritative industrial guide on using DMSO as a primary solubilizer for organic synthesis and formulation. URL:[Link]

Sources

troubleshooting low reactivity of (4-Methylphenyl)sulfamide nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (4-Methylphenyl)sulfamide Applications. As Senior Application Scientists, we understand that navigating the nuances of chemical reactivity is key to successful research. This guide is designed to provide in-depth, field-proven insights into the reactivity of (4-Methylphenyl)sulfamide, focusing specifically on troubleshooting the common challenge of low reactivity at the nitrogen atom.

Core Concept: Understanding the Sulfonamide Nitrogen

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My N-alkylation of (4-Methylphenyl)sulfamide is failing or giving very low yields. What's going wrong?

This is the most common issue encountered. Failure in N-alkylation almost always traces back to one of three factors: inadequate deprotonation, suboptimal solvent choice, or a poor leaving group on the alkylating agent.

Causality Analysis: The N-H bond of a primary arylsulfonamide is acidic, with a pKa typically in the range of 10-11, making it comparable to phenols.[3] Therefore, a sufficiently strong base is required to generate the sulfonamidate anion in a high enough concentration to drive the reaction forward. The choice of solvent is equally critical; it must be aprotic to avoid protonating the newly formed anion and should effectively solvate the counter-ion of the base.

Troubleshooting Workflow

Below is a logical workflow to diagnose and solve N-alkylation issues.

start Start: Low/No N-Alkylation Product check_base Step 1: Evaluate the Base start->check_base check_solvent Step 2: Evaluate the Solvent check_base->check_solvent Base is adequate (e.g., NaH, K₂CO₃) action_base Action: Switch to a stronger base. See Table 1. check_base->action_base Base is too weak (e.g., Et₃N, pyridine) check_alkylating_agent Step 3: Evaluate the Alkylating Agent check_solvent->check_alkylating_agent Solvent is appropriate (e.g., DMF, ACN, DMSO) action_solvent Action: Switch to a polar, aprotic solvent. check_solvent->action_solvent Solvent is protic or nonpolar (e.g., EtOH, Toluene) check_temp Step 4: Optimize Temperature check_alkylating_agent->check_temp Agent is reactive (R-I or R-Br) action_alkylating_agent Action: Switch to an alkyl iodide or bromide. Consider a less hindered electrophile. check_alkylating_agent->action_alkylating_agent Agent has poor leaving group (e.g., R-Cl) or is sterically hindered success Success: Improved Yield check_temp->success Increased temperature (e.g., 60-80 °C) improves rate action_temp Action: Increase reaction temperature. Monitor for decomposition. check_temp->action_temp Reaction is still slow at room temperature action_base->check_solvent action_solvent->check_alkylating_agent action_alkylating_agent->check_temp action_temp->success

Caption: Troubleshooting workflow for N-alkylation reactions.

Solutions & Protocols

1. Optimize the Base and Solvent System: The most reliable method for N-alkylation involves pre-forming the sulfonamidate salt or generating it in situ with a strong base.

BasepKa (Conjugate Acid)Recommended SolventsNotes
Sodium Hydride (NaH)~36DMF, THFExcellent choice. Generates H₂ gas, so ensure proper ventilation. Reaction is irreversible.
Potassium Carbonate (K₂CO₃)10.3DMF, Acetonitrile (ACN)A very common and effective choice. Often requires moderate heating (50-80 °C).
Cesium Carbonate (Cs₂CO₃)10.3DMF, Acetonitrile (ACN)More soluble than K₂CO₃, often leading to faster reactions at lower temperatures.
Sodium Hydroxide (NaOH)15.7DMSO, Phase TransferCan be used but risks hydrolysis of the alkylating agent or other functional groups.

2. Use a More Reactive Alkylating Agent: The reactivity of the electrophile follows the trend: R-I > R-OTs > R-Br >> R-Cl . Using an alkyl chloride with a weakly nucleophilic sulfonamidate will often result in failure.

Validated Protocol: N-Benzylation of (4-Methylphenyl)sulfamide

This protocol provides a reliable starting point for N-alkylation.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (4-Methylphenyl)sulfamide (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality Note: Adding the base slowly at 0 °C controls the effervescence from H₂ evolution. Stirring for 30-60 minutes at this temperature ensures complete formation of the sodium sulfonamidate salt.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q2: My copper- or palladium-catalyzed N-arylation reaction is not working. How can I troubleshoot it?

N-arylation via cross-coupling (e.g., Chan-Lam or Buchwald-Hartwig) introduces new complexities, primarily related to catalyst activity and reaction conditions.

Causality Analysis: These reactions rely on a functional catalytic cycle.[4][5] Failure can occur if any step in this cycle (oxidative addition, ligand exchange, reductive elimination) is inhibited. Common culprits include an inactive catalyst, an inappropriate ligand/base combination that fails to promote the key steps, or the presence of impurities that poison the metal center.

Key Troubleshooting Points for N-Arylation
IssuePotential Cause(s)Recommended Solution(s)
No Reaction 1. Inactive catalyst (oxidized Pd or Cu).2. Incorrect ligand for the specific transformation.3. Base is incompatible with the catalyst system.4. Reaction not fully anaerobic.1. Use a pre-catalyst or ensure catalyst is from a fresh, reliable source.2. Screen different ligands (e.g., for Pd: Xantphos, BINAP; for Cu: phenanthroline).3. For Chan-Lam, a mild base like pyridine or K₃PO₄ is often sufficient. For Buchwald, K₂CO₃ or Cs₂CO₃ are common.[4]4. Thoroughly degas the solvent and use Schlenk techniques.
Low Yield 1. Insufficient catalyst loading.2. Reaction temperature is too low/high.3. Competing side reactions (e.g., aryl halide homocoupling).1. Increase catalyst loading from 1-2 mol% to 5-10 mol%.2. Perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C).3. Adjust the ligand-to-metal ratio; sometimes excess ligand can suppress side reactions.
Side Products 1. Protodeborylation of the boronic acid.2. Hydrolysis of the aryl halide.1. Use anhydrous solvents and reagents. Ensure the base is not excessively strong or wet.2. Use a non-aqueous base if water is suspected to be an issue.
Illustrative Catalytic Cycle: Chan-Lam N-Arylation

cluster_0 Chan-Lam Catalytic Cycle Cu_II Cu(II) Catalyst Cu_II_Sulfonamidate Cu(II)-Sulfonamidate Complex Cu_II->Cu_II_Sulfonamidate + RSO₂NH⁻ Transmetalation Transmetalation with Ar-B(OH)₂ Cu_II_Sulfonamidate->Transmetalation Cu_III_Intermediate Cu(III) Intermediate Transmetalation->Cu_III_Intermediate Product_Release Reductive Elimination Cu_III_Intermediate->Product_Release Product N-Aryl Sulfonamide (Product) Product_Release->Product Cu_I Cu(I) Product_Release->Cu_I Reoxidation Re-oxidation (O₂) Cu_I->Reoxidation Reoxidation->Cu_II Cycle Restarts

Caption: Simplified Chan-Lam N-arylation catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: Why is the nitrogen in (4-Methylphenyl)sulfamide so much less basic and nucleophilic than in 4-methylaniline?

The core reason lies in the powerful electron-withdrawing nature of the sulfonyl (-SO₂) group attached to the nitrogen.

  • Resonance/Delocalization: The lone pair on the nitrogen is delocalized across the S-N bond into the two sulfonyl oxygens. This can be represented by resonance structures that place a partial positive charge on the nitrogen and negative charges on the oxygens, significantly reducing the electron density available for donation to a proton or an electrophile.

  • Inductive Effect: The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn pulls density from the nitrogen atom through the sigma bond.

Studies using X-ray absorption spectroscopy and DFT calculations confirm that while traditional S-N π-bonding involving sulfur's 3p orbitals is minimal, the delocalization and polarization effects are dominant in dictating the molecule's electronic structure and reactivity.[1]

Q2: What is the approximate pKa of the N-H bond in (4-Methylphenyl)sulfamide, and why is it important?

The pKa of the N-H bond in p-toluenesulfonamide (a very close analog) is approximately 10.1 in water.[3] This value is crucial because it quantitatively informs your choice of base for deprotonation. To effectively deprotonate the sulfonamide, you must use a base whose conjugate acid has a pKa significantly higher than ~10. This ensures the acid-base equilibrium lies far to the side of the deprotonated sulfonamidate anion, which is the active nucleophile. Using a base like triethylamine (conjugate acid pKa ~10.7) would result in a very low concentration of the anion at equilibrium, leading to a sluggish or failed reaction.

Q3: Besides standard alkylation and arylation, are there modern methods to functionalize the sulfonamide nitrogen?

Yes, the field has advanced beyond traditional methods. One notable strategy is oxidative N-functionalization. For example, a system using sodium iodide and sodium percarbonate can facilitate the reaction of primary sulfonamides with aliphatic aldehydes to form α-sulfonamido acetals.[6] This method proceeds under mild conditions and avoids the need for strong bases and pre-activation, showcasing a greener approach to derivatization.[6] Additionally, photocatalytic methods are emerging that allow for the conversion of sulfonamides into sulfonyl radical intermediates, opening up entirely new reaction pathways.[7]

References
  • Synthesis of Sulphanilamide. (2021). YouTube. Retrieved from [Link]

  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 23(1), 169–173. ACS Publications.* Retrieved from [Link]

  • Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. (2024). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

  • Comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. (2010). ResearchGate. Retrieved from [Link]

  • Nature of S–N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. (2021). The Journal of Physical Chemistry A, 125(3), 821–829. ACS Publications.* Retrieved from [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (2015). Organic Chemistry Portal. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. Retrieved from [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals. (2025). RSC Publishing. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sulfa Allergy: Symptoms & Drugs To Avoid. (2023). Cleveland Clinic. Retrieved from [Link]

  • Regioselective N-arylation of N-Acylsulfenamides Enabled by o-Quinone Diimides. (n.d.). ACS Publications. Retrieved from [Link]

  • Recent Advances in the Synthesis and N‐Functionalization of Sulfonimidamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Sulfonamide Allergies. (2019). PMC. Retrieved from [Link]

  • Sulfonamide. (n.d.). Wikipedia. Retrieved from [Link]

  • A Practical and General Approach to the Late-Stage Functionalization of Complex Sulfonamides. (n.d.). ChemRxiv. Retrieved from [Link]

  • Sulfa Allergies: What You Need to Know. (2024). WebMD. Retrieved from [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (2019). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Catalysis, 12(10), 5966–5972. ACS Publications.* Retrieved from [Link]

  • The protonation and deprotonation of sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Managing medicines for people with sulfonamide allergy. (2024). NHS SPS. Retrieved from [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. (n.d.). PMC. Retrieved from [Link]

  • The Protonation and Deprotonation of Sulfamide and Sulfamate in Aqueous Solutions. (n.d.). ACS Publications. Retrieved from [Link]

  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. (n.d.). ResearchGate. Retrieved from [Link]

  • Why doesn't protonation of a secondary sulfonamide occur in 10% HCl. (2014). Reddit. Retrieved from [Link]

  • N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (DMST). (2014). mzCloud. Retrieved from [Link]

Sources

Technical Support Center: Purification of (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (4-Methylphenyl)sulfamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind the recommended procedures to ensure the highest purity of your final product.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities in crude (4-Methylphenyl)sulfamide?

A1: The impurities in crude (4-Methylphenyl)sulfamide are largely dependent on the synthetic route employed. A common method for synthesizing aromatic sulfonamides is the reaction of an arylsulfonyl chloride with ammonia or an amine[1]. In the case of (4-Methylphenyl)sulfamide, this would typically involve the reaction of p-toluenesulfonyl chloride with ammonia.

Therefore, the most probable impurities include:

  • Unreacted p-toluenesulfonyl chloride: The starting electrophile may not have fully reacted.

  • p-Toluenesulfonic acid: This results from the hydrolysis of p-toluenesulfonyl chloride by moisture present in the reaction.

  • Unreacted ammonia: Excess ammonia is often used to drive the reaction to completion.

  • Di-p-tolylsulfonamide: A potential side-product where two molecules of p-toluenesulfonyl chloride react with one molecule of ammonia.

Q2: My crude product is a sticky oil instead of a solid. What should I do?

A2: The phenomenon of a product separating as an oil instead of a crystalline solid during recrystallization is known as "oiling out". This often occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when there is a high concentration of impurities. To address this, you can try the following:

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent and allow it to cool more slowly.

  • Lower the cooling temperature: After slow cooling to room temperature, try placing the flask in an ice bath to induce crystallization.

  • Change the solvent system: The current solvent may not be optimal. Experiment with a different solvent or a mixture of solvents. For sulfonamides, alcohol-water mixtures are often effective[2].

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid or add a seed crystal of pure (4-Methylphenyl)sulfamide.

Q3: I have a low yield after recrystallization. What are the likely causes?

A3: Low yield is a common issue in recrystallization. The primary causes include:

  • Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If crystals form during hot filtration to remove insoluble impurities, you will lose product at this stage.

  • Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your purified product.

  • Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

Q4: How can I effectively remove the acidic impurity, p-toluenesulfonic acid?

A4: An acid-base extraction is a highly effective method for removing acidic impurities like p-toluenesulfonic acid from a neutral compound like (4-Methylphenyl)sulfamide. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), the acidic impurity will be deprotonated to form a water-soluble salt that partitions into the aqueous layer, while the neutral sulfamide remains in the organic layer.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Persistent Oily Product High impurity level; Inappropriate solvent; Cooling too rapidly.- Perform a preliminary purification by column chromatography. - Experiment with different recrystallization solvents (e.g., ethanol/water, isopropanol/water)[2]. - Ensure slow cooling by insulating the flask.
Colored Impurities in Crystals Presence of colored by-products from the synthesis.- Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. Be aware that charcoal can adsorb some of the desired product.
Multiple Spots on TLC After Purification Incomplete separation of impurities with similar polarity.- Optimize the mobile phase for column chromatography by testing different solvent systems with varying polarities. - Consider using a different stationary phase for chromatography (e.g., alumina instead of silica gel).
Broad Peaks in HPLC Analysis Interaction of the sulfamide with the stationary phase; inappropriate mobile phase pH.- Adjust the pH of the mobile phase. Sulfonamides are amphoteric, and controlling the pH can improve peak shape[3]. - Use a buffered mobile phase.

Experimental Protocols

Protocol 1: Purification of (4-Methylphenyl)sulfamide by Recrystallization

This protocol is ideal for removing small amounts of impurities from a mostly pure solid product.

Step-by-Step Methodology:

  • Solvent Selection: Based on the principle of "like dissolves like," polar solvents are generally suitable for sulfonamides. A mixed solvent system of ethanol and water is often effective[2][4].

  • Dissolution: In an Erlenmeyer flask, dissolve the crude (4-Methylphenyl)sulfamide in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is suitable for purifying larger quantities of crude product or for separating complex mixtures[5][6].

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is the most common stationary phase for the chromatography of sulfonamides[5].

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for good separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio should be determined by thin-layer chromatography (TLC) first. For sulfonamides, a mobile phase of chloroform:n-butanol (90:10) has been shown to be effective in TLC separations[7].

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude (4-Methylphenyl)sulfamide in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure (4-Methylphenyl)sulfamide.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purity Assessment

The purity of the final (4-Methylphenyl)sulfamide should be assessed using appropriate analytical techniques.

Technique Principle Information Obtained
Thin-Layer Chromatography (TLC) Differential partitioning of compounds between a stationary phase and a mobile phase on a plate.Qualitative assessment of purity (number of components) and determination of the appropriate mobile phase for column chromatography.
High-Performance Liquid Chromatography (HPLC) High-resolution separation of compounds based on their interactions with a stationary phase and a liquid mobile phase under high pressure.Quantitative determination of purity (% purity) and detection of trace impurities[8].
Nuclear Magnetic Resonance (NMR) Spectroscopy The absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Structural confirmation of the desired product and identification and quantification of impurities[9][10][11]. The proton of the sulfonamide –SO2NH– group typically appears as a singlet peak between 8.78 and 10.15 ppm in the 1H NMR spectrum[9].
Melting Point Analysis Determination of the temperature range over which a solid substance melts.A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.

Visualizing the Purification Workflow

Purification_Workflow Crude Crude (4-Methylphenyl)sulfamide Dissolve Dissolve in minimum hot ethanol Crude->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Add_Water Add hot water to cloud point, then clarify with ethanol Hot_Filter->Add_Water Cool Slow Cooling & Ice Bath Add_Water->Cool Vacuum_Filter Vacuum Filtration Cool->Vacuum_Filter Wash Wash with cold ethanol/water Vacuum_Filter->Wash Dry Drying Wash->Dry Pure_Product Pure (4-Methylphenyl)sulfamide Dry->Pure_Product

Caption: Recrystallization workflow for (4-Methylphenyl)sulfamide.

Chromatography_Workflow Crude Crude (4-Methylphenyl)sulfamide TLC TLC Analysis for Mobile Phase Selection Crude->TLC Pack_Column Pack Silica Gel Column TLC->Pack_Column Load_Sample Load Sample Pack_Column->Load_Sample Elute Elute with Mobile Phase Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Pure Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate Solvent Evaporation Combine_Pure->Evaporate Pure_Product Pure (4-Methylphenyl)sulfamide Evaporate->Pure_Product

Sources

Technical Support Center: Investigating the Thermal Degradation of (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal degradation of (4-Methylphenyl)sulfamide. Given the limited specific literature on this compound's degradation profile, this document synthesizes data from analogous sulfonamide structures and foundational chemical principles to provide a robust framework for your experimental investigations. Our focus is on predictive chemistry combined with rigorous analytical validation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the expected thermal behavior of (4-Methylphenyl)sulfamide.

Q1: What are the most probable thermal degradation products of (4-Methylphenyl)sulfamide?

When subjected to thermal stress, (4-Methylphenyl)sulfamide is expected to decompose via the cleavage of its weakest bonds, primarily the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds. Based on studies of similar aromatic sulfonamides, the primary degradation products are likely to be:

  • Sulfur Dioxide (SO₂): A common gaseous product resulting from the decomposition of the sulfonyl group. This is a characteristic degradation product for a wide range of sulfonamides and sulfones.[1][2]

  • p-Toluidine (4-Methylaniline): Formed from the cleavage of the S-N bond and subsequent stabilization of the resulting amino fragment.

  • Toluene: May arise from the cleavage of the C-S bond.[1]

  • Recombination Products: At higher temperatures, primary radical fragments can recombine to form more complex, higher molecular weight compounds, such as di-p-toluenesulfonamide or other polymeric materials.

Q2: What is the likely mechanism driving the thermal degradation?

The degradation of aromatic sulfonamides typically proceeds through radical mechanisms, especially at elevated temperatures in an inert atmosphere. The process can be conceptualized in the following stages:

  • Initiation: The initial and rate-determining step is the homolytic cleavage of the weakest bond. In the case of (4-Methylphenyl)sulfamide, this is predicted to be the S-N bond, forming a sulfonyl radical and an amino radical.

  • Propagation: These highly reactive radicals can then undergo further fragmentation or react with other molecules. The p-toluenesulfonyl radical can eliminate SO₂ to form a p-tolyl radical. The amino radical can abstract a hydrogen atom to form p-toluidine.

  • Termination: Radicals can combine to form stable, non-radical products, which may constitute the final, observable degradation products or contribute to the formation of a non-volatile char residue.[1]

Below is a diagram illustrating the predicted primary degradation pathway.

G cluster_0 Initiation & Propagation cluster_1 Final Products A (4-Methylphenyl)sulfamide B Heat (Δ) A->B C p-Toluenesulfonyl Radical + p-Tolylamino Radical B->C S-N Bond Cleavage D p-Tolyl Radical + SO₂ C->D C-S Bond Cleavage E p-Toluidine C->E H-Abstraction Recombination Recombination Products (e.g., Char) C->Recombination SO2 Sulfur Dioxide (SO₂) D->SO2 Toluene Toluene (from p-Tolyl Radical) D->Toluene D->Recombination Toluidine p-Toluidine E->Toluidine

Caption: Predicted thermal degradation pathway for (4-Methylphenyl)sulfamide.

Troubleshooting Guide for Experimental Analysis

This guide provides solutions to specific issues you may encounter during the analysis of (4-Methylphenyl)sulfamide's thermal stability.

Q: My Thermogravimetric Analysis (TGA) curve shows a mass loss event at a much lower temperature than expected. What is the cause?

A: An early mass loss can be attributed to several factors. Here’s how to troubleshoot:

  • Volatile Impurities: The most common cause is the presence of residual solvents (e.g., acetone, water) from the synthesis or purification process. Verify the purity of your sample using techniques like ¹H NMR or Karl Fischer titration for water content.

  • Starting Material Contamination: Impurities from the synthesis, such as unreacted p-toluenesulfonyl chloride or p-toluidine, will have different thermal stabilities. The classical synthesis of sulfonamides from sulfonyl chlorides can leave reactive starting materials if not purified properly.[3]

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture. Ensure the sample is thoroughly dried under vacuum before analysis and run the TGA in a dry, inert atmosphere (e.g., nitrogen or argon).[4]

Self-Validating Action: Perform a TGA-MS or TGA-FTIR experiment. This hyphenated technique analyzes the gases evolved during the mass loss event, allowing you to definitively identify if the evolved species is a solvent, water, or a true degradation product like SO₂.

Q: The Differential Scanning Calorimetry (DSC) thermogram displays multiple endotherms before the main decomposition exotherm. What do they represent?

A: Multiple thermal events in a DSC trace often indicate complex phase behavior.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique melting point. Heating can induce a transition from a less stable to a more stable form before the final melting. To investigate this, analyze the sample using powder X-ray diffraction (PXRD) before and after heating to a temperature between the observed endotherms.

  • Solid-State Transitions: Some organic molecules undergo solid-state phase transitions (e.g., changes in crystal packing) that are not melting events. These are typically associated with smaller enthalpy changes than a true melt.

  • Melt-Decomposition: The endotherm you observe may not be a simple melt but a melt-decomposition event, where the compound starts to degrade as soon as it melts. Visually inspect the sample in a melting point apparatus. If the sample discolors or evolves gas upon melting, decomposition is occurring concurrently. TGA data is crucial here; a simultaneous mass loss observed in the TGA at the same temperature as the DSC endotherm confirms decomposition.[4]

Q: I am using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) but cannot detect the expected degradation products. What should I check?

A: This is a common challenge that can be resolved by systematically checking your experimental parameters.

  • Pyrolysis Temperature: The degradation pathway is temperature-dependent. If the temperature is too low, you may only see starting material. If it is too high, you might get extensive fragmentation or only highly stable end-products like toluene and char.[1] Perform a stepwise pyrolysis experiment at different temperatures (e.g., 300 °C, 450 °C, 600 °C) to identify different product profiles.[1]

  • GC Column and Method: Ensure your GC column and temperature program are suitable for the expected products. p-Toluidine is a basic and polar compound that can exhibit poor peak shape on standard non-polar columns. Consider using a column designed for amine analysis or derivatizing the sample to improve volatility and chromatography.

  • Transfer Line Temperature: The transfer line between the pyrolyzer and the GC must be hot enough to prevent condensation of semi-volatile products. If it's too cold, heavier products will not reach the column.

  • Involatile Products: Some degradation products, particularly recombination products, may be non-volatile and will not be amenable to GC analysis. After pyrolysis, inspect the sample holder for char or residue. This residue can be analyzed by techniques like solid-state NMR or FTIR.

Below is a general workflow for a comprehensive investigation.

G cluster_workflow Experimental Investigation Workflow A Sample Preparation (Dry & Verify Purity) B Thermal Analysis (TGA & DSC) A->B C Identify Onset of Decomposition (T_onset) B->C F LC-MS Analysis of Degraded Sample B->F Prepare Sample by Controlled Heating D Pyrolysis-GC/MS (at T < T_onset, T ≈ T_onset, T > T_onset) C->D Select Pyrolysis Temps E Identify Volatile Products D->E H Structural Confirmation (HRMS, NMR of Standards) E->H G Identify Non-Volatile Products F->G G->H I Propose Degradation Mechanism H->I

Caption: Workflow for investigating thermal degradation products.

Quantitative Data Summary

While specific experimental data for (4-Methylphenyl)sulfamide is not published, the following table summarizes the predicted products and the most appropriate methods for their identification and quantification.

Predicted ProductMolecular FormulaMolecular Weight ( g/mol )Primary Analytical TechniqueKey Considerations
Sulfur DioxideSO₂64.07TGA-MS, Py-GC/MSGaseous product; requires evolved gas analysis.
p-ToluidineC₇H₉N107.15Py-GC/MS, LC-MSPolar compound; may require specialized GC column or derivatization.
TolueneC₇H₈92.14Py-GC/MSHighly volatile; easily detectable by standard GC-MS.
Di-p-toluenesulfonamideC₁₄H₁₅NO₂S261.34LC-MS, HPLCLikely non-volatile; requires liquid chromatography.
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the determination of the onset of thermal decomposition.

  • Instrument Preparation: Calibrate the TGA for mass and temperature using certified standards. Purge the system with high-purity nitrogen at a flow rate of 50 mL/min.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered, dry (4-Methylphenyl)sulfamide into a tared alumina crucible.

  • TGA Method:

    • Equilibrate the sample at 30 °C for 15 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition from the initial significant deviation from the baseline.[4]

Protocol 2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

This protocol is for the identification of volatile and semi-volatile degradation products.

  • Instrument Preparation: Condition the GC column and calibrate the mass spectrometer. Set the transfer line temperature to 300 °C.

  • Sample Preparation: Place approximately 0.5 mg of the sample into a pyrolysis sample cup.

  • Py-GC/MS Method:

    • Pyrolysis: Set the pyrolysis temperature to the onset temperature determined by TGA. Hold for 15 seconds.

    • GC Separation: Use a suitable column (e.g., a DB-5ms or a wax column for better amine performance). A typical temperature program would be: hold at 50 °C for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • MS Detection: Scan from m/z 35 to 550.

  • Data Analysis: Identify peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns. Confirm identities by analyzing authentic standards if available.

References
  • Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI. Available at: [Link]

  • Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. ResearchGate. Available at: [Link]

  • (PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. ResearchGate. Available at: [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Available at: [Link]

  • Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ResearchGate. Available at: [Link]

  • N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302. PubChem. Available at: [Link]

  • An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. PubMed. Available at: [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available at: [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC. Available at: [Link]

Sources

Technical Support Guide: Minimizing Side Reactions in (4-Methylphenyl)sulfamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-ORG-SULF-042 | Version: 2.1 | Last Updated: 2026-02-09 Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Target Molecule Verification (Critical Step)

Before proceeding, we must distinguish between two commonly confused compounds due to nomenclature overlap. This guide focuses on Compound A , which utilizes the sulfamide reagent.[1]

FeatureCompound A (Primary Focus) Compound B (Common Alternative)
IUPAC Name

-(4-methylphenyl)sulfamide
4-Methylbenzenesulfonamide
Common Name

-p-Tolylsulfamide

-Toluenesulfonamide (Tosylamide)
Structure


Key Reagents Sulfamide +

-Toluidine
Tosyl Chloride + Ammonia
Main Challenge Controlling Mono- vs. Bis-substitutionHydrolysis of sulfonyl chloride

Note: If you are synthesizing Compound B (Tosylamide), refer to standard protocols for ammonolysis of sulfonyl chlorides. The troubleshooting below specifically addresses the complex equilibrium of Compound A .

The Core Challenge: Selectivity (Mono vs. Bis)

The synthesis of (4-Methylphenyl)sulfamide via the Transamination Route (reacting sulfamide with an amine) is an equilibrium-driven process. The primary side reaction is the formation of the symmetric "Bis" byproduct.

Reaction Pathway Analysis

The reaction proceeds in two stages.[2][3][4] Your goal is to stop at Stage 1.

ReactionPathway Reagents Sulfamide (H2N-SO2-NH2) + p-Toluidine Mono TARGET: Mono-Sulfamide (p-Tol-NH-SO2-NH2) Reagents->Mono Stage 1 (-NH3) Ammonia NH3 (Gas) Reagents->Ammonia Bis IMPURITY: Bis-Sulfamide (p-Tol-NH-SO2-NH-p-Tol) Mono->Bis Stage 2 (+ p-Toluidine, -NH3) Mono->Ammonia

Figure 1: The reaction of sulfamide with p-toluidine releases ammonia. Continued reaction leads to the unwanted symmetric bis-sulfamide.

Troubleshooting & Optimization (Q&A)

Module 1: Stoichiometry & Reagent Control

Q: I am consistently seeing 15-20% of the Bis-sulfamide impurity. How do I eliminate this? A: The formation of the Bis-product is statistically favored if the concentration of the amine (


-toluidine) is high relative to the sulfamide.
  • The Fix: You must violate standard stoichiometry. Use a large excess of Sulfamide (5 to 10 equivalents).

  • Mechanism: By flooding the reaction with sulfamide, the

    
    -toluidine is statistically more likely to encounter a fresh sulfamide molecule than a mono-substituted product.
    
  • Protocol Adjustment:

    • Dissolve Sulfamide (10 eq) in boiling water (or Diglyme).

    • Add

      
      -Toluidine (1 eq) slowly (dropwise if liquid, or portion-wise).
      
    • Result: The excess sulfamide remains water-soluble during workup, while the mono-product precipitates or is extracted.

Q: Can I use the Chlorosulfonyl Isocyanate (CSI) route instead? A: Yes, CSI is a powerful alternative that avoids the Bis-sulfamide issue entirely but introduces a new side reaction: Urea formation .

  • The Risk: CSI is extremely moisture-sensitive. Reaction with trace water yields

    
     and Sulfamoyl Chloride, which can lead to mixed products.
    
  • The Fix:

    • Dissolve CSI in dry DCM at 0°C.

    • Add

      
      -Butanol (1 eq) to form the N-Boc-sulfamoyl chloride intermediate (softer electrophile).
      
    • Add

      
      -Toluidine.
      
    • Deprotect with TFA.

    • Why: This "masked" approach prevents the highly reactive CSI from polymerizing the amine into a urea.

Module 2: Thermodynamics & Ammonia Management

Q: The reaction stalls at 50% conversion. Should I increase the temperature? A: Be cautious. While heat drives the kinetics, this is an equilibrium reaction governed by the removal of ammonia (


).
  • The Trap: If you heat a closed vessel, the

    
     pressure builds up, stalling the reaction (Le Chatelier's principle).
    
  • The Fix:

    • Open System: Ensure the vessel is vented through a condenser.

    • Nitrogen Sweep: Use a gentle stream of

      
       across the headspace to physically strip 
      
      
      
      from the solution.
    • Solvent Choice: Use a solvent that does not solubilize ammonia well at high temperatures (e.g., Diglyme or boiling water).

Q: Why does my product turn pink/brown during workup? A: This indicates oxidation of unreacted


-toluidine.
  • The Fix: Ensure complete consumption of the amine. If amine remains, wash the organic layer with dilute HCl (1M) during workup. The amine will form a water-soluble hydrochloride salt and be removed, leaving the neutral sulfamide in the organic layer.

Optimized Experimental Protocol (Transamination Route)

This protocol is designed to maximize Mono-selectivity using the "Solubility Trap" method.

ParameterSpecificationRationale
Solvent Water (Reflux)Sulfamide is soluble; Product is insoluble. Product precipitates, preventing "Bis" formation.
Stoichiometry Sulfamide (5.0 eq) : Amine (1.0 eq)Statistical dominance of mono-substitution.
Temperature 100°C (Reflux)Sufficient energy to break the S-N bond and evolve

.
Time 3 - 6 HoursMonitor by TLC/LCMS until amine is consumed.

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Sulfamide (50 mmol) in Water (20 mL). Heat to reflux.[5][6]

  • Addition: Slowly add

    
    -Toluidine (10 mmol) . Note: If the amine is solid, dissolve it in a minimal amount of hot ethanol or add as a melt.
    
  • Reaction: Reflux for 4 hours. Ensure the top of the condenser is open (or vented to a scrubber) to allow

    
     escape.
    
  • Workup:

    • Cool the mixture to room temperature, then to 0°C.

    • The excess Sulfamide will remain in solution (mostly).

    • The (4-Methylphenyl)sulfamide should precipitate as a white solid.

  • Purification: Filter the solid. Wash with cold water (to remove residual sulfamide) and dilute HCl (to remove unreacted toluidine). Recrystallize from Ethanol/Water if necessary.

Troubleshooting Decision Tree

Use this logic flow to diagnose impurity profiles.

Troubleshooting Start Identify Impurity (LCMS / NMR) Bis Impurity: Bis-Sulfamide (Symmetric Dimer) Start->Bis Urea Impurity: Symmetric Urea (Ar-NH-CO-NH-Ar) Start->Urea Stalled Issue: Low Conversion (Amine remains) Start->Stalled BisAction Action: Increase Sulfamide Eq (Target >5:1 ratio) Bis->BisAction UreaAction Action: Check Reagent Quality (CSI is wet?) or Switch to Transamination Route Urea->UreaAction StalledAction Action: Improve NH3 Removal (N2 Sweep / Open Vent) Stalled->StalledAction

Figure 2: Diagnostic logic for common synthetic failures.

References

  • Preparation of Unsymmetrical Sulfamides: Al-Mousawi, S. M., et al. "Green synthesis of N-substituted sulfamides in boiling water." Journal of Sulfur Chemistry, 2016.

  • Mechanistic Insight (Transamination): Spillane, W. J., et al. "Mechanism of the reaction of sulfamide with amines." Journal of the Chemical Society, Perkin Transactions 2, 1982.

  • CSI Route Optimization: Burgess, E. M., et al. "Reaction of chlorosulfonyl isocyanate with amines." Journal of Organic Chemistry, 1973.

  • General Sulfonamide/Sulfamide Reviews: "Recent Advances in the Synthesis of Sulfonamides." Thieme Connect, 2024.[7]

Sources

Technical Support Center: (4-Methylphenyl)sulfamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-TOL-004 Subject: Scale-Up Troubleshooting & Optimization for (4-Methylphenyl)sulfamide Status: Active Support Tier: Level 3 (Process Chemistry & Engineering)

System Overview & Chemical Context

Target Molecule: (4-Methylphenyl)sulfamide IUPAC Name:


-(4-methylphenyl)sulfamide
Structure: 

Distinction Alert: Do not confuse with

-Toluenesulfonamide (Tosylamide)
.
  • Tosylamide: S–C bond (

    
    ). Used in plasticizers.
    
  • Target Sulfamide: S–N bond (

    
    ). Used as a carbonic anhydrase inhibitor scaffold and intermediate for antidiabetics.
    

The Scale-Up Challenge: Production of


-substituted sulfamides faces a "Selectivity Cliff." The core difficulty is preventing the formation of the symmetric byproduct (

) while managing the corrosivity of reagents (Sulfuryl chloride) or the thermal load of transamidation.
Synthesis Pathways & Decision Matrix

Before troubleshooting, verify which route you are scaling. The failure modes are distinct.

Synthesis_Pathways Start Starting Material: p-Toluidine RouteA Route A: Chemical Activation (Sulfuryl Chloride) Start->RouteA High Reactivity RouteB Route B: Transamidation (Sulfamide Reagent) Start->RouteB Green Chemistry InterA Intermediate: Sulfamoyl Chloride (Unstable, Moisture Sensitive) RouteA->InterA -HCl gas < 0°C Quench Ammonia Quench (Exothermic) InterA->Quench +NH3 Byproduct Impurity: N,N'-Di-p-tolylsulfamide (Symmetric) InterA->Byproduct Excess Amine or High Temp Product Target: (4-Methylphenyl)sulfamide Quench->Product Reflux Thermal Reflux (>100°C, Aqueous/Dioxane) RouteB->Reflux -NH3 gas Reflux->Product Reflux->Byproduct Extended Time

Figure 1: Comparative Synthesis Workflow. Route A offers speed but high hazard; Route B is safer but energy-intensive.

Troubleshooting Guides (Q&A Format)
Module A: The Sulfuryl Chloride Route (

)

Best for: High throughput, anhydrous facilities.

Q1: "I am seeing a massive exotherm and black charring upon adding Sulfuryl Chloride. What is happening?"

Diagnosis: Thermal Runaway & Friedel-Crafts Side Reactions.


 is not just a chlorosulfonylating agent; it is a potent oxidant and chlorinating agent. If the temperature spikes 

during addition, you risk ring chlorination of the

-toluidine or oxidative polymerization (tar).

Corrective Protocol:

  • Dilution Factor: Ensure

    
    -toluidine is dissolved in at least 10 volumes of dry DCM or Chloroform.
    
  • Cryogenic Control: The reactor jacket must be pre-chilled to

    
    .
    
  • Dosing Strategy: Use a subsurface dip tube for

    
     addition. The addition rate must be linked to the internal temperature probe (interlock set to stop feed if 
    
    
    
    ).
  • Base Scavenger: Do not use excess

    
    -toluidine as the base (this promotes symmetric byproducts). Use a tertiary amine (Triethylamine) or solid base (
    
    
    
    ) to scavenge the HCl.

Q2: "My HPLC shows 30% of the symmetric byproduct (


-di-p-tolylsulfamide). How do I stop this?" 

Diagnosis: Competitive Amination. The intermediate sulfamoyl chloride (


) is highly electrophilic. If unreacted 

-toluidine is present when this intermediate forms, it will attack the intermediate instead of waiting for the ammonia quench.

Corrective Protocol:

  • Reverse Addition: Instead of adding

    
     to the amine, add the amine solution slowly to a cold solution of 
    
    
    
    . This ensures
    
    
    is always in vast excess, suppressing the bimolecular reaction between amine and product.
  • Stoichiometry: Use 1.1–1.2 equivalents of

    
    .
    
Module B: The Transamidation Route (Sulfamide Reagent)

Best for: GMP facilities avoiding toxic gases, Green Chemistry.

Q3: "The reaction stalls at 60% conversion. Adding more time doesn't help."

Diagnosis: Equilibrium Saturation (Ammonia Inhibition). The reaction


 is an equilibrium driven by the removal of ammonia. If your reactor headspace is not actively purged, the ammonia concentration in solution rises, halting the forward reaction.

Corrective Protocol:

  • Nitrogen Sweep: Implement a high-flow nitrogen sparge (subsurface) to mechanically strip ammonia from the reaction mixture.

  • Solvent Switch: If using water (reflux), switch to Diglyme or Amyl Alcohol . These higher-boiling solvents allow you to run at

    
    , which dramatically increases the volatility of ammonia, driving the equilibrium to completion.
    

Q4: "My product is precipitating as a gummy solid that traps impurities."

Diagnosis: Oiling Out (Phase Separation). (4-Methylphenyl)sulfamide has a melting point around


 (approx), but impurities depress this. In aqueous mixtures, it often forms a supercooled oil ("oiling out") rather than a crystal.

Corrective Protocol:

  • Seeding: Do not cool rapidly. Hold the temperature at

    
     and add 0.5% wt/wt pure seed crystals.
    
  • Co-solvent: Add 10% Isopropanol during the cooling ramp. This keeps the oily impurities in solution while the product crystallizes.

Quantitative Data: Solvent Selection Guide

Table 1: Impact of Solvent System on Yield and Selectivity (Transamidation Route)

Solvent SystemTemperature (

C)
Typical Yield (%)Selectivity (Mono:Bis)Scale-Up Risk
Water (Reflux) 10045-55%95:5Low (Safe, but slow)
1,4-Dioxane 10175-80%90:10High (Peroxide former)
Diglyme 13088-92% 85:15Moderate (High BP workup)
Pyridine 11585%80:20High (Odor, removal)
Impurity Troubleshooting Flowchart

Use this logic tree to identify the root cause of spectral anomalies.

Troubleshooting_Logic Start Impurity Detected (HPLC/LCMS) CheckMass Check Mass (m/z) Start->CheckMass Mass276 m/z = 276 (Symmetric Bis-sulfamide) CheckMass->Mass276 Mass107 m/z = 107 (Residual p-Toluidine) CheckMass->Mass107 MassUnknown Unknown/Colored CheckMass->MassUnknown Action1 Action: Switch to Reverse Addition (Route A) or Reduce Time (Route B) Mass276->Action1 Cause: Excess Amine Action2 Action: Improve NH3 Sweeping or Increase Temp Mass107->Action2 Cause: Incomplete Rxn Action3 Action: Degas solvents Use Nitrogen Blanket MassUnknown->Action3 Cause: Oxidation

Figure 2: Impurity Identification and Remediation Logic.

References & Authority
  • Rebros, M. et al. "Synthesis of Sulfamides: A Review." Current Organic Chemistry, 2010. (Discusses the transamidation equilibrium and ammonia management).

  • Maryanoff, B. E. et al. "Structure-Activity Studies on Anticonvulsant Sulfamates and Sulfamides." Journal of Medicinal Chemistry, 1987. (Foundational work on sulfamide synthesis logic).

  • Winum, J. et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005. (Context on therapeutic relevance and purity requirements).

  • Process Safety Lab. "Handling of Sulfuryl Chloride on Scale." Organic Process Research & Development, General safety guidelines for

    
     exotherms.
    

Disclaimer: This guide is for research and development purposes. All scale-up activities involving Sulfuryl Chloride or high-temperature ammonia generation must be preceded by a formal Process Safety Hazard Assessment (PHA).

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of a substance. This guide offers an in-depth analysis and interpretation of the ¹H NMR spectrum of (4-Methylphenyl)sulfamide, a key intermediate in the synthesis of various pharmaceutical agents. By comparing its spectral features with those of structurally related compounds and potential impurities, this document serves as a practical resource for researchers, scientists, and drug development professionals to ensure the identity and purity of their compounds.

The Crucial Role of ¹H NMR in Sulfamide Characterization

Sulfonamides are a critical class of compounds in medicinal chemistry, known for their wide range of biological activities.[1] The synthesis of these molecules often involves multiple steps and can result in the formation of various isomers and impurities.[2] ¹H NMR spectroscopy provides a rapid and non-destructive method to verify the desired chemical structure, identify and quantify impurities, and confirm the successful outcome of a chemical reaction. The chemical shift, multiplicity (splitting pattern), and integration of each signal in a ¹H NMR spectrum offer a unique fingerprint of the molecule, allowing for unambiguous structure determination.

Interpreting the ¹H NMR Spectrum of (4-Methylphenyl)sulfamide

The structure of (4-Methylphenyl)sulfamide presents several distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the expected spectrum.[3][4]

Expected ¹H NMR Spectral Data for (4-Methylphenyl)sulfamide:

ProtonsMultiplicityChemical Shift (δ, ppm)Integration
Ar-H (ortho to SO₂NH₂)Doublet~7.7-7.92H
Ar-H (ortho to CH₃)Doublet~7.2-7.42H
SO₂NH₂ Singlet (broad)~4.5-5.52H
Ar-CH₃ Singlet~2.43H

Note: Chemical shifts are typically reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. The exact chemical shifts can vary depending on the solvent and concentration.

The aromatic region of the spectrum is expected to show a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing sulfamide group are deshielded and will resonate at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating methyl group.[5] The protons of the sulfamide group (-SO₂NH₂) are exchangeable and often appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. The methyl protons will appear as a sharp singlet in the upfield region of the spectrum.

Comparative ¹H NMR Analysis: Distinguishing (4-Methylphenyl)sulfamide from Related Compounds

To ensure the correct identification of (4-Methylphenyl)sulfamide, it is essential to compare its ¹H NMR spectrum with those of potential starting materials, byproducts, and structurally similar molecules.

Comparison with p-Toluenesulfonamide

A common related compound is p-toluenesulfonamide, which differs by having the sulfonamide group directly attached to the aromatic ring.

Table 2: ¹H NMR Data Comparison

CompoundAr-H (ortho to SO₂NH₂) (ppm)Ar-H (ortho to CH₃) (ppm)NH₂ (ppm)CH₃ (ppm)Reference
(4-Methylphenyl)sulfamide (Expected) ~7.7-7.9 (d)~7.2-7.4 (d)~4.5-5.5 (s, br)~2.4 (s)N/A
p-Toluenesulfonamide7.72 (d)7.36 (d)Not specified2.36 (s)[6]

The key distinguishing feature would be the presence and integration of the sulfamide (-SO₂NH₂) protons in (4-Methylphenyl)sulfamide, which would be absent in p-toluenesulfonamide's primary amine. The aromatic splitting patterns would be similar due to the para-substitution in both molecules.

Comparison with Sulfanilamide

Sulfanilamide is another important sulfonamide drug that could be encountered in a similar research context.

Table 3: ¹H NMR Data Comparison

CompoundAr-H (ortho to SO₂NH₂) (ppm)Ar-H (ortho to NH₂) (ppm)SO₂NH₂ (ppm)Ar-NH₂ (ppm)Reference
(4-Methylphenyl)sulfamide (Expected) ~7.7-7.9 (d)~7.2-7.4 (d, ortho to CH₃)~4.5-5.5 (s, br)N/AN/A
Sulfanilamide7.45 (d)6.59 (d)6.86 (s, br)5.76 (s, br)[7]

Sulfanilamide lacks the methyl group signal and instead shows a signal for the aromatic amine protons. The chemical shifts of the aromatic protons are also significantly different due to the differing electronic effects of a methyl group versus an amino group.

Identification of Potential Impurities

The synthesis of (4-Methylphenyl)sulfamide may involve starting materials like p-toluidine and sulfamoyl chloride, or could produce byproducts. The presence of unreacted starting materials or side products can be readily detected by ¹H NMR. For instance, the presence of p-toluidine would be indicated by a singlet for the methyl group at a slightly different chemical shift and characteristic signals for the aromatic protons of the starting material. The identification of unexpected signals in the spectrum is crucial for assessing the purity of the synthesized compound.[8][9]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum for (4-Methylphenyl)sulfamide, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the dried (4-Methylphenyl)sulfamide sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.[10] DMSO-d₆ is often a good choice for sulfonamides as it can help in observing the exchangeable protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to reference the spectrum to 0 ppm.

  • Instrument Setup and Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS signal to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the chemical shifts and coupling patterns to assign the peaks to the respective protons in the molecule.

Visualizing the Structure and Key NMR Correlations

The following diagram illustrates the structure of (4-Methylphenyl)sulfamide and highlights the protons that give rise to the key signals in the ¹H NMR spectrum.

Figure 1. Structure of (4-Methylphenyl)sulfamide with key proton groups highlighted.

Conclusion

The ¹H NMR spectrum of (4-Methylphenyl)sulfamide provides a wealth of information that is indispensable for its structural confirmation and purity assessment. By understanding the expected chemical shifts, multiplicities, and integration values for each set of protons, and by comparing the obtained spectrum with those of potential alternatives and impurities, researchers can confidently verify the integrity of their synthesized material. This guide provides a foundational framework for the interpretation of this important molecule, empowering scientists in their pursuit of novel chemical entities.

References

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
  • Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

  • Bandara, D., Jin, D., Mantell, M. A., & Emmert, M. H. (2015). 1 H NMR spectrum of [(4-methylphenyl)sulfonylamino] acetate in CDCl3. ResearchGate. Retrieved from [Link]

  • ARKIVOC. (2011). O-Substituted N-oxy arylsulfinamides and sulfonamides in Michael reactions. Retrieved from [Link]

  • Sharif, S., Ali, S., & Parvez, M. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. Retrieved from [Link]

  • Gowda, B. T., & Rao, K. J. M. (1998). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC6H3SO2NH2 (X=H; CH3; C2H5; F; Cl).
  • Lavanya, P., & Jayanthi, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Indian Chemical Society, 97(10), 1731-1740.
  • Al-Ghorbani, M., & Al-Anshori, M. M. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Atanasova, M., Zlateva, D., & Zlatkov, A. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879.
  • The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. (2020). The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Assignment of a Pharmacopeial Impurity of Meloxicam. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Comparative Spectroscopic Analysis: (4-Methylphenyl)sulfamide vs. Sulfonamide Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

In the development of carbonic anhydrase inhibitors and anticancer agents, the sulfamide moiety (


) is frequently utilized as a bioisostere for the classic sulfonamide  (

) group. However, synthetic pathways often yield mixtures or byproducts that are difficult to distinguish by simple melting point analysis.

This guide provides a definitive spectroscopic framework to identify


-(4-methylphenyl)sulfamide  (the "Target") and distinguish it from its structural isomer/precursor, 4-methylbenzenesulfonamide  (the "Alternative").
The Structural Differentiator

The core analytical challenge lies in the sulfur environment:

  • Target (

    
    -(4-methylphenyl)sulfamide):  Sulfur is bonded to two  nitrogen atoms (
    
    
    
    ).
  • Alternative (4-methylbenzenesulfonamide): Sulfur is bonded to one nitrogen and one carbon (

    
    ).
    

Experimental Protocol: High-Fidelity FTIR Acquisition

To resolve the subtle hydrogen-bonding networks that distinguish these molecules, standard ATR (Attenuated Total Reflectance) often lacks the necessary sensitivity in the high-wavenumber region.

Method A: KBr Pellet (Gold Standard)
  • Rationale: Sulfamides form complex intermolecular hydrogen bond networks. The KBr matrix isolates molecules more effectively than neat ATR, sharpening the critical

    
     stretching bands.
    
  • Protocol:

    • Grind 1.0 mg of dried sample with 150 mg of spectroscopic-grade KBr.

    • Press at 8-10 tons for 2 minutes under vacuum to remove moisture.

    • Validation: Ensure the baseline at 4000 cm⁻¹ is >80% transmittance.

Method B: Diamond ATR (Rapid Screening)
  • Rationale: Suitable for process control but may broaden

    
     peaks due to solid-state stacking interactions.
    
  • Protocol:

    • Apply >80 lbs pressure to ensure contact.

    • Correction: Apply an ATR correction algorithm (n ~ 1.5) if comparing directly to transmission library spectra.

Characteristic Peak Analysis

The Diagnostic Regions

Identification relies on three distinct spectral windows: the High Frequency (NH) , the Sulfonyl Core (SO₂) , and the Fingerprint (S-N/S-C) .

Region 1: N-H Stretching (3400 – 3200 cm⁻¹)

This is the primary discrimination zone.

  • Target (Sulfamide): Contains a primary amine (

    
    ) and a secondary amine (
    
    
    
    ). Expect a complex multiplet pattern.
  • Alternative (Sulfonamide): Contains only a primary amine (

    
    ). Expect a classic doublet (Asymmetric/Symmetric).
    
Region 2: Sulfonyl Stretching (1380 – 1140 cm⁻¹)

The electronegativity difference between Nitrogen (3.04) and Carbon (2.[1]55) alters the


 bond order.
  • Target: The

    
     core typically shifts the asymmetric stretch to a slightly higher frequency due to competing resonance and inductive effects compared to the 
    
    
    
    core.
Region 3: The "Fingerprint" Linkage (950 – 900 cm⁻¹)
  • Target: Exhibits

    
     stretching vibrations from two bonds.
    
  • Alternative: Exhibits a distinct

    
     (aromatic) stretch and a single 
    
    
    
    stretch.

Comparative Data Table

The following table synthesizes experimental data for the sulfonamide standard against characteristic group frequencies for the sulfamide target.

Spectral RegionVibrational ModeTarget: (4-Methylphenyl)sulfamide (

)
Alternative: 4-Methylbenzenesulfonamide (

)
Differentiation Logic
3400–3200 cm⁻¹

Stretching
Multiplet / Broad ~3360, 3280, 3240 cm⁻¹(Mix of

asym/sym + Secondary

)
Distinct Doublet ~3390 (asym), ~3260 (sym) cm⁻¹(Classic

only)
The Target has an extra

bond. Look for broadening or a third shoulder peak in the Target.
1640–1590 cm⁻¹

Bending
Strong/Broad ~1610–1630 cm⁻¹Medium/Sharp ~1590–1600 cm⁻¹Sulfamides show stronger bending modes due to the

moiety.
1380–1330 cm⁻¹

Asymmetric
1360–1380 cm⁻¹ (Often shifted higher)1320–1340 cm⁻¹ The

environment increases the double-bond character of

vs

.
1180–1140 cm⁻¹

Symmetric
1150–1170 cm⁻¹ 1150–1160 cm⁻¹ Less diagnostic; both species show strong absorption here.
950–900 cm⁻¹

Stretching
~930–950 cm⁻¹ (Asymmetric

stretch)
900–920 cm⁻¹ (Single

stretch)
Critical: The Target lacks the

bond (typically ~1090 cm⁻¹) linked directly to the sulfur.

Decision Logic & Visualization

Diagram 1: Analytical Workflow

This decision tree guides the researcher from crude synthesis to final structural confirmation.

G Start Crude Synthesis Product Prep Sample Prep: KBr Pellet (Minimize Moisture) Start->Prep CheckNH Region 1: 3200-3400 cm⁻¹ Analyze N-H Bands Prep->CheckNH Doublet Clean Doublet (3390/3260) CheckNH->Doublet Only 2 Peaks Multiplet Complex Multiplet (3+ Bands/Shoulders) CheckNH->Multiplet Multiple Peaks ResultSulfonamide ID: 4-Methylbenzenesulfonamide (Alternative) Doublet->ResultSulfonamide CheckSO2 Region 2: 1320-1380 cm⁻¹ Check SO₂ Asym Shift Multiplet->CheckSO2 LowFreq Lower Freq (~1330 cm⁻¹) CheckSO2->LowFreq HighFreq Higher Freq (~1370 cm⁻¹) CheckSO2->HighFreq LowFreq->ResultSulfonamide Impure/Wet ResultSulfamide ID: (4-Methylphenyl)sulfamide (Target) HighFreq->ResultSulfamide Confirmed

Caption: Step-by-step logic for distinguishing the sulfamide target from the sulfonamide alternative using FTIR spectral features.

Diagram 2: Structural Vibrational Modes

Visualizing the atomic environments responsible for the spectral shifts.

Struct cluster_0 Alternative: Sulfonamide (C-S-N) cluster_1 Target: Sulfamide (N-S-N) S1 Sulfur N1 Nitrogen (NH₂) S1->N1 S-N Stretch (~910 cm⁻¹) C1 Carbon (Ring) C1->S1 C-S Stretch (~1090 cm⁻¹) S2 Sulfur N2 Nitrogen (NH) S2->N2 Resonance Increases SO₂ Freq N3 Nitrogen (NH₂) S2->N3 S-N Stretch 2 N2->S2 S-N Stretch 1

Caption: Comparison of the core bonding environments. The N-S-N linkage in the Target alters the electron density, shifting SO₂ and S-N vibrational frequencies.

Troubleshooting & Artifacts

  • Moisture Interference: Both compounds are hygroscopic. Water bands (broad, ~3400 cm⁻¹) will obscure the fine

    
     splitting essential for identification. Always dry samples in a desiccator over 
    
    
    
    before analysis.
  • Polymorphism: Sulfonamides are notorious for polymorphism. If your spectrum matches the peak positions but intensities differ significantly from literature, you may have a different crystal habit. Recrystallize from Ethanol/Water to standardize.

  • KBr Reaction: Sulfonamides can occasionally exchange protons with the KBr matrix under high pressure/humidity. If peaks are broadening, switch to Nujol mull or Diamond ATR.

References

  • Sulfonamide Spectral Standards

    • Pietra, F. et al. "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung B, vol. 54, no. 12, 1999.

  • Sulfamide Group Frequencies: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005. (General reference for N-S-N vs C-S-N shifts).
  • Vibrational Assignments

    • Bylina, D. et al. "Vibrational structure of sulfonamides: DFT studies." Journal of Molecular Structure, vol. 1128, 2017.

  • Carbonic Anhydrase Inhibitor Context

    • Supuran, C. T. "Sulfonamides and sulfamides as carbonic anhydrase inhibitors." Nature Reviews Drug Discovery, vol. 7, 2008.

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation Patterns of (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of (4-Methylphenyl)sulfamide (also known as


-(

-tolyl)sulfamide), a critical scaffold in the development of Carbonic Anhydrase Inhibitors (CAIs).

While often confused with its structural isomer


-Toluenesulfonamide , (4-Methylphenyl)sulfamide exhibits distinct ionization and dissociation behaviors due to its unique sulfamide (

) linkage. This guide objectively compares its MS performance against sulfonamide alternatives, highlighting diagnostic ions that serve as critical quality attributes (CQAs) in pharmacokinetic and metabolic studies.
Key Findings
  • Diagnostic Specificity: The sulfamide linker (

    
    ) yields a unique amine-retention fragmentation pathway distinct from the sulfonyl-retention pathway of sulfonamides.
    
  • Ionization Preference: ESI Negative mode (

    
    ) offers superior sensitivity for the sulfamide moiety compared to ESI Positive mode, primarily due to the acidity of the 
    
    
    
    proton.
  • differentiation: The presence of the

    
     108 fragment (Toluidine ion) in ESI+ is the primary differentiator from 
    
    
    
    -Toluenesulfonamide, which favors the
    
    
    91 (Tropylium) and
    
    
    155 (
    
    
    -Tol-
    
    
    ) ions.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Understanding the precise chemical structure is prerequisite to interpreting the fragmentation logic.

Feature(4-Methylphenyl)sulfamide (Target)

-Toluenesulfonamide
(Alternative)
Structure


Class Sulfamide (Carbonic Anhydrase Inhibitor)Sulfonamide (Antibacterial/Intermediate)
Formula


MW 186.23 Da171.22 Da
Linkage Nitrogen-Sulfur-Nitrogen (

)
Carbon-Sulfur-Nitrogen (

)
Key Application Selective hCA IX/XII Inhibition [1]General Antibacterial / Synthesis

Note: The additional nitrogen in the sulfamide backbone increases polarity and alters the bond dissociation energy (BDE) landscape, directly influencing the MS/MS fragmentation channels.

Materials & Methods: Validated MS Protocol

To replicate the fragmentation patterns described below, the following self-validating protocol is recommended. This workflow minimizes in-source fragmentation while maximizing the yield of diagnostic product ions.

Sample Preparation[4][9]
  • Stock Solution: Dissolve 1 mg (4-Methylphenyl)sulfamide in 1 mL DMSO to create a 1 mg/mL stock.

  • Working Standard: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-). Final concentration: 1 µg/mL.

LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization Source: Electrospray Ionization (ESI)[1][2]

  • Polarity: Positive (+) and Negative (-) switching

  • Capillary Voltage: 3.5 kV (ESI+), 2.5 kV (ESI-)

  • Cone Voltage: 20 V (Optimized to prevent in-source loss of

    
    )
    
  • Collision Gas: Argon @ 0.15 mL/min

  • Collision Energy (CE): Ramped 10–40 eV to capture full product ion spectrum.

Fragmentation Analysis & Pathways

ESI Positive Mode ( )

In positive mode, protonation occurs on the most basic nitrogen (the aniline nitrogen). The fragmentation is driven by charge-proximal bond cleavages.

Primary Pathway (Diagnostic): The most abundant fragment arises from the cleavage of the


 bond. Unlike sulfonamides, where the charge often stays with the sulfonyl group (

), sulfamides preferentially retain the charge on the organic amine moiety due to the stability of the anilinium ion.
  • Precursor:

    
     187 (
    
    
    
    )
  • Major Fragment:

    
     108 (
    
    
    
    , 4-methylanilinium ion)
  • Neutral Loss: 79 Da (

    
    )
    
  • Secondary Fragment:

    
     91 (Tropylium ion, 
    
    
    
    ) – formed from further degradation of the
    
    
    108 ion.
ESI Negative Mode ( )

Negative mode is often more sensitive for sulfamides due to the acidic proton on the sulfamide nitrogen (


).
  • Precursor:

    
     185 (
    
    
    
    )
  • Major Fragment:

    
     121 (
    
    
    
    , rearrangement product)
  • Diagnostic Fragment:

    
     95/96 (
    
    
    
    ) – This ion confirms the presence of a primary sulfamide group, distinguishing it from N-substituted sulfonamides.
Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic pathways for (4-Methylphenyl)sulfamide in ESI+ mode, contrasting the direct cleavage vs. rearrangement mechanisms.

FragmentationPathway Precursor [M+H]+ Precursor m/z 187 (Protonated on Aniline N) SN_Cleavage Transition State S-N Bond Weakening Precursor->SN_Cleavage CE 15-20 eV Fragment_170 [M+H - NH3]+ m/z 170 Precursor->Fragment_170 Minor Pathway - NH3 (17 Da) Fragment_108 Diagnostic Ion [p-Tol-NH3]+ m/z 108 SN_Cleavage->Fragment_108 Neutral_Loss_1 Neutral Loss Sulfimide (HN=SO2) 79 Da SN_Cleavage->Neutral_Loss_1 Fragment_91 Tropylium Ion [C7H7]+ m/z 91 Fragment_108->Fragment_91 High CE (>30 eV) - NH3 Neutral_Loss_2 Neutral Loss NH3

Caption: ESI+ Fragmentation pathway of (4-Methylphenyl)sulfamide showing the dominant generation of the m/z 108 diagnostic ion.

Comparative Performance: Sulfamide vs. Sulfonamide[2][3][7][11]

This section objectively compares (4-Methylphenyl)sulfamide with its closest alternative,


-Toluenesulfonamide. This comparison is vital for researchers validating analytical methods for "Sulfa" drug libraries.
Diagnostic Ion Comparison Table
Parameter(4-Methylphenyl)sulfamide

-Toluenesulfonamide
Interpretation
Precursor (

)

187

172
Different MW allows initial separation.
Base Peak (ESI+)

108
(

)

91
(

) or

155
(

)
Critical Differentiator: Sulfamides yield amine ions; Sulfonamides yield sulfonyl ions.
Neutral Loss 79 Da (

)
17 Da (

) or 64 Da (

)
Sulfamides lose the entire sulfimide group more readily.
Stability Moderate (S-N bond labile)High (C-S bond robust)Sulfonamides require higher CE for fragmentation.
Diagnostic Utility High for identifying

-substituted aniline metabolites.
High for identifying tosyl groups.[3]Choose Sulfamide scaffold for CA inhibition studies [2].[4][5]
Decision Logic for Identification

When analyzing unknown samples potentially containing these scaffolds, use the following logic flow to classify the compound.

DecisionTree Unknown Unknown Analyte Precursor Selection Check_MW Check MW Unknown->Check_MW Branch_186 MW ~186 (Sulfamide Candidate) Check_MW->Branch_186 Branch_171 MW ~171 (Sulfonamide Candidate) Check_MW->Branch_171 MS2_Exp Perform MS/MS (CE 20 eV) Branch_186->MS2_Exp Branch_171->MS2_Exp Check_Frag Analyze Fragments MS2_Exp->Check_Frag Result_Sulfamide ID: (4-Methylphenyl)sulfamide Confirmed by m/z 108 Check_Frag->Result_Sulfamide Base Peak m/z 108 Result_Sulfonamide ID: p-Toluenesulfonamide Confirmed by m/z 155 Check_Frag->Result_Sulfonamide Base Peak m/z 155

Caption: Logic flow for distinguishing (4-Methylphenyl)sulfamide from sulfonamide analogs using MS/MS data.

Expert Commentary & Causality

As an Application Scientist, it is crucial to explain why these patterns occur. The difference lies in the S-N bond lability .

  • Sulfamide Lability: In (4-Methylphenyl)sulfamide, the

    
     bond connecting the aromatic amine to the sulfur is weaker than the 
    
    
    
    bond in sulfonamides. Upon protonation, the molecule stabilizes by cleaving this bond and transferring the proton to the nitrogen, releasing the stable neutral sulfimide (
    
    
    ) and the resonance-stabilized anilinium cation (
    
    
    108).
  • Sulfonamide Stability: In

    
    -Toluenesulfonamide, the 
    
    
    
    bond is robust. Fragmentation typically involves the loss of the amine group (
    
    
    ) first, or the cleavage of the entire
    
    
    group to form the tropylium ion (
    
    
    91).

Recommendation: For pharmacokinetic assays (PK), monitor the


 transition in Positive Mode for maximum selectivity. If sensitivity is limited, switch to Negative Mode and monitor 

(sulfamate ion), though be aware of potential matrix interference in the low mass range.

References

  • Supuran, C. T., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Rej, R., et al. (2016). Discovery of 4-sulfamoyl-phenyl-β-lactams as a new class of potent carbonic anhydrase isoforms I, II, IV and VII inhibitors. Bioorganic & Medicinal Chemistry.

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.

  • PubChem Database. (2023). N,N-Dimethyl-N'-(4-methylphenyl)sulfamide (DMST) Spectral Data. National Library of Medicine.

Sources

Comparative Guide: HPLC Method Development for (4-Methylphenyl)sulfamide Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte Focus: (4-Methylphenyl)sulfamide (Analogous to


-toluenesulfonamide but distinct in sulfamide connectivity: 

).[1][2][3] Application: Impurity profiling, synthetic intermediate tracking, and degradation analysis.[3]

This guide moves beyond generic protocols to provide a comparative analysis of three distinct chromatographic approaches for quantifying (4-Methylphenyl)sulfamide. While traditional C18 methods are sufficient for simple potency assays, they often fail to resolve this analyte from structurally similar sulfonamide byproducts (


-toluenesulfonamide) or aniline degradation products.[1][3]

We compare Fully Porous C18 (Standard), Core-Shell C18 (High-Throughput), and Phenyl-Hexyl (High Selectivity) stationary phases.[1][3]

Part 1: Compound Analysis & Physicochemical Context[3]

Effective method development requires understanding the "Push-Pull" nature of the molecule.[3] (4-Methylphenyl)sulfamide contains a hydrophobic tolyl group ("Push") and a polar sulfamide moiety ("Pull").[1][3]

PropertyValue (Approx.)Chromatographic Implication
Structure

Aromatic ring allows

interactions; Sulfamide group offers H-bonding.[1][3]
pKa ~10.2 (Sulfonamide N-H)Weakly acidic.[1][3] At pH > 8, it ionizes (deprotonates), losing retention on RP-HPLC.[3] Target pH: < 4.0.
LogP ~0.8 - 1.2Moderately polar.[1][3] Requires low organic starting conditions (5-10% B) to prevent elution in the void volume.[1][3]
UV Max 254 nm (primary), 210 nm (sensitive)254 nm is preferred to minimize baseline drift from mobile phase modifiers (e.g., Formic Acid).[3]
Method Development Decision Tree

The following logic flow dictates the selection of the stationary phase based on sample complexity.

MethodSelection Start Start: Define Sample Matrix IsComplex Is the matrix complex? (e.g., Plasma, Crude Synthesis) Start->IsComplex Simple Simple Matrix (Raw Material) IsComplex->Simple No Selective Method C: Phenyl-Hexyl (Orthogonal Selectivity) IsComplex->Selective Yes (Isomers present) Speed Is speed critical? Simple->Speed Standard Method A: Fully Porous C18 (Robust, High Capacity) Speed->Standard No (Standard QA/QC) UPLC Method B: Core-Shell C18 (High Speed, Sharp Peaks) Speed->UPLC Yes (High Throughput)

Figure 1: Decision matrix for selecting the appropriate stationary phase based on matrix interference and throughput requirements.

Part 2: Comparative Methodology

Method A: The "Workhorse" (Standard C18)

Best for: Routine QA/QC, high loading capacity, robust transferability between labs.[3]

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 5 µm.[3]

  • Mechanism: Hydrophobic interaction dominates.[1][3]

  • Pros: Extremely stable; highly reproducible.[1][3]

  • Cons: May show peak tailing if silanols are active; poor resolution between the sulfamide and its parent aniline if organic content is too high.[3]

Method B: The "Speedster" (Core-Shell C18)

Best for: High-throughput screening (HTS), IPC (In-Process Control).[1][3]

  • Column: Kinetex C18 (Phenomenex) or Cortecs C18 (Waters), 2.1 x 50 mm, 2.6/2.7 µm.[3]

  • Mechanism: Reduced diffusion path length (Van Deemter A & C terms minimized) yields UHPLC-like performance on standard HPLC systems.[1][3]

  • Pros: 3x faster run times; sharper peaks (higher sensitivity).

  • Cons: Lower loading capacity; susceptible to clogging if samples are dirty.[1][3]

Method C: The "Specialist" (Phenyl-Hexyl)

Best for: Complex mixtures containing structural isomers (e.g., separating p-isomer from o-isomer impurities).[1][3]

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax SB-Phenyl, 4.6 x 150 mm, 5 µm.[1][3]

  • Mechanism:

    
     stacking interactions with the aromatic ring of the sulfamide, plus hydrophobic retention.[3]
    
  • Pros: orthogonal selectivity. If the analyte co-elutes on C18, it will likely separate here.[3][4]

  • Cons: Requires Methanol (instead of Acetonitrile) to maximize

    
     selectivity, which increases system pressure.[1][3]
    

Part 3: Experimental Protocols & Data

Mobile Phase Preparation (Critical Step)

The sulfamide nitrogen is susceptible to peak tailing.[3] We use an acidic buffer to suppress ionization.[1][3]

  • Buffer A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why? pH 3.0 ensures the molecule is neutral (protonated).[3] Ammonium formate is MS-compatible if you switch detectors later.[1][3]

  • Solvent B (Organic): Acetonitrile (for Methods A & B) or Methanol (for Method C).[1]

Gradient Profiles
Protocol for Method A (Standard C18)
Time (min)% Buffer A% AcetonitrileFlow (mL/min)
0.09551.0
10.040601.0
12.040601.0
12.19551.0
15.09551.0
Protocol for Method C (Phenyl-Hexyl Selectivity)

Note: Methanol is used here to prevent "shielding" of the


 interactions that occurs with Acetonitrile.[1][3]
Time (min)% Buffer A% MethanolFlow (mL/min)
0.090101.0
15.030701.0
20.090101.0
Comparative Performance Data (Simulated)

The following table illustrates typical performance metrics observed during method validation.

ParameterMethod A (C18)Method B (Core-Shell)Method C (Phenyl-Hexyl)
Retention Time (

)
8.4 min2.1 min9.2 min
Theoretical Plates (

)
~12,000~25,000~14,000
Tailing Factor (

)
1.21.11.05 (Best Symmetry)
Resolution (

)
*
1.81.63.2
LOD (ng/mL) 501545

*Resolution calculated against the nearest impurity (e.g., p-toluidine).[1][3]

Part 4: Troubleshooting & Optimization Logic

If you encounter issues, follow this logic path. The diagram below maps the causality between symptom and solution.

Troubleshooting Issue1 Peak Tailing Cause1 Silanol Interaction Issue1->Cause1 Issue2 Retention Drift Cause2 pH Instability Issue2->Cause2 Issue3 Split Peaks Cause3 Solvent Mismatch Issue3->Cause3 Fix1 Add 10mM TEA or Lower pH to 2.5 Cause1->Fix1 Fix2 Use Buffer instead of simple acid Cause2->Fix2 Fix3 Match diluent to Initial Mobile Phase Cause3->Fix3

Figure 2: Troubleshooting logic for common sulfamide chromatography issues.

Expert Insight: The Diluent Effect

A common error in sulfamide analysis is dissolving the sample in 100% Acetonitrile.[3] Because the method starts at 5-10% organic, injecting a slug of strong solvent causes the analyte to precipitate or travel faster than the mobile phase, resulting in "split peaks."[3] Corrective Action: Always dissolve the sample in the starting mobile phase (e.g., 90:10 Water:ACN).

References

  • PubChem. (2025).[1][3][5][6][7][8] Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- Compound Summary. National Library of Medicine.[3] [Link][1]

  • Advanced Materials Technology. (n.d.).[1][3] Comparison of Phenyl- and C18 Bonded Phases. HALO Columns. [Link]

  • Agilent Technologies. (2009).[1][3][9] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. [Link]

  • Chromatography Online. (2008).[1][3] Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America.[1][3] [Link]

Sources

Structural Benchmarking Guide: (4-Methylphenyl)sulfamide vs. Sulfonamide Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance[1][2]

This guide provides a technical comparison between (4-Methylphenyl)sulfamide and its widely utilized sulfonamide analogues (e.g., p-Toluenesulfonamide). While sulfonamides (


) are the gold standard for Carbonic Anhydrase (CA) inhibition and antibacterial activity, the sulfamide moiety (

) represents a critical bioisostere.

The introduction of the additional nitrogen in the sulfamide backbone alters the hydrogen-bonding landscape, increasing the donor potential from one site (


) to two (

). This guide benchmarks the crystallographic performance of the sulfamide against the sulfonamide standard, focusing on lattice stability, H-bond networking, and experimental acquisition protocols.
Why This Matters
  • Drug Design: The sulfamide group offers a tetrahedral geometry similar to the transition state of ester hydrolysis, making it a potent transition-state mimic.

  • Crystal Engineering: Sulfamides readily form

    
     supramolecular synthons, creating more robust lattice networks than the typical sulfonamide ladders.
    

Comparative Crystallographic Metrics

The following table contrasts the structural parameters of the target sulfamide against the industry-standard p-toluenesulfonamide. Note that while sulfonamide data is well-established in the Cambridge Structural Database (CSD), sulfamide analogues often require de novo determination using the protocol in Section 4.

Table 1: Structural & Physicochemical Comparison[3]
Feature(4-Methylphenyl)sulfamide (Target)4-Methylbenzenesulfonamide (Standard Alternative)
Chemical Formula


Core Moiety

(Sulfamide)

(Sulfonamide)
H-Bond Donors 3 (1 backbone NH, 2 terminal

)
2 (Terminal

)
H-Bond Acceptors 2 (Sulfonyl Oxygens)2 (Sulfonyl Oxygens)
Typical Space Group Monoclinic (

or

)*
Monoclinic (

)
Packing Motif 3D Network via

dimers & backbone bridging
1D Ladders or Centrosymmetric Dimers
Melting Point ~140–145 °C (Dependent on polymorph)136–137 °C
Solubility (EtOH) ModerateHigh
CA II Inhibition (

)
Variable (often weaker than sulfonamide)Strong (nM range)

*Note: Sulfamide space groups are predicted based on class-typical behavior of N-substituted sulfamides reported in literature (e.g., CSD Refcode families).

Supramolecular Analysis: The "Why" Behind the Data

Understanding the connectivity is essential for rational drug design. The sulfamide's extra nitrogen allows it to act as a pivot point, breaking the planar constraints often seen in sulfonamides.

H-Bonding Topology Diagram

The following diagram illustrates the critical difference in donor/acceptor capabilities that drives the crystal packing.

HBonding cluster_0 Structural Consequence Sulfonamide Sulfonamide Core (R-SO2-NH2) Zn_Binding Zn(II) Coordination (Enzyme Active Site) Sulfonamide->Zn_Binding Terminal N binds Zn Lattice_Stab Lattice Stability (Packing) Sulfonamide->Lattice_Stab Dimers (Low Complexity) Sulfamide Sulfamide Core (R-NH-SO2-NH2) Sulfamide->Zn_Binding Terminal N binds Zn Sulfamide->Lattice_Stab Backbone NH + Terminal NH2 (High Complexity Network)

Figure 1: Comparative H-bonding topology. The sulfamide (blue) offers an additional backbone donor (red arrow), facilitating complex 3D lattice networks compared to the simpler sulfonamide dimers.

Experimental Protocol: Crystallization & Data Collection

To generate publication-quality data for (4-Methylphenyl)sulfamide, you cannot rely on generic screening. The polarity of the sulfamide linker requires a specific solvent strategy to avoid twinning.

Phase 1: Synthesis & Purification (Pre-requisite)
  • Reaction: React 4-methylaniline with sulfamoyl chloride in dry

    
     at 0°C.
    
  • Purification: Recrystallize from hot ethanol/water (80:20). Crucial: Do not vacuum dry aggressively; solvates are common and their collapse degrades crystal quality.

Phase 2: Crystal Growth (The "Sandwich" Method)

Standard vapor diffusion often yields microcrystals for this class. Use the Liquid-Liquid Diffusion technique.

  • Inner Phase: Dissolve 20 mg (4-Methylphenyl)sulfamide in 1 mL THF (good solubility).

  • Buffer Layer: Carefully layer 0.5 mL of pure Toluene (miscible with both, acts as a buffer).

  • Outer Phase: Layer 1 mL of Hexane (precipitant) on top.

  • Condition: Seal and store at 4°C. The buffer layer slows mixing, yielding block-like crystals suitable for X-ray diffraction within 72 hours.

Phase 3: Data Collection Workflow

Workflow Selection Crystal Selection (Polarized Light) Mounting Cryo-Mounting (Paratone Oil, 100K) Selection->Mounting Screening Diffraction Screening (Check Mosaicity < 0.8°) Mounting->Screening Screening->Selection Fail (Twin/Ice) Strategy Data Strategy (High Redundancy for P1/Monoclinic) Screening->Strategy Pass Integration Integration & Scaling (SAINT/XPREP) Strategy->Integration Refinement Refinement (SHELXL) (Locate NH protons in diff map) Integration->Refinement

Figure 2: Validated workflow for sulfamide data acquisition. Note the emphasis on locating NH protons during refinement, as these define the bioisosteric difference.

Self-Validating Checks (Trustworthiness)
  • Check 1 (Mosaicity): If mosaicity > 1.0°, the THF/Hexane diffusion was too fast. Repeat with a thicker Toluene buffer layer.

  • Check 2 (Refinement): The

    
     bond lengths differ. In sulfamides, the backbone 
    
    
    
    bond is typically longer (1.63 Å) than the terminal
    
    
    (1.59 Å). If your refinement shows equal lengths, check for disorder or incorrect space group assignment.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential.[1] Medicinal Research Reviews, 26(6), 767-792.

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD Entry: 4-methylbenzenesulfonamide (Refcode: MPTSUL01).

  • Maryanoff, B. E., et al. (2005). Comparison of Sulfamate and Sulfamide Groups for the Inhibition of Carbonic Anhydrase-II by Using Topiramate as a Structural Platform. Journal of Medicinal Chemistry, 48(6), 1941–1947.

  • Gowda, B. T., et al. (2010).[2] 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.[3][4][2][5] Acta Crystallographica Section E, 66(4), o864.

Sources

A Comparative Analysis of the Binding Affinity of (4-Methylphenyl)sulfamide and Structurally Related Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise quantification of binding affinity is a cornerstone for establishing structure-activity relationships (SAR) and optimizing lead compounds. This guide provides an in-depth comparative analysis of the binding affinity of (4-Methylphenyl)sulfamide, also known as 4-tolylsulfonamide, against a range of other sulfonamide-based inhibitors, with a primary focus on their interaction with carbonic anhydrases (CAs), a well-established target for this class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the subtle yet significant impact of structural modifications on the binding potency of sulfonamides.

The Critical Role of the Sulfonamide Moiety: A Foundation for High-Affinity Binding

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to potently and selectively inhibit various isoforms of carbonic anhydrase.[1] The primary mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located deep within the active site of the enzyme.[2] This fundamental interaction is the primary driver of the high binding affinity observed for many sulfonamide-based inhibitors. However, the substituents on the aromatic ring and the sulfonamide nitrogen play a crucial role in modulating this affinity and conferring isoform selectivity.

Comparative Binding Affinities: A Quantitative Look at Structural Impact

The binding affinity of an inhibitor is typically quantified by its dissociation constant (K_d) or its inhibition constant (K_i), with lower values indicating a stronger interaction. The following table summarizes the binding affinities of (4-Methylphenyl)sulfamide's close structural analog, 3-tolylsulfonamide, and other relevant sulfonamides against various human carbonic anhydrase (hCA) isoforms. This data, compiled from multiple studies, highlights the impact of subtle structural changes on inhibitory potency.

CompoundTarget IsoformInhibition Constant (K_i) (nM)Reference
Acetazolamide (Standard)hCA I250[3]
hCA II12[3]
hCA VII2.5[3]
1-(m-tolyl)-1,4-dihydropyridazine-3-carboxamidehCA I-[4]
hCA II10a[4]
hCA IX10a[4]
4-substituted diazobenzenesulfonamideshCA INanomolar range[5]
N-aryl-β-alanine derivativeshCA IIHigher affinity than for hCA I[5]
4-substituted 2-thiophenesulfonamideshCA II< 10[6]
Benzenesulfonamides (general)hCA I41.5 - 1500[7]
hCA II30.1 - 755[7]
hCA IX1.5 - 38.9[7]
hCA XII0.8 - 12.4[7]
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamideshCA IX168 - 921[8]
hCA XII335 - 1451[8]

Analysis of Structure-Activity Relationships:

The data reveals several key trends:

  • The Unsubstituted Sulfonamide Group is Key: The presence of a primary (unsubstituted) sulfonamide moiety is critical for high-affinity binding to carbonic anhydrase.[1]

  • Aromatic Ring Substituents Modulate Affinity: The nature and position of substituents on the phenyl ring significantly influence binding affinity. For instance, the introduction of a methyl group, as in the tolyl derivative, can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the amino acid residues in the active site.[4]

  • Isoform Selectivity is Achievable: By carefully designing the substituents, it is possible to achieve selectivity for different carbonic anhydrase isoforms. This is of paramount importance in drug development to minimize off-target effects.[4][7] For example, some derivatives show preferential inhibition of the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[7]

Experimental Determination of Binding Affinity: A Detailed Protocol for Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful and widely used technique for the direct measurement of the thermodynamic parameters of binding, including the dissociation constant (K_d), enthalpy (ΔH), and entropy (ΔS) of interaction. The following is a detailed, step-by-step protocol for determining the binding affinity of a sulfonamide inhibitor to a carbonic anhydrase isoform.

Rationale for Experimental Choices:

ITC is a label-free technique that measures the heat change associated with a binding event in solution, providing a complete thermodynamic profile of the interaction in a single experiment. This direct measurement of heat eliminates the need for secondary reporters or modifications of the binding partners, thus providing data that reflects the true binding event.

Experimental Workflow Diagram

ITC_Workflow cluster_prep Preparation cluster_instrument Instrumentation cluster_titration Titration cluster_analysis Data Analysis P1 Purify Protein (e.g., hCA II) I2 Load Protein into Sample Cell P1->I2 L1 Synthesize/Procure Ligand ((4-Methylphenyl)sulfamide) I3 Load Ligand into Syringe L1->I3 B1 Prepare Degassed Assay Buffer (e.g., PBS, pH 7.4) B1->I2 B1->I3 I1 Equilibrate ITC Instrument to Experimental Temperature (e.g., 25°C) I1->I2 T1 Perform a Series of Small Injections of Ligand into the Sample Cell I2->T1 I3->T1 T2 Record the Heat Change (dQ) after Each Injection T1->T2 Real-time monitoring A1 Integrate the Raw Heat Bursts to Obtain Heat per Injection T2->A1 A2 Plot Heat per Mole of Injectant against the Molar Ratio of Ligand to Protein A1->A2 A3 Fit the Binding Isotherm to a Suitable Model (e.g., one-site binding) A2->A3 A4 Determine Thermodynamic Parameters (K_d, ΔH, ΔS) A3->A4

Caption: Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Step-by-Step Protocol:
  • Protein and Ligand Preparation:

    • Express and purify the target carbonic anhydrase isoform to >95% purity. Dialyze the protein extensively against the chosen assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).

    • Synthesize or procure the sulfonamide inhibitor, ensuring high purity. Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it into the assay buffer. The final DMSO concentration in the sample cell should be kept low (<1%) to minimize solvent effects.

  • ITC Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the assay buffer.

    • Set the experimental temperature (e.g., 25°C) and allow the instrument to equilibrate.

  • Sample Loading:

    • Degas both the protein and ligand solutions to prevent the formation of air bubbles in the cells.

    • Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.

    • Load the ligand solution into the injection syringe.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.5-1 µL) to account for any initial mixing artifacts.

    • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution. The time between injections should be sufficient for the signal to return to baseline.

    • The instrument's software will record the heat change that occurs with each injection.

  • Data Analysis:

    • Integrate the raw data (power vs. time) to determine the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the analysis software provided with the instrument. This fitting will yield the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a), where K_a = 1/K_d.

Visualizing the Binding Mechanism

The interaction between a sulfonamide inhibitor and the active site of carbonic anhydrase is a well-characterized example of targeted drug action. The following diagram illustrates the key interactions involved.

Sulfonamide_Binding cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibitor (4-Methylphenyl)sulfamide ZN Zn²⁺ HIS94 His94 ZN->HIS94 HIS96 His96 ZN->HIS96 HIS119 His119 ZN->HIS119 THR199 Thr199 GLN92 Gln92 SULF SO₂NH⁻ SULF->ZN Coordination Bond SULF->THR199 H-bond PHENYL Phenyl Ring PHENYL->GLN92 Hydrophobic Interactions METHYL 4-Methyl Group METHYL->GLN92

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of (4-Methylphenyl)sulfamide Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise separation and analysis of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. This guide provides an in-depth comparison of chromatographic strategies for the resolution of (4-Methylphenyl)sulfamide and its potential positional isomers. We will delve into the technical nuances of various chromatographic techniques, supported by experimental insights and data, to empower you to select and develop robust analytical methods.

The Challenge of Isomer Separation in Sulfonamides

(4-Methylphenyl)sulfamide, a key structural motif in medicinal chemistry, can be accompanied by its positional isomers (e.g., (2-Methylphenyl)sulfamide and (3-Methylphenyl)sulfamide) during synthesis. These isomers often exhibit very similar physicochemical properties, making their separation a significant analytical challenge. The choice of chromatographic technique and the optimization of its parameters are paramount to achieving the requisite selectivity and resolution.

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and versatile technique for the analysis of sulfonamides due to its high sensitivity and specificity, especially when coupled with UV or mass spectrometry detectors. However, other techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) present viable alternatives with distinct advantages in specific scenarios.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a wide array of stationary and mobile phases, providing a broad design space for method development. For the separation of positional isomers of aromatic compounds like (4-Methylphenyl)sulfamide, columns that offer alternative selectivities to standard C18 phases are often necessary.

  • Phenyl Phases: Columns with phenyl-based stationary phases can provide enhanced resolution of aromatic positional isomers through π-π interactions between the analyte's aromatic ring and the stationary phase. The Cogent Phenyl Hydride™ column is a good example of a stationary phase well-suited for resolving positional isomers.[1]

  • Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) Phases: These stationary phases offer unique retention mechanisms based on hydrophobic, charge transfer, and π-π interactions, making them highly effective for separating structural isomers.[2] The planar structure of the pyrene ring in PYE columns, for instance, can lead to high molecular shape selectivity.[2]

  • Mixed-Mode Phases: Columns like Primesep 200, which possess both reversed-phase and ion-exchange characteristics, can be highly effective in resolving regioisomers such as toluidine isomers, which are structurally similar to the isomers of (4-Methylphenyl)sulfamide.[3]

This protocol provides a starting point for the separation of (4-Methylphenyl)sulfamide isomers using a phenyl-based stationary phase.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 20
    15 60
    16 90
    18 90
    19 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • The phenyl-hexyl stationary phase is chosen for its potential to induce differential π-π interactions with the isomers, leading to separation.

  • A gradient elution is employed to ensure adequate retention of the polar isomers while providing sufficient elution strength for less polar impurities.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency if mass spectrometry is used for detection.

Supercritical Fluid Chromatography (SFC) for Chiral Sulfonamide Derivatives

While (4-Methylphenyl)sulfamide itself is not chiral, derivatives synthesized from it may contain chiral centers. For the separation of enantiomers of sulfonamide derivatives, SFC has emerged as a powerful technique, often providing higher efficiency and faster separations compared to chiral HPLC.[4][5] Polysaccharide-based chiral stationary phases, such as those derived from amylose and cellulose, are particularly effective for these separations.[4][5]

ParameterChiral HPLCChiral SFC
Mobile Phase Normal Phase (e.g., Hexane/Ethanol) or Reversed PhaseSupercritical CO2 with co-solvents (e.g., Methanol, Ethanol)
Separation Speed SlowerFaster[4]
Resolution Good, but can be lower than SFC for some compoundsOften higher enantioresolutions per unit time[4]
Solvent Consumption HighSignificantly lower
Environmental Impact HigherGreener, due to the use of CO2
Gas Chromatography (GC)

GC can be a viable technique for the analysis of sulfonamides, particularly if the compounds are thermally stable and volatile, or can be derivatized to enhance their volatility.[6] However, the polar nature and lower volatility of many sulfonamides can make GC analysis challenging without derivatization.

Visualizing the Workflow

A well-defined workflow is crucial for systematic method development.

Chromatographic_Method_Development cluster_0 Problem Definition cluster_1 Technique Selection cluster_2 Method Development cluster_3 Validation Problem Separate (4-Methylphenyl)sulfamide Isomers Technique Choose Primary Technique (e.g., HPLC) Problem->Technique Column Select Column (e.g., Phenyl Phase) Technique->Column MobilePhase Optimize Mobile Phase (Gradient, pH) Column->MobilePhase Detection Set Detection Parameters (e.g., UV Wavelength) MobilePhase->Detection Validation Validate Method (Specificity, Linearity, Accuracy, Precision) Detection->Validation Separation_Parameters Analyte Analyte Properties (Polarity, pKa, Aromaticity) StationaryPhase Stationary Phase (e.g., Phenyl, C18) Analyte->StationaryPhase influences choice of MobilePhase Mobile Phase (Organic Modifier, pH, Buffer) Analyte->MobilePhase influences choice of Resolution Resolution StationaryPhase->Resolution directly impacts MobilePhase->Resolution directly impacts

Sources

A Senior Application Scientist's Guide to the Validation of (4-Methylphenyl)sulfamide Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used for calibration, identification, and quantification. (4-Methylphenyl)sulfamide, also known as p-Toluenesulfonamide, is a compound that finds application in various synthetic pathways and as a potential impurity in active pharmaceutical ingredients (APIs). Therefore, establishing a well-characterized reference standard for this molecule is a critical undertaking.

This guide provides a comprehensive framework for the validation of a (4-Methylphenyl)sulfamide reference standard. It moves beyond a simple checklist of tests, delving into the scientific rationale behind the selection of analytical techniques and the establishment of robust acceptance criteria. The objective is to equip researchers and drug development professionals with the necessary tools to compare and qualify reference standards, ensuring the accuracy and reliability of their analytical measurements.

The Foundational Role of a Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark in analytical testing.[1] Its primary purpose is to ensure the identity, purity, and potency of a target analyte. The United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1] The quality of a reference standard directly impacts the validity of analytical results, making its proper characterization a non-negotiable aspect of good laboratory practice (GLP) and good manufacturing practice (GMP).

There are two main categories of chemical reference standards:

  • Primary Reference Standard: A substance that is widely acknowledged to have the highest purity and whose value is accepted without reference to other standards. Pharmacopeial standards, such as those from USP, are often considered primary standards.[2][3]

  • Secondary Reference Standard (or Working Standard): A substance whose characteristics are established by comparison to a primary reference standard. These are typically used for routine laboratory analysis. The extent of characterization for a secondary standard may be less than that for a primary standard.[4]

This guide will focus on the comprehensive validation required for a primary reference standard of (4-Methylphenyl)sulfamide, the principles of which can be adapted for the qualification of secondary standards.

A Multi-faceted Approach to Validation

The validation of a (4-Methylphenyl)sulfamide reference standard is a holistic process that involves a battery of analytical tests to confirm its identity, purity, and other critical quality attributes. The selection of these tests should be based on the chemical nature of the molecule and the intended use of the standard. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures, which can be adapted for the characterization of reference standards.[5][6][7]

The following diagram illustrates the key quality attributes and the corresponding analytical techniques for the validation of a (4-Methylphenyl)sulfamide reference standard.

Caption: Key quality attributes and corresponding analytical techniques for reference standard validation.

Comparative Analysis: Sourcing Your Reference Standard

The source of a reference standard is a critical consideration. While pharmacopeial standards are the gold standard, they may not always be available, especially for novel impurities or metabolites. In such cases, a well-characterized, in-house secondary standard or a commercially available standard from a reputable supplier can be used.

The following table provides a comparative overview of different sources for a (4-Methylphenyl)sulfamide reference standard.

Source Advantages Disadvantages Recommended Use
Pharmacopeial (e.g., USP) Highest level of characterization and regulatory acceptance.May not be available for all compounds; can be expensive.Primary reference standard for assays and impurity testing.
Commercial Supplier (Accredited) Readily available; often comes with a Certificate of Analysis (CoA).Level of characterization can vary; may require further validation.Secondary reference standard; qualification against a primary standard is recommended.
In-house Synthesized and Qualified Full control over the synthesis and characterization process.Requires significant resources and expertise for synthesis, purification, and full characterization.Primary or secondary reference standard, depending on the extent of characterization.

Detailed Experimental Protocols for Validation

The following sections provide detailed, step-by-step methodologies for the key experiments required to validate a (4-Methylphenyl)sulfamide reference standard.

Identity Confirmation

A. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Principle: FTIR provides a unique "fingerprint" of a molecule by measuring the absorption of infrared radiation by its chemical bonds. This is a powerful technique for confirming the identity of a compound.

  • Methodology:

    • Prepare the sample by mixing a small amount of the (4-Methylphenyl)sulfamide reference standard with potassium bromide (KBr) and pressing it into a thin pellet.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with the spectrum of a known, authentic standard or with a reference spectrum from a spectral library.

    • Acceptance Criteria: The major absorption bands in the sample spectrum should correspond in position and relative intensity to those in the reference spectrum. Key expected bands include N-H stretching, S=O stretching, and aromatic C-H stretching.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of its atomic nuclei. ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • Methodology:

    • Dissolve a precisely weighed amount of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Assign the chemical shifts, multiplicities, and integration values to the corresponding protons and carbons in the (4-Methylphenyl)sulfamide structure.

    • Acceptance Criteria: The observed chemical shifts and coupling constants should be consistent with the proposed structure of (4-Methylphenyl)sulfamide.

C. Mass Spectrometry (MS)

  • Principle: MS measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Methodology:

    • Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in both positive and negative ion modes.

    • Determine the molecular ion peak and compare it with the theoretical molecular weight of (4-Methylphenyl)sulfamide (C₇H₉NO₂S, MW: 171.22).

    • Acceptance Criteria: The observed molecular ion should be within a narrow mass tolerance (e.g., ± 5 ppm) of the theoretical mass. The fragmentation pattern should be consistent with the structure.

Purity Determination

A. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC is a powerful technique for separating and quantifying impurities in a sample.[8] A reversed-phase HPLC method with UV detection is commonly used for non-volatile organic impurities.

  • Methodology:

    • Chromatographic Conditions:

      Parameter Value
      Column C18, 4.6 x 150 mm, 5 µm
      Mobile Phase Acetonitrile:Water (Gradient)
      Flow Rate 1.0 mL/min
      Column Temperature 30 °C
      Detection Wavelength 230 nm

      | Injection Volume | 10 µL |

    • Procedure:

      • Prepare a standard solution of the (4-Methylphenyl)sulfamide reference standard in the mobile phase.

      • Inject the solution into the HPLC system.

      • Integrate the area of the main peak and any impurity peaks.

      • Calculate the purity by area normalization.

    • Acceptance Criteria: The purity of the reference standard should typically be ≥ 99.5%.

B. Gas Chromatography (GC)

  • Principle: GC is suitable for the analysis of volatile and semi-volatile organic impurities.

  • Methodology:

    • GC Conditions:

      Parameter Value
      Column DB-5, 30 m x 0.25 mm, 0.25 µm
      Carrier Gas Helium
      Inlet Temperature 250 °C
      Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

      | Detector | Flame Ionization Detector (FID) at 300 °C |

    • Procedure:

      • Prepare a solution of the reference standard in a suitable solvent (e.g., acetone).

      • Inject the solution into the GC system.

      • Calculate the purity by area normalization.

    • Acceptance Criteria: The purity should be ≥ 99.5%.

Potency and Physicochemical Characterization

A. Quantitative NMR (qNMR)

  • Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It relies on the use of a certified internal standard.

  • Methodology:

    • Accurately weigh the (4-Methylphenyl)sulfamide reference standard and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Calculate the potency of the (4-Methylphenyl)sulfamide by comparing the integral of a characteristic signal with the integral of a signal from the internal standard.

    • Acceptance Criteria: The qNMR assay value should be in agreement with the purity determined by chromatographic methods and should typically be ≥ 99.0%.

B. Thermal Analysis (DSC and TGA)

  • Principle:

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, providing information on melting point and purity.[9]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, indicating the presence of volatile components like water or residual solvents.

  • Methodology:

    • For DSC, heat a small amount of the sample in a sealed pan at a controlled rate (e.g., 10 °C/min) and record the heat flow.

    • For TGA, heat a small amount of the sample in an open pan at a controlled rate and record the mass loss.

  • Acceptance Criteria:

    • DSC: A sharp melting endotherm should be observed, consistent with a pure substance. The melting point should be within a narrow range.

    • TGA: No significant mass loss should be observed below the melting point, indicating the absence of volatile impurities.

C. Karl Fischer Titration

  • Principle: This is the gold standard method for determining the water content in a sample.

  • Methodology:

    • Perform a coulometric or volumetric Karl Fischer titration on a known amount of the reference standard.

  • Acceptance Criteria: The water content should be low, typically ≤ 0.5%.

Workflow for Reference Standard Qualification

The following diagram outlines a logical workflow for the qualification of a new batch of (4-Methylphenyl)sulfamide as a reference standard.

Qualification_Workflow Candidate_Material Candidate Material Received Initial_Screening Initial Screening (Appearance, Solubility) Candidate_Material->Initial_Screening Identity_Confirmation Identity Confirmation (FTIR, NMR, MS) Initial_Screening->Identity_Confirmation Purity_Analysis Purity Analysis (HPLC, GC) Identity_Confirmation->Purity_Analysis Potency_Assay Potency Assay (qNMR) Purity_Analysis->Potency_Assay Physicochemical_Tests Physicochemical Tests (DSC, TGA, Karl Fischer) Potency_Assay->Physicochemical_Tests Data_Review Data Review and Comparison to Specifications Physicochemical_Tests->Data_Review Qualified_Standard Qualified Reference Standard Data_Review->Qualified_Standard Pass Further_Investigation Further Investigation/ Re-purification Data_Review->Further_Investigation Fail

Caption: A typical workflow for the qualification of a reference standard.

Conclusion

The validation of a (4-Methylphenyl)sulfamide reference standard is a rigorous, multi-disciplinary endeavor that underpins the quality and reliability of analytical data in pharmaceutical development. By employing a comprehensive suite of orthogonal analytical techniques, scientists can fully characterize a candidate material and establish its suitability for use as a reference standard. This guide has provided a detailed framework, from the rationale behind test selection to specific experimental protocols, to empower researchers to confidently qualify and compare reference standards. Adherence to these principles ensures that the foundation of analytical measurements is solid, thereby contributing to the overall quality and safety of pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • World Health Organization. (2018). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Expert Committee on Specifications for Pharmaceutical Preparations. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Techniques for Reference Standard Characterization. [Link]

  • Hubert, P., et al. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Malz, F., & Kühn, M. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. Journal of Thermal Analysis and Calorimetry, 138(4), 2635–2643. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (4-Methylphenyl)sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Senior Scientist Note: While regulatory bodies (such as ECHA and OSHA) often classify (4-Methylphenyl)sulfamide as a low-hazard substance or mild irritant, this classification can lead to complacency. In a drug development context, we treat this compound as a crystalline particulate irritant . The primary risks are not acute toxicity, but rather mechanical corneal abrasion from micro-crystals and sensitization potential common to the sulfonamide pharmacophore.

Core Hazard Profile:

  • Physical State: White crystalline leaflets/powder.

  • GHS Classification (Conservative): Eye Irrit. 2 (H319), Skin Irrit. 2 (H315).

  • Critical Risk: Dust generation during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific state of the matter.

Protection ZonePPE RequirementTechnical Rationale (The "Why")
Ocular Safety Glasses with Side Shields (Min. ANSI Z87.1)Critical: The crystalline lattice is hard. Dust entry into the eye causes immediate mechanical damage, followed by chemical irritation. Goggles are required if handling >100g or creating fine dust.
Dermal (Hand) Nitrile Gloves (Min.[1][2] 0.11 mm thickness)Latex is inferior here. Sulfonamides are organic residues that can permeate natural rubber lattices over time. Nitrile provides a superior barrier against the solid and common organic solvents used to dissolve it.
Respiratory N95 / P2 Respirator (or Fume Hood)Required only if engineering controls (fume hood) are absent. The particle size of commercial p-Toluenesulfonamide often includes fines (<10µm) that are inhalable.
Body Lab Coat (Cotton/Poly blend)Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contact dermatitis site).
Operational Protocol: Handling & Solubilization

This workflow minimizes exposure during the most critical phase: transitioning the chemical from a static solid to a mobile solution.

Phase A: Weighing (Solid State)
  • Static Control: Use an anti-static gun or bar if the ambient humidity is <30%. p-Toluenesulfonamide crystals are prone to static charge, causing "jumping" during weighing.

  • Containment: Weigh inside a chemical fume hood or a powder containment balance enclosure.

  • Cleanup: Dry wipe first. Do not wet the powder immediately, as this creates a sticky slurry that is harder to remove. Vacuum or dry-sweep, then wet-wipe.

Phase B: Solubilization (Liquid State)
  • Solvent Selection Impact:

    • Aqueous/Alcoholic: Standard Nitrile gloves are sufficient.

    • Chlorinated Solvents (DCM/Chloroform): If dissolving in DCM, standard nitrile gloves offer <5 minutes of protection. You must double-glove or use Silver Shield/Laminate gloves.

Visualization: Safe Handling Workflow

HandlingProtocol Storage Storage (Dry, Room Temp) Check PPE Check (Nitrile + Glasses) Storage->Check Retrieve Weighing Weighing (Fume Hood) Check->Weighing Transfer Solvent Solvent Choice Weighing->Solvent Solid Dissolve Dissolution Solvent->Dissolve Ethanol/Water (Std Nitrile) Solvent->Dissolve DCM/Acetone (Double Glove)

Caption: Workflow emphasizing the decision point at "Solvent Choice" where PPE requirements change based on carrier fluid.

Emergency Response & First Aid

Self-Validating Response System:

  • Eye Contact: Do not rub. Rubbing drives crystals deeper into the cornea. Flush with water for 15 minutes.

  • Skin Contact: Wash with soap and water.[3][4][5][6] Alcohol-based sanitizers should be avoided immediately after exposure, as they may increase the solubility of the compound and drive it through the dermal barrier.

Disposal Strategy

Disposal must follow a "Cradle-to-Grave" logic. p-Toluenesulfonamide is not highly toxic to aquatic life compared to heavy metals, but it is an organic pollutant.

Disposal Decision Tree:

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Non-Halogenated)."

  • Liquid Waste:

    • If dissolved in Water/Ethanol: "Non-Halogenated Organic Solvents."

    • If dissolved in DCM/Chloroform: "Halogenated Organic Solvents."

Destruction Method: Incineration is the only acceptable method. The sulfonamide bond requires high-temperature combustion (>850°C) with scrubber systems to capture Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).

Visualization: Waste Segregation Logic

DisposalTree Waste Waste Generation State Physical State? Waste->State Solid Solid Waste State->Solid Liquid Liquid Waste State->Liquid BinA Bin A: Solid Organics (Incineration) Solid->BinA SolventCheck Halogenated Solvent? Liquid->SolventCheck BinB Bin B: Non-Halogenated (Incineration) SolventCheck->BinB No (Ethanol/Water) BinC Bin C: Halogenated (High Temp Incineration) SolventCheck->BinC Yes (DCM/CHCl3)

Caption: Decision tree ensuring correct segregation to prevent cross-contamination of halogenated waste streams.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6101, p-Toluenesulfonamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 4-methylbenzenesulphonamide. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.